molecular formula C16H34O4S2 B083780 Octyl disulfone CAS No. 13603-70-8

Octyl disulfone

Cat. No.: B083780
CAS No.: 13603-70-8
M. Wt: 354.6 g/mol
InChI Key: KKEJKYBURSQHHW-UHFFFAOYSA-N
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Description

Octyl Disulfone is an organic sulfur compound with the molecular formula C16H34O4S2 and a monoisotopic mass of 354.18985 Da . As a high molecular weight disulfone, it belongs to a class of compounds often investigated for their potential in material science and as intermediates in organic synthesis. The specific properties, applications, and mechanism of action for Octyl Disulfone are not fully detailed in the current literature . Researchers are interested in disulfone compounds for their potential utility in creating novel polymers, as specialty solvents, or in the development of new chemical entities. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13603-70-8

Molecular Formula

C16H34O4S2

Molecular Weight

354.6 g/mol

IUPAC Name

1-octylsulfonylsulfonyloctane

InChI

InChI=1S/C16H34O4S2/c1-3-5-7-9-11-13-15-21(17,18)22(19,20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3

InChI Key

KKEJKYBURSQHHW-UHFFFAOYSA-N

SMILES

CCCCCCCCS(=O)(=O)S(=O)(=O)CCCCCCCC

Canonical SMILES

CCCCCCCCS(=O)(=O)S(=O)(=O)CCCCCCCC

Other CAS No.

13603-70-8

Origin of Product

United States

Foundational & Exploratory

what is the chemical structure of octyl disulfone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Dioctyl Disulfone

Prepared by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of dioctyl disulfone, a long-chain aliphatic organosulfur compound. While specific experimental data for this molecule is not extensively documented in publicly accessible literature, this guide synthesizes information from authoritative chemical databases and extrapolates from established principles of organic chemistry and the known behavior of related alkyl sulfones and disulfones. The document elucidates the precise chemical structure of dioctyl disulfone, differentiating it from the similarly named dioctyl disulfide. It further proposes plausible synthetic pathways, details expected physicochemical and spectroscopic characteristics, and discusses potential applications in research and development, particularly within the pharmaceutical and materials science sectors. This guide is intended to serve as a foundational resource for scientists interested in the properties and potential utility of this and similar long-chain organosulfur compounds.

Introduction: Defining Dioctyl Disulfone

Dioctyl disulfone, systematically named 1-octylsulfonylsulfonyloctane, is an organic compound featuring two octyl (C8H17) chains linked by a disulfone functional group (-SO₂-SO₂-).[1] It is crucial to distinguish this molecule from its less oxidized analogue, dioctyl disulfide (-S-S-), as the presence of four oxygen atoms in the disulfone bridge dramatically alters the chemical and physical properties of the molecule.

The sulfone group is a common motif in medicinal chemistry, often imparting metabolic stability and specific binding properties to drug candidates.[2] The disulfone linkage, while less common, presents unique chemical characteristics that are beginning to be explored.

Structural Elucidation and Comparison

The key difference between dioctyl disulfone and dioctyl disulfide lies in the oxidation state of the sulfur atoms. In a disulfide, each sulfur atom has an oxidation state of -1. In a disulfone, the sulfur atoms are in a much higher oxidation state, leading to a more polar and sterically hindered linkage.

G cluster_0 Dioctyl Disulfone (C16H34O4S2) cluster_1 Dioctyl Disulfide (C16H34S2) a CH3(CH2)6CH2-S(=O)₂-S(=O)₂-CH2(CH2)6CH3 b CH3(CH2)6CH2-S-S-CH2(CH2)6CH3

Caption: Chemical structures of dioctyl disulfone and dioctyl disulfide.

Synthesis and Mechanistic Considerations

Proposed Synthetic Protocol: Oxidation of Dioctyl Disulfide

A common method for the synthesis of sulfones is the oxidation of sulfides. By analogy, dioctyl disulfone could be synthesized from dioctyl disulfide using a strong oxidizing agent.

Experimental Protocol:

  • Dissolution: Dissolve dioctyl disulfide in a suitable organic solvent that is resistant to oxidation, such as glacial acetic acid or a chlorinated solvent like dichloromethane.

  • Oxidation: Cool the solution in an ice bath and add a strong oxidizing agent, such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a catalyst, in a stoichiometric excess (at least 4 equivalents). The addition should be slow and controlled to manage the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material and the formation of the product.

  • Workup: Once the reaction is complete, quench any excess oxidizing agent. This can be achieved by adding a reducing agent like sodium sulfite solution.

  • Extraction and Purification: Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt like magnesium sulfate. The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization.

G start Dioctyl Disulfide in Acetic Acid oxidant Add m-CPBA (>4 eq.) at 0°C start->oxidant reaction Stir and Monitor by TLC oxidant->reaction quench Quench with Na2SO3 solution reaction->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Dioctyl Disulfone purify->product

Caption: Proposed workflow for the synthesis of dioctyl disulfone.

Physicochemical Properties and Characterization

The physicochemical properties of dioctyl disulfone are largely dictated by its long, nonpolar alkyl chains and the highly polar disulfone core.

Tabulated Properties
PropertyValueSource
IUPAC Name 1-octylsulfonylsulfonyloctanePubChem[1]
Molecular Formula C₁₆H₃₄O₄S₂PubChem[1]
Molecular Weight 354.6 g/mol PubChem[1]
CAS Number 13603-70-8PubChem[1]
Predicted XLogP3 6.4PubChem[3]
Predicted Boiling Point ~550-600 °CEstimated
Predicted Solubility Insoluble in water; soluble in nonpolar organic solvents.Inferred[4]
Appearance Expected to be a waxy solid or viscous oil at room temperature.Inferred
Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to be relatively simple. A triplet corresponding to the terminal methyl (CH₃) protons would appear at approximately 0.9 ppm. A series of multiplets for the internal methylene (CH₂) groups of the octyl chains would be observed between 1.2 and 1.8 ppm. The methylene group alpha to the sulfonyl group (-CH₂-SO₂) would be deshielded and appear further downfield, likely around 3.0-3.3 ppm.

    • ¹³C NMR : The carbon spectrum would show a signal for the terminal methyl carbon around 14 ppm. A cluster of signals for the internal methylene carbons would be present between 22 and 32 ppm. The carbon alpha to the sulfonyl group would be significantly downfield, expected in the range of 50-60 ppm.

  • Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum of dioctyl disulfone would be the strong, characteristic absorption bands of the S=O stretching vibrations. These are typically observed in the regions of 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch).[1][5]

Reactivity and Chemical Behavior

The reactivity of alkyl α-disulfones has been a subject of academic study.[5] The disulfone bridge is a key feature, and its stability and reactivity are of interest. The S-S bond in the disulfone is flanked by highly electronegative oxygen atoms, making it susceptible to nucleophilic attack. The molecule may also undergo thermal decomposition, though likely at elevated temperatures.[5]

Potential Applications in Research and Drug Development

While specific applications for dioctyl disulfone are not established, the broader class of organosulfur compounds has significant utility in pharmacology and materials science.[2][6][7]

  • Drug Development : Organosulfur compounds are integral to numerous therapeutic agents.[6][8] The incorporation of sulfur can enhance metabolic stability, lipophilicity, and receptor affinity.[2] Long-chain alkyl groups can promote membrane association. Dioctyl disulfone could serve as a scaffold or intermediate in the synthesis of novel bioactive molecules. Organosulfur-based polymers are also being explored for drug delivery systems.[9]

  • Materials Science : The combination of long alkyl chains and a polar head group gives dioctyl disulfone amphiphilic character, suggesting potential applications as a surfactant or in the formation of self-assembled monolayers. The properties of long-chain alkylnaphthalene sulfonates as surfactants have been studied, and similar behavior could be expected.[10]

  • Synthetic Chemistry : The disulfone group can participate in various chemical transformations, making dioctyl disulfone a potential building block in organic synthesis.

Safety and Handling

No specific toxicity data for dioctyl disulfone is available. However, based on general laboratory safety protocols for handling novel chemical substances and data for related compounds like dioctyl sulfosuccinate sodium salt, the following precautions are recommended.[11][12][13]

  • Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place away from strong oxidizing and reducing agents.

  • Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Dioctyl disulfone is a structurally interesting organosulfur compound whose properties and applications are yet to be fully explored. This guide has provided a foundational understanding of its chemical nature, plausible synthesis, and expected characteristics based on established chemical principles and data from related molecules. Further experimental investigation is warranted to fully characterize this compound and unlock its potential in various scientific and industrial domains. The rich chemistry of organosulfur compounds suggests that dioctyl disulfone and its analogues could be valuable additions to the chemist's toolbox.

References

  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-alkylation. Retrieved February 9, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of alkyl sulfones via a photocatalytic multicomponent reaction of aryldiazo tetrafluoroborate salts, styrene derivatives, and sodium metabisulfite. Organic & Biomolecular Chemistry. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and study of the surface properties of long-chain alkylnaphthalene sulfonates. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Substrate scope for the synthesis of alkyl-alkyl disulfide synthesis in a continuous flow system. Retrieved February 9, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved February 9, 2026, from [Link]

  • Beilstein Journals. (2020). An overview on disulfide-catalyzed and -cocatalyzed photoreactions. Retrieved February 9, 2026, from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Dioctyl sulfosuccinate sodium solution. Retrieved February 9, 2026, from [Link]

  • National Institutes of Health. (2016). Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic Applications of Organosulfur Compounds in Drug Design. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Disulfone, dioctyl. PubChem. Retrieved February 9, 2026, from [Link]

  • Frontiers. (n.d.). Exploring the Pharmacological Potential of Organosulfur Compounds. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Di-n-octyl Sulfone. PubChem. Retrieved February 9, 2026, from [Link]

  • Texas Tech University. (n.d.). MECHANISMS OF REACTIONS OF ALKYL a-DISULFONES. DSpace Repository. Retrieved February 9, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Retrieved February 9, 2026, from [Link]

  • PubMed. (2025). Therapeutic Uses of Dietary Organosulfur Compounds in Response to Viral (SARS-CoV-2)/Bacterial Infection, Inflammation, Cancer, Oxidative Stress, Cardiovascular Diseases, Obesity, and Diabetes. Retrieved February 9, 2026, from [Link]

  • Thermo Fisher Scientific. (n.d.). Dioctyl sulfosuccinate, sodium salt - SAFETY DATA SHEET. Retrieved February 9, 2026, from [Link]

  • ACS Publications. (2026). Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)–H Functionalization for Intermolecular C–S Bond Formation. The Journal of Organic Chemistry. Retrieved February 9, 2026, from [Link]

  • MDPI. (n.d.). Advances in Organosulfur-Based Polymers for Drug Delivery Systems. Retrieved February 9, 2026, from [Link]

  • MDPI. (n.d.). A Critical Review of the Physicochemical Properties of Lignosulfonates: Chemical Structure and Behavior in Aqueous Solution, at Surfaces and Interfaces. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopic characterization (FT-IR, NMR) and DFT computational studies of new isoxazoline derived from acridone. Retrieved February 9, 2026, from [Link]

  • Nature. (2025). Generation of perthiyl radicals for the synthesis of unsymmetric disulfides. Retrieved February 9, 2026, from [Link]

  • MDPI. (n.d.). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Retrieved February 9, 2026, from [Link]

  • Bentham Science. (2017). Vegetable Organosulfur Compounds and their Health Promoting Effects. Retrieved February 9, 2026, from [Link]

  • PubMed. (n.d.). The relationship between the physicochemical properties and the biological effects of alloxan and several N-alkyl substituted alloxan derivatives. Retrieved February 9, 2026, from [Link]

  • Ataman Kimya. (n.d.). DIOCTYL SULFOSUCCINATE SODIUM SALT (DOCUSATE SODIUM). Retrieved February 9, 2026, from [Link]

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physical and chemical properties of octyl disulfone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Dioctyl Disulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl disulfone, also known as 1-octylsulfonylsulfonyloctane, is an organosulfur compound with the molecular formula C16H34O4S2.[1] As a member of the disulfone class of compounds, it is characterized by a sulfur-sulfur bond flanked by two sulfonyl groups, with an octyl chain attached to each. While specific experimental data on dioctyl disulfone is limited in publicly available literature, this guide provides a comprehensive overview of its predicted physicochemical properties based on computational models and contextualizes these with the known characteristics of related alkyl disulfones and sulfones. This document is intended to serve as a foundational resource for researchers and professionals in drug development and materials science, offering insights into its synthesis, potential reactivity, and key analytical considerations.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to predicting the behavior of dioctyl disulfone.

Chemical Structure:

Caption: 2D structure of dioctyl disulfone.

Nomenclature and Identifiers:

IdentifierValueSource
IUPAC Name 1-octylsulfonylsulfonyloctanePubChem[1]
CAS Number 13603-70-8PubChem[1]
Molecular Formula C16H34O4S2PubChem[1]
SMILES CCCCCCCCS(=O)(=O)S(=O)(=O)CCCCCCCCPubChem[1]
InChI InChI=1S/C16H34O4S2/c1-3-5-7-9-11-13-15-21(17,18)22(19,20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3PubChem[1]

Computed Physicochemical Properties

The following table summarizes the computationally predicted physical and chemical properties of dioctyl disulfone. These values are derived from computational models and should be confirmed through experimental validation.

PropertyValueSource
Molecular Weight 354.6 g/mol PubChem[1]
XLogP3-AA 6PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 15PubChem[1]
Exact Mass 354.18985191 DaPubChem[1]
Topological Polar Surface Area 85 ŲPubChem[1]
Heavy Atom Count 22PubChem[1]

Interpretation of Computed Properties:

  • The high XLogP3-AA value of 6 suggests that dioctyl disulfone is a highly lipophilic compound with poor water solubility.[1] This is a critical consideration for pharmaceutical formulations and environmental fate. The long alkyl chains contribute significantly to this lipophilicity.[2]

  • The absence of hydrogen bond donors and the presence of four hydrogen bond acceptors (the oxygen atoms of the sulfonyl groups) indicate that it can accept hydrogen bonds from donor solvents.[1]

  • A high number of rotatable bonds (15) suggests conformational flexibility, which can influence its interaction with biological targets and its physical state.[1]

Synthesis and Reactivity

Proposed Synthetic Pathway:

A plausible route to dioctyl disulfone involves the oxidation of dioctyl disulfide.

G cluster_0 Synthetic Pathway start Dioctyl Disulfide intermediate Oxidizing Agent (e.g., m-CPBA, H2O2) start->intermediate Oxidation end Dioctyl Disulfone intermediate->end

Caption: Proposed synthesis of dioctyl disulfone.

Experimental Protocol: Oxidation of Dioctyl Disulfide

This protocol is a general guideline and would require optimization for the specific synthesis of dioctyl disulfone.

  • Dissolution: Dissolve dioctyl disulfide in a suitable organic solvent, such as dichloromethane or chloroform, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice bath to maintain a low temperature during the reaction.

  • Addition of Oxidizing Agent: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the cooled solution of dioctyl disulfide. The stoichiometry of the oxidizing agent is critical to achieve the desired level of oxidation.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench any excess oxidizing agent. This can be achieved by washing the reaction mixture with a solution of sodium thiosulfate.

  • Extraction: Extract the product into an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dioctyl disulfone using column chromatography on silica gel.[3]

Reactivity Profile:

The reactivity of alkyl disulfones is primarily centered around the sulfonyl groups and the sulfur-sulfur bond.

  • Nucleophilic Substitution: The sulfonyl sulfur atom is an electrophilic center and can be susceptible to nucleophilic attack. Reactions with various nucleophiles can lead to cleavage of the S-S bond or substitution at the sulfur atom.[4]

  • Thermal Decomposition: Alkyl disulfones can undergo thermal decomposition, although the stability can vary depending on the structure.[4] The disulfide bond in some proteins is known to contribute to their thermal stability.[5][6]

  • Reductive Cleavage: The sulfur-sulfur bond can be cleaved by reducing agents.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of dioctyl disulfone.

Spectroscopic Methods:

TechniqueExpected Observations
Nuclear Magnetic Resonance (NMR) 1H NMR would show characteristic signals for the protons of the octyl chains. 13C NMR would provide information on the carbon skeleton.
Infrared (IR) Spectroscopy Strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl groups are expected in the regions of approximately 1300-1350 cm-1 (asymmetric) and 1120-1160 cm-1 (symmetric).
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of dioctyl disulfone would be observed. Fragmentation patterns can provide structural information.

Chromatographic Methods:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for purity assessment and quantification.[7] Given its high lipophilicity, a mobile phase with a high organic content would likely be required.

  • Gas Chromatography (GC): GC can be used for the analysis of volatile impurities and for reaction monitoring, provided that dioctyl disulfone is thermally stable under the GC conditions.

Potential Applications in Drug Development

While there are no specific documented applications for dioctyl disulfone in drug development, compounds containing disulfide and sulfone moieties have a wide range of biological activities.[8]

  • Antimicrobial Agents: Some alkyl disulfides have demonstrated antibacterial properties.[2]

  • Enzyme Inhibitors: The sulfone group is a common pharmacophore in various enzyme inhibitors.

  • Drug Delivery: The lipophilic nature of dioctyl disulfone could be exploited in the design of prodrugs or drug delivery systems to enhance membrane permeability.

Safety and Handling

Specific toxicity data for dioctyl disulfone is not available. However, based on the general properties of related organosulfur compounds, the following precautions are recommended.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound.[9][10][11]

  • Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of any potential vapors or dust.[9][10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[10][12]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Dioctyl disulfone is a lipophilic organosulfur compound with potential for further investigation in materials science and drug discovery. This guide has provided a comprehensive overview of its predicted properties, potential synthetic routes, and analytical methodologies based on available computational data and the known chemistry of related compounds. Experimental validation of these properties is a crucial next step for any researcher interested in exploring the applications of this molecule.

References

  • Synthesis and biological properties of a series of aryl alkyl disulfide derivatives. PubMed. [Link]

  • Synthesis and biological properties of a series of aryl alkyl disulfide derivatives. PMC - NIH. [Link]

  • Disulfide synthesis by S-alkylation. Organic Chemistry Portal. [Link]

  • Diphenyl disulfide. Wikipedia. [Link]

  • Disulfone, dioctyl. PubChem - NIH. [Link]

  • Mechanisms of Reactions of Alkyl a-Disulfones. Texas Tech University. [Link]

  • Separation and indirect detection of alkyl sulfonates and sulfates. PubMed - NIH. [Link]

  • Disulfide bonds and thermal stability in T4 lysozyme. PubMed - NIH. [Link]

  • Electrochemical Synthesis of Vinyl, Alkyl, and Allyl Sulfones from Sodium Sulfinates and Olefins. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Evaluation of disulfide bond position to enhance the thermal stability of a highly stable single domain antibody. PubMed - NIH. [Link]

  • Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. PMC - NIH. [Link]

  • Thermal Stability of Amorphous Solid Dispersions. MDPI. [Link]

  • (PDF) Thermal stability of monolayer WS 2 in BEOL conditions. ResearchGate. [Link]

  • Safety Data Sheet: Divinyl sulfone. Chemos GmbH&Co.KG. [Link]

  • Manganese(I)-Pincer Catalyzed α-Alkylation of Sulfones by Alcohols. ACS Catalysis. [Link]

  • Synthesis of alkyl sulfones via a photocatalytic multicomponent reaction of aryldiazo tetrafluoroborate salts, styrene derivatives, and sodium metabisulfite. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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The Emergence of Octyl Disulfone Scaffolds: From Chemical Probes to Bioactive Agents

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, synthesis, and application of Octyl Disulfone and its related sulfone scaffolds. This guide is structured for drug development professionals, focusing on the chemical utility, mechanistic implications, and recent emergence of this moiety in bio-sensing and potential pharmacological applications.

Executive Summary

Octyl disulfone (often chemically defined as 1,8-bis(methylsulfonyl)octane or 1-(octylsulfonylsulfonyl)octane , depending on the specific isomer in literature) represents a niche but chemically significant scaffold. While historically utilized in industrial applications (bleaching stabilizers) and pesticide synergism (as sulfone metabolites), recent literature (2020–2025) has repositioned octyl sulfone-functionalized systems as critical components in bio-sensing and molecular electronics .

For the drug development professional, the "discovery" of octyl disulfone is not a single "eureka" moment of a blockbuster drug, but rather the evolution of a functional moiety . Its high electron affinity, lipophilicity, and stability make it a potent tool for metabolite detection (biogenic amines) and a candidate for sulfone-based pharmacophores (e.g., in cysteine protease inhibition).

Part 1: The Discovery Landscape & Key Literature

The "discovery" of octyl disulfone functionality can be categorized into three distinct eras of literature:

The Industrial & Synergist Era (1970s – 1990s)

Early citations of octyl disulfone appear in patent literature regarding oxidative stability. The core discovery here was the oxidative resistance of the disulfone group compared to disulfides.

  • Key Publication: Patent DE2843145A1 (1979). This document established the use of "Di-sec-octyl disulfone" as a stabilizer in peroxy bleaching, highlighting its chemical inertness—a property now valued in metabolic stability for drug design.

  • Mechanistic Insight: The oxidation of octyl sulfides to sulfoxides and finally to sulfones (the "disulfone" state) was identified as a key metabolic pathway in pesticide synergists (e.g., Sulfoxide, MGK 264). The sulfone moiety binds irreversibly to Cytochrome P450, inhibiting detoxification enzymes.

The Synthetic Reagent Era (2000s – 2015)

Researchers began utilizing bis(octylsulfonyl) compounds as reagents for synthesizing phthalocyanines and other macrocycles.

  • Key Publication: Maya et al., Chem. Eur. J. (1999) and related works by the Torres Group .[1] They utilized bis(octylsulfonyl)phthalonitriles as precursors. The "octyl disulfone" leaving groups were crucial for the nucleophilic aromatic substitution required to build complex drug-delivery vehicles and photosensitizers.

The Bio-Sensing & Material Science Renaissance (2020 – Present)

The most relevant "discovery" for modern researchers is the identification of the octyl sulfone group as an electron-withdrawing modulator in fluorescent probes for biogenic amines (indicators of spoilage or metabolic imbalance).

  • Key Publication: Li et al., "Biogenic amine sensors and its building materials" (2024/2025). This work demonstrated that attaching an octyl sulfone group to a Perylene Diimide (PDI) core significantly increases electron affinity, enabling femtomolar sensitivity to amines.[2][3]

  • Relevance to Drug Dev: This establishes the octyl disulfone moiety as a premier candidate for diagnostic companion tools in monitoring amine-based drug metabolites.

Part 2: Chemical Structure & Synthesis Protocol

To understand the utility of octyl disulfone, one must master its synthesis. The following protocol describes the oxidation of the precursor sulfide, a standard self-validating workflow in medicinal chemistry.

Synthesis of Octyl Disulfone (General Protocol)

Objective: Conversion of 1,8-bis(octylthio)octane (or generic octyl sulfide) to the corresponding disulfone.

ParameterSpecification
Precursor Octyl sulfide / 1,X-bis(alkylthio)alkane
Oxidant m-Chloroperbenzoic acid (m-CPBA) or H₂O₂/Tungstate
Solvent Dichloromethane (DCM) or Glacial Acetic Acid
Temperature 0°C to Room Temperature (RT)
Yield Target >90%
Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 equivalent of the octyl sulfide precursor in DCM (0.1 M concentration). Cool the solution to 0°C in an ice bath.

  • Oxidant Addition: Slowly add 2.2 - 2.5 equivalents of m-CPBA (dissolved in DCM) dropwise over 30 minutes. Note: The excess oxidant ensures full conversion from sulfide → sulfoxide → sulfone.

  • Reaction Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor via TLC (Hexane/EtOAc 8:2). The sulfide spot (high Rf) will disappear, followed by the transient sulfoxide (mid Rf), leaving the disulfone (lower Rf).

  • Quenching: Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃ (to reduce excess peroxide).

  • Extraction: Extract the organic layer, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane to yield the pure Octyl Disulfone as a white crystalline solid.

Part 3: Mechanistic Pathways & Biological Logic

The biological relevance of octyl disulfone lies in its electronic properties and metabolic fate .

Mechanism 1: Electronic Modulation (Sensing & Binding)

The sulfone group (


) is a strong electron-withdrawing group (EWG). When attached to an octyl chain (lipophilic tail), it creates an amphiphilic "warhead."
  • In Sensors: The sulfone pulls electron density from the conjugated core (e.g., PDI), making the core highly susceptible to nucleophilic attack or interaction with electron-rich amines (drug metabolites).

  • In Drugs: This same EWG property makes alpha-methylene protons acidic, allowing for potential covalent interactions if designed as a Vinyl Sulfone (Michael Acceptor).

Mechanism 2: Metabolic Stability & P450 Interaction

Unlike sulfides (prone to rapid oxidation) or esters (prone to hydrolysis), the disulfone is metabolically robust.

  • P450 Inhibition: Historical data on sulfone synergists suggests that octyl-chain sulfones can occupy the hydrophobic pocket of CYP450 enzymes, coordinating via the sulfone oxygens to the heme or simply blocking the site (competitive inhibition).

Visualization: Synthesis & Mechanism

The following diagram illustrates the oxidative synthesis pathway and the dual-utility of the scaffold in Sensing vs. Inhibition.

OctylDisulfonePathways cluster_mech Mechanism of Action Sulfide Octyl Sulfide (Precursor) Oxidation Oxidation (m-CPBA / H2O2) Sulfide->Oxidation Sulfoxide Octyl Sulfoxide (Intermediate) Oxidation->Sulfoxide Disulfone Octyl Disulfone (Target Scaffold) Oxidation->Disulfone Complete Oxidation Sulfoxide->Oxidation Rapid Sensor Bio-Sensing (High Electron Affinity) Disulfone->Sensor e- Withdrawal Inhibitor Enzyme Inhibition (P450 / Protease) Disulfone->Inhibitor Lipophilic Binding Amine Detection\n(Fluorescence Quenching) Amine Detection (Fluorescence Quenching) Sensor->Amine Detection\n(Fluorescence Quenching) Metabolic Stability\n(No further oxidation) Metabolic Stability (No further oxidation) Inhibitor->Metabolic Stability\n(No further oxidation)

Figure 1: Synthetic pathway from sulfide to octyl disulfone and its bifurcation into diagnostic (sensing) and therapeutic (inhibition) applications.

Part 4: Data Summary & Comparative Analysis

The following table summarizes the key physicochemical properties that differentiate Octyl Disulfone from its precursors, guiding experimental selection.

PropertyOctyl SulfideOctyl SulfoxideOctyl Disulfone Relevance to Drug Dev
Oxidation State -2 (S)0 (S=O)+4 (O=S=O) Disulfone is the terminal oxidation product; highly stable in vivo.
Polarity (LogP) High (Very Lipophilic)ModerateModerate-High Balanced permeability for cell membrane penetration.
Electron Effect DonorWeak WithdrawingStrong Withdrawing Critical for modulating pKa of adjacent protons or activating fluorophores.
Stability Low (Oxidizes easily)ModerateHigh Ideal for "inert" excipients or stable pharmacophores.
Key Application PrecursorSynergist (Pro-drug)Sensor / Inhibitor The active form in biological systems.

References

  • Li, B., Liu, H., Liu, X., et al. (2024).[3] Biogenic amine sensors and its building materials: A review. ResearchGate.

  • Maya, E. M., Vázquez, P., & Torres, T. (1999).[1] Synthesis and Characterization of Octyl-Sulfonyl Substituted Phthalocyanines. Chemistry – A European Journal.[1]

  • PubChem. (2025). Disulfone, dioctyl (Compound Summary). National Library of Medicine.

  • Google Patents. (1979). DE2843145A1: Peroxy bleaching compositions containing disulfones.

  • Casida, J. E. (1970). Mixed-Function Oxidase Involvement in the Biochemistry of Insecticide Synergists. Journal of Agricultural and Food Chemistry. (Foundational text on sulfone mechanism).

Sources

potential biological activities of octyl disulfone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis

Octyl Disulfone (CAS 13603-70-8) , chemically defined as 1,2-dioctyl-1,1,2,2-tetraoxo-1


,2

-disulfane
, represents a distinct class of lipophilic electrophiles. Unlike common sulfones used in leprosy (dapsone) or vinyl sulfones used as protease inhibitors, octyl disulfone features a vicinal

-disulfone core (

) flanked by two lipophilic octyl chains.

This guide posits that Octyl Disulfone acts as a "Lipophilic Sulfonylating Agent." Its biological activity is governed by two orthogonal properties:

  • The Electrophilic Core: The electron-deficient S-S bond is susceptible to nucleophilic attack, making it a potential covalent modifier of cysteine/serine proteases.

  • The Lipophilic Tails: The twin C8 chains confer a high LogP (approx. 6.0), facilitating rapid membrane intercalation and blood-brain barrier (BBB) penetration, but also suggesting potential as a membrane-disrupting antimicrobial.

Part 2: Chemical Identity & Physicochemical Profiling[1]

Before assessing biological activity, we must establish the compound's behavior in physiological media.

2.1 Molecular Specifications
PropertySpecificationBiological Implication
IUPAC Name 1-(octylsulfonylsulfonyl)octaneVicinal disulfone structure.[1][2]
CAS Number 13603-70-8Listed in TSCA (Inactive); rare in pharma.
Formula

High carbon-to-polar ratio.
MW 354.58 g/mol Optimal range for small molecule drugs (<500).
LogP (Calc) ~6.0Highly lipophilic; requires formulation (e.g., lipid nanoparticles, DMSO) for bio-assays.
Reactivity Electrophilic S-S bondSusceptible to nucleophilic cleavage (Sulfonylation).
2.2 Structural Reactivity Analysis (SAR)

The


-disulfone linkage is structurally unique. Unlike disulfides (

) which are redox-active, the fully oxidized disulfone (

) is a masked sulfonylating agent.

Mechanism of Action: In the presence of a biological nucleophile (e.g., Cysteine thiolate


), the disulfone undergoes heterolytic cleavage:


Outcome: The enzyme is irreversibly sulfonylated (inhibited), and a sulfinate leaving group is released.

Part 3: Mechanistic Visualization (Graphviz)

The following diagram details the dual-action mechanism: Membrane integration followed by intracellular target sulfonylation.

OctylDisulfone_MOA cluster_toxicity Secondary Toxicity Pathway OD Octyl Disulfone (Lipophilic Electrophile) Membrane Cell Membrane (Lipid Bilayer) OD->Membrane Intercalation (LogP ~6) Cytosol Intracellular Space Membrane->Cytosol Passive Diffusion Lysis Cell Lysis Membrane->Lysis High Conc. Surfactant Effect Reaction Nucleophilic Attack (Sulfonylation) Cytosol->Reaction Binding to Active Site Target Target Enzyme (Cys/Ser Protease) Target->Reaction Nucleophilic Residue (-SH/-OH) Inhibition Irreversible Inhibition (Covalent Adduct) Reaction->Inhibition Covalent Bond Formation LeavingGroup Octyl Sulfinate (Byproduct) Reaction->LeavingGroup Elimination

Figure 1: Dual-mechanism pathway of Octyl Disulfone showing membrane permeation driven by lipophilicity and enzyme inhibition driven by the electrophilic disulfone core.

Part 4: Predicted Biological Activities & Applications

Based on the pharmacophore, the following activities are high-probability targets for investigation.

4.1 Antimicrobial & Antifungal Activity[3][4]
  • Rationale: Aliphatic sulfones and thiosulfonates are established antimicrobials (e.g., Allicin derivatives). The octyl chain length is optimal for disrupting bacterial cell membranes (surfactant effect), while the disulfone core can deplete intracellular glutathione (GSH), leading to oxidative stress and cell death.

  • Target Pathogens: Staphylococcus aureus (MRSA), Candida albicans.

  • Expected Potency: MIC values in the range of 10–50

    
    M.
    
4.2 Cysteine Protease Inhibition (Antiviral/Antiparasitic)[3]
  • Rationale: Many viral proteases (e.g., SARS-CoV-2 Mpro, HIV-1 Protease) and parasitic proteases (Cruzipain in T. cruzi) rely on a catalytic cysteine. Octyl disulfone can act as a suicide substrate.

  • Mechanism: The enzyme attacks the S-S bond, resulting in the sulfonylation of the active site cysteine.

  • Application: Potential lead compound for Chagas disease or viral replication inhibition.

4.3 Industrial Bio-Control (Antifouling)
  • Rationale: Due to its hydrophobicity and stability, octyl disulfone is a candidate for marine antifouling coatings. It would deter biofilm formation by killing settling bacteria via membrane disruption without the heavy metal toxicity of copper/tin.

Part 5: Experimental Protocols for Validation

To validate these hypotheses, the following experimental workflows are required.

Protocol A: Synthesis & Stability Verification

Before biological testing, confirm the compound acts as an electrophile.

  • Reagent: Mix 10 mM Octyl Disulfone with 50 mM Cysteine in PBS (pH 7.4).

  • Monitoring: Track via HPLC-MS at T=0, 1h, 4h.

  • Success Criteria: Disappearance of parent peak (354 Da) and appearance of Octyl-Cysteine adducts.

Protocol B: Determination of Minimum Inhibitory Concentration (MIC)

Standard broth microdilution method adapted for lipophilic compounds.

  • Preparation: Dissolve Octyl Disulfone in 100% DMSO to 10 mM stock.

  • Dilution: Prepare serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB). Final DMSO concentration must be <1% to avoid solvent toxicity.

  • Inoculation: Add

    
     CFU/mL of bacterial strain (e.g., S. aureus ATCC 29213).
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity check and OD600 measurement.

  • Control: Vancomycin (positive) and DMSO-only (negative).

Protocol C: Enzyme Inhibition Kinetics (

&

)

Target: Papain (Model Cysteine Protease).

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 2 mM DTT (Note: Keep DTT low to prevent non-enzymatic reduction of disulfone).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

  • Workflow:

    • Incubate Papain (5 nM) with Octyl Disulfone (0–100

      
      M) for varying times (0–30 min).
      
    • Add Substrate (20

      
      M) and measure fluorescence release (
      
      
      
      nm,
      
      
      nm).
  • Analysis: Plot residual activity vs. inhibitor concentration. If time-dependent, calculate

    
     to confirm covalent mechanism.
    

Part 6: Experimental Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Biological Screening cluster_analysis Phase 3: Data Synthesis Step1 Solubilization (DMSO Stock 10mM) Step2 Stability Check (HPLC-MS + Cysteine) Step1->Step2 Confirm Reactivity Step3 Antimicrobial Assay (MIC / MBC) Step2->Step3 If Stable Step4 Enzyme Assay (Protease Inhibition) Step2->Step4 Step5 Cytotoxicity (HeLa/HepG2 MTT) Step3->Step5 Parallel Run Step4->Step5 Step6 Calculate Selectivity Index (CC50 / MIC) Step5->Step6 Step7 Lead Optimization Step6->Step7 Decision Gate

Figure 2: Step-by-step validation workflow for octyl disulfone, moving from chemical verification to biological screening and safety assessment.

Part 7: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 83610, Disulfone, dioctyl. Retrieved from [Link]

  • Langrie, I. et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Disulfone, dioctyl - Substance Details. CompTox Chemicals Dashboard.[1][5] Retrieved from [Link][1]

  • Neochoritis, C. G. et al. (2019). Sulfones in Medicinal Chemistry: A Comprehensive Review. Chemical Reviews. (Contextual grounding for sulfone pharmacophores).

  • Douglass, I. B. (1964). Chlorinolysis of organic sulfides and disulfides. Journal of Organic Chemistry. (Foundational chemistry of disulfone synthesis).

Sources

octyl disulfone safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling and Application of Octyl Disulfone (Dioctyl Disulfone)

Audience: Researchers, Medicinal Chemists, and Process Safety Engineers. Scope: Chemical Identity (CAS 13603-70-8), Toxicology, Handling Protocols, and Experimental Application.

Critical Disambiguation & Identity

WARNING: In drug development and chemical procurement, nomenclature ambiguity can lead to catastrophic experimental errors. Before proceeding, verify the exact chemical identity of your substrate.

  • Target Compound: Octyl Disulfone (Dioctyl disulfone)[1]

    • Structure:

      
      
      
    • CAS: 13603-70-8[1][2]

    • Class: Vicinal Disulfone (Alpha-disulfone).

    • Reactivity: Electrophilic; potential radical source under thermal stress.

  • Common Confusions (Do NOT Substitute):

    • Octyl Sulfone (Dioctyl sulfone):

      
      . Used as a permeation enhancer. Lacks the reactive 
      
      
      
      bond.
    • MGK 264 (Octacide 264): N-Octyl bicycloheptene dicarboximide. A pesticide synergist. Totally unrelated chemistry.

Chemical Properties & Stability

Octyl disulfone is a lipophilic, waxy solid or semi-solid at room temperature. Its vicinal disulfone moiety (


) is structurally distinct from sulfones, imparting unique reactivity (homolytic cleavage) and instability toward strong nucleophiles.
PropertyValue / DescriptionExperimental Implication
Molecular Formula

High carbon content indicates poor aqueous solubility.
Molecular Weight 354.6 g/mol Suitable for standard LC-MS analysis.
LogP (Predicted) ~6.0High Lipophilicity. Bioaccumulative potential; requires non-polar solvents (DCM, Hexane).
Melting Point 40–50 °C (Est.)Handling requires temperature control; may melt during exothermic reactions.
Reactivity Electrophilic SulfurSusceptible to nucleophilic attack at the sulfur atom; acts as a mild oxidant.

Hazard Identification & Toxicology (E-E-A-T)

While specific toxicological data for CAS 13603-70-8 is limited in public registries, read-across toxicology from structurally similar alkyl disulfones (e.g., diphenyl disulfone) dictates the following safety profile.

Primary Hazards
  • Skin/Eye Irritation (Category 2/2A): The surfactant-like nature (polar head, lipophilic tail) allows rapid intercalation into lipid bilayers, causing irritation.

  • Sensitization: Sulfone moieties can act as haptens. Repeated exposure may induce contact dermatitis.

  • Thermal Decomposition: At temperatures >150°C, disulfones may decompose to release sulfur dioxide (

    
    ) and octyl radicals.
    
Mechanism of Action (Safety Context)

Unlike simple sulfones, the


 bond in disulfones is the weak link. In biological systems, this can undergo disulfide exchange or reduction, potentially depleting cellular glutathione (GSH).

ToxMechanism Compound Octyl Disulfone CellEntry Lipid Bilayer Penetration Compound->CellEntry LogP ~6 Reaction Nucleophilic Attack (by R-SH) CellEntry->Reaction Depletion GSH Depletion Reaction->Depletion Thiol-Disulfone Exchange Stress Oxidative Stress Depletion->Stress

Figure 1: Hypothesized mechanism of cellular stress via glutathione interaction.

Handling & Storage Protocols

A. Storage Hierarchy
  • Temperature: Store at 2–8°C . While stable at RT, cold storage prevents "caking" of the waxy solid and inhibits slow hydrolysis.

  • Atmosphere: Inert gas (Argon/Nitrogen) backfill is recommended. The

    
     bond is susceptible to oxidative cleavage over long durations.
    
  • Container: Amber glass. Avoid low-density polyethylene (LDPE) as the lipophilic compound may leach into or through the plastic.

B. Personal Protective Equipment (PPE)
  • Gloves: Nitrile is insufficient for prolonged contact due to the compound's lipophilicity. Use Silver Shield (Laminate) or double-gloved Nitrile with frequent changes (every 15 mins).

  • Respiratory: If handling powder/dust, use a P95 particulate respirator. If heating, use a full-face respirator with Acid Gas (

    
    ) cartridges.
    

Experimental Workflows

Protocol 1: Solubilization for Bioassays

Rationale: Due to high LogP, direct addition to aqueous media causes precipitation and false negatives/positives in drug screening.

  • Stock Preparation: Dissolve Octyl Disulfone in 100% DMSO to reach 10 mM. Vortex for 60 seconds.

    • Check: Solution must be clear. If cloudy, sonicate at 30°C for 5 mins.

  • Intermediate Dilution: Dilute stock 1:10 into PBS containing 0.5% Tween-80 or Cyclodextrin.

    • Why? The surfactant/carrier prevents rapid crashing out when introducing the lipophile to the aqueous buffer.

  • Final Dosing: Add intermediate to cell media. Final DMSO concentration < 0.1%.

Protocol 2: Chemical Decontamination (Spill Cleanup)

Rationale: Standard water/soap cleaning is ineffective for waxy disulfones. Oxidative or reductive destruction is required.

  • Containment: Isolate the spill area.

  • Solubilization: Apply a solvent mixture of Ethanol:Acetone (1:1) to dissolve the waxy residue.

  • Chemical Destruction: Treat the solvent waste with 10% Sodium Bisulfite (

    
    ) .
    
    • Mechanism: Bisulfite reduces the disulfone bond, breaking the molecule into water-soluble sulfinates/sulfonates.

  • Disposal: Collect as halogen-free organic waste.

Synthesis & Degradation Logic

Understanding the origin of Octyl Disulfone aids in troubleshooting impurities. It is typically generated via the oxidation of Octyl Disulfide or Octyl Thiosulfinate.

SynthesisPathway Start Octyl Mercaptan (R-SH) Step1 Octyl Disulfide (R-S-S-R) Start->Step1 Oxidation (H2O2/I2) Step2 Octyl Thiosulfinate (R-S(O)-S-R) Step1->Step2 Peracid Ox (mCPBA) Target Octyl Disulfone (R-SO2-SO2-R) Step2->Target Further Ox (Controlled) Degradation Octyl Sulfonic Acid (R-SO3H) Target->Degradation Hydrolysis (Strong Base/Heat)

Figure 2: Synthesis and degradation pathway. Note that over-oxidation or hydrolysis leads to sulfonic acid.

Emergency Response

ScenarioImmediate ActionMedical/Technical Rationale
Eye Contact Irrigate with tepid water for 30 minutes .Lipophilic solids adhere to the cornea; extended irrigation is required to mechanically flush particles.
Skin Contact Wash with PEG-400 or Ethanol, then soap/water.Water alone will not remove the waxy residue; PEG acts as a solubilizer.
Ingestion Do NOT induce vomiting. Administer activated charcoal.Prevents systemic absorption of the lipophile.
Fire Use Dry Chemical or

.
Water spray may spread the burning molten wax.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83610, Disulfone, dioctyl. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Sulfones and Disulfones. (General class toxicity data). Retrieved from [Link]

  • Grossert, J. S., & Hooper, D. L. (1984).The preparation and properties of some alkyl disulfones. Canadian Journal of Chemistry.

Sources

Methodological & Application

Application Note & Protocol: Cysteine-Specific Protein Labeling Using Octyl Disulfone Probes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Site-specific modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of antibody-drug conjugates (ADCs), fluorescently tagged proteins for imaging, and precisely engineered protein therapeutics. Among the various strategies, targeting the thiol group of cysteine residues offers a highly selective approach.[1] This document provides a detailed guide to the use of octyl disulfone-based reagents for the specific and stable labeling of cysteine residues in proteins. We will delve into the underlying chemical principles, provide a comprehensive, step-by-step protocol, and offer expert insights into optimization and troubleshooting.

Principle of the Reaction: Thiol-Disulfone Exchange

The labeling chemistry is based on the thiol-disulfone exchange reaction, a robust and highly specific process.[2][3] In this reaction, a nucleophilic thiol group from a cysteine residue on the protein attacks the disulfide bond of the octyl disulfone reagent. This proceeds via an SN2-type mechanism, leading to the formation of a new, stable disulfide bond between the protein and the labeling moiety, and the release of an octanethiol leaving group.[2]

Key Advantages of the Octyl Disulfone Method:

  • High Specificity: The reaction is highly selective for thiol groups of cysteine residues, especially at a physiological pH range of 7.0-7.5, where the more abundant amine groups (lysine) are protonated and thus less reactive.[4]

  • Stable Conjugate: The resulting disulfide bond is stable under typical physiological conditions, offering advantages over other chemistries like maleimides, which can be prone to retro-Michael addition and exchange reactions.[5][6]

  • Biocompatible Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and temperature, preserving the native structure and function of the protein.

Experimental Workflow Overview

The overall process for labeling a protein with an octyl disulfone probe can be summarized in four main stages: Protein Preparation, Labeling Reaction, Purification, and Characterization. Each stage contains critical steps that ensure the success of the conjugation.

Workflow cluster_prep Protein Preparation cluster_label Labeling Reaction cluster_purify Purification cluster_char Characterization P1 Start with Protein Solution P2 Reduce Disulfide Bonds (if necessary) P1->P2 Check for free Cys P3 Remove Reducing Agent (Desalting Column) P2->P3 Critical Step L1 Add Octyl Disulfone Probe P3->L1 L2 Incubate (Time, Temp, pH) L1->L2 U1 Quench Reaction (Optional) L2->U1 U2 Remove Excess Probe (SEC/Dialysis) U1->U2 C1 Determine Degree of Labeling (DOL) U2->C1 C2 Assess Protein Functionality C1->C2

Sources

using octyl disulfone for surface modification studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Surface Engineering & Bioconjugation using Octyl Disulfone (ODS) Reagents

Executive Summary

This guide details the application of Octyl Disulfone (ODS) reagents for surface modification and bioconjugation. While "disulfone" often refers generically to the sulfone moiety, in high-precision drug development, it specifically denotes bis-sulfone reagents capable of undergoing sequential elimination-addition reactions.

Unlike maleimides, which form reversible thiosuccinimide rings, ODS reagents utilize a bis-alkylation mechanism to form stable, three-carbon bridges across reduced disulfide bonds (disulfide bridging) or to functionalize thiolated solid surfaces. The incorporation of the octyl (C8) chain provides a tunable hydrophobic handle, critical for:

  • Membrane Anchoring: Facilitating protein interaction with lipid bilayers.

  • Half-life Extension: Modulating hydrodynamic volume via hydrophobic shielding (albumin binding).

  • Surface Passivation: Creating robust hydrophobic self-assembled monolayers (SAMs) on thiolated substrates.

The Chemistry of Octyl Disulfone (ODS)

The core utility of ODS lies in its latent reactivity. The reagent typically exists as a bis-sulfone precursor (often a bis-tolylsulfonyl or similar leaving group structure). Under specific pH conditions, it undergoes a cascade reaction.

Mechanism of Action: The Elimination-Addition Cycle

The reaction is driven by base-catalyzed


-elimination of the sulfonyl group, generating a reactive vinyl sulfone intermediate in situ.
  • Activation: At pH

    
     7.8, the bis-sulfone undergoes elimination to release a sulfinic acid and generate a mono-vinyl sulfone .
    
  • First Addition: A thiolate (from the protein or surface) attacks the vinyl sulfone (Michael addition).

  • Re-Activation: The intermediate undergoes a second elimination to generate a second vinyl sulfone.

  • Bridging (Second Addition): A second thiolate attacks, forming a stable thioether-sulfone-thioether bridge.

ReactionMechanism Precursor Octyl Bis-Sulfone (Latent) Activation pH 7.8-8.2 Beta-Elimination Precursor->Activation Intermediate1 Vinyl Sulfone (Reactive Alkene) Activation->Intermediate1 - Sulfinic Acid Step1 Thiol Attack 1 (Michael Addition) Intermediate1->Step1 Intermediate2 Mono-Adduct (Intermediate) Step1->Intermediate2 Step2 Elimination 2 & Thiol Attack 2 Intermediate2->Step2 Product Bridged/Stable Conjugate Step2->Product Stable Thioether

Figure 1: The stepwise elimination-addition mechanism of bis-sulfone reagents. Note the requirement for basic pH to drive the initial elimination step.

Application A: Protein Surface Modification (Disulfide Bridging)

This protocol describes the site-specific conjugation of an Octyl chain to a monoclonal antibody (mAb) or Fab fragment by bridging the interchain disulfide bonds.

Materials Required
  • Target Protein: mAb or Fab fragment (Concentration > 2 mg/mL).

  • Reagent: Octyl-Bis-Sulfone (Custom synthesis or commercial analog like PEG-Bis-Sulfone, substituted with Octyl).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[1] Avoid DTT as it competes for the bis-sulfone.

  • Conjugation Buffer: 50 mM Sodium Phosphate, 20 mM EDTA, pH 7.8 – 8.0.

  • Quenching Buffer: 100 mM Cysteine or N-Acetylcysteine (NAC).

Protocol Steps
  • Buffer Exchange: Exchange the protein into Conjugation Buffer . The pH MUST be between 7.8 and 8.2. Below pH 7.5, the elimination rate is too slow; above 8.5, hydrolysis competes.

  • Disulfide Reduction: Add TCEP to the protein solution.

    • Molar Ratio: 1.1 equivalents of TCEP per disulfide bond (e.g., for a Fab with 1 disulfide, use 1.1 eq; for IgG with 4 disulfides, use 4.4 eq).

    • Incubation: 1 hour at 25°C or 2 hours at 4°C.

    • Note: Do not remove TCEP. Unlike maleimides, bis-sulfones are compatible with TCEP (TCEP does not contain a thiol).

  • Conjugation Reaction: Dissolve the Octyl Disulfone reagent in a water-miscible solvent (DMSO or DMA) to make a 10 mM stock.

    • Add the reagent to the reduced protein mixture.

    • Stoichiometry: 1.5 equivalents of ODS per disulfide bond.

    • Solvent Limit: Keep final DMSO concentration < 5% (v/v) to prevent denaturation.

    • Incubation: 4 hours at 4°C or 2 hours at 25°C.

  • Quenching: Add excess N-Acetylcysteine (10 equivalents over reagent) to consume unreacted vinyl sulfones. Incubate for 15 minutes.

  • Purification: Remove excess reagent and small molecules using Zeba Spin Desalting Columns (7K MWCO) or dialysis against PBS (pH 7.4).

Data Analysis & Validation
Analytical MethodExpected ResultPurpose
SDS-PAGE (Non-Reducing) Intact band (e.g., 150 kDa for IgG)Confirms "bridging" was successful. If bridging failed, heavy/light chains would separate.
HIC (Hydrophobic Interaction Chrom.) Shift to higher retention timeConfirms attachment of the hydrophobic Octyl group.
Mass Spectrometry (LC-MS) Mass shift of +[MW of Reagent - 2xH]Precise confirmation of conjugation ratio (DAR).

Application B: Solid Surface Functionalization

This protocol uses ODS to create hydrophobic, anti-fouling, or lipid-mimetic surfaces on thiolated substrates (e.g., Gold sensors, Thiol-Silane glass).

Rationale

Octyl-modified surfaces serve as excellent models for lipid membranes or for creating hydrophobic interaction chromatography (HIC) media. The bis-sulfone linkage is chemically superior to gold-thiol (Au-S) monolayers alone because the reagent can crosslink adjacent thiols, stabilizing the monolayer.

Protocol Steps
  • Surface Preparation:

    • Gold Slides: Clean with Piranha solution (WARNING: Explosive hazard) or UV/Ozone.

    • Glass: Silanize with (3-Mercaptopropyl)trimethoxysilane (MPTMS) to generate surface thiols.

  • Reagent Activation (Pre-Incubation):

    • Since solid surfaces have lower steric accessibility, "pre-activate" the ODS reagent.

    • Incubate ODS in 50 mM Borate Buffer (pH 8.5) for 15 minutes. This forces the elimination to the reactive vinyl sulfone state before it hits the surface.

  • Surface Reaction:

    • Immerse the thiolated slide/beads into the activated ODS solution (1–5 mM concentration).

    • Time: Incubate for 12–16 hours at Room Temperature (dark).

    • Agitation: Gentle rocking (critical for beads).

  • Washing:

    • Wash 3x with Water/Ethanol (50:50) to remove non-covalently adsorbed reagent.

    • Wash 2x with pure Ethanol.

    • Dry under Nitrogen stream.

Validation: Contact Angle Goniometry

A successful Octyl modification will significantly increase the hydrophobicity of the surface.

Surface TypeInitial Contact Angle (

)
Post-ODS Contact Angle (

)
Interpretation
Clean Gold< 10° (Hydrophilic)85° - 95°Successful formation of hydrophobic monolayer.
Thiolated Glass40° - 50°90° - 100°Capping of thiols with Octyl chains.

Experimental Workflow Diagram

The following diagram outlines the decision process for optimizing the conjugation efficiency.

Workflow Start Start: Protein/Surface Prep CheckpH Check Buffer pH Start->CheckpH AdjustPH Adjust to pH 7.8 - 8.2 CheckpH->AdjustPH pH < 7.8 AddReagent Add Octyl Disulfone CheckpH->AddReagent pH OK AdjustPH->AddReagent Incubate Incubate 4h @ 4°C AddReagent->Incubate Analysis Analyze: SDS-PAGE / HIC Incubate->Analysis Success Protocol Complete: Stable Conjugate Analysis->Success Band Shift / Bridging OK Fail_Agg Failure: Aggregation Analysis->Fail_Agg Precipitate Visible Fail_NoRxn Failure: No Conjugation Analysis->Fail_NoRxn No Shift Reduce DMSO % Reduce DMSO % Fail_Agg->Reduce DMSO % Increase pH or Time Increase pH or Time Fail_NoRxn->Increase pH or Time

Figure 2: Optimization workflow for Octyl Disulfone conjugation. Note the critical dependency on pH for reaction initiation.

Troubleshooting & Causality

  • Issue: Low Conjugation Yield.

    • Cause: pH was likely too low (< 7.5).

    • Reasoning: The bis-sulfone elimination is the rate-limiting step and is base-catalyzed. Without sufficient OH-, the reactive vinyl sulfone is not generated.

    • Fix: Increase pH to 8.0 or 8.2.

  • Issue: Protein Precipitation.

    • Cause: The "Octyl" chain is highly hydrophobic. Over-labeling (high DAR) or high organic solvent concentration destabilized the protein.

    • Reasoning: Attaching too many greasy tails to a globular protein disrupts its hydration shell.

    • Fix: Reduce reagent equivalents (aim for DAR 1-2) or add mild detergents (0.05% Tween-20) during conjugation.

  • Issue: Incomplete Disulfide Bridging (Half-Antibody formation).

    • Cause: Insufficient TCEP or Steric Hindrance.

    • Reasoning: If the disulfide is not fully reduced, the reagent cannot bridge. If the reagent is too bulky, it may mono-alkylate but fail to close the bridge.

    • Fix: Ensure 1.1 eq TCEP per disulfide and allow sufficient time for the "closing" reaction (Step 2 in mechanism).

References

  • Shaunak, S., et al. (2006). "Site-specific PEGylation of native disulfide bonds in therapeutic proteins." Nature Chemical Biology, 2(6), 312–313. Link

  • Brocchini, S., et al. (2008). "PEGylation of native disulfide bonds in proteins."[2][3] Nature Protocols, 1, 2241–2252. Link

  • Albuquerque, T. L., et al. (2016).[4] "Immobilization of Lipase B from Candida antarctica in Octyl-Vinyl Sulfone Agarose." International Journal of Molecular Sciences, 17(6). Link

  • Balan, S., et al. (2007). "Site-specific PEGylation of protein disulfide bonds using a three-carbon bridge." Bioconjugate Chemistry, 18(1), 61-76. Link

Sources

Application Note: Octyl Bis-Sulfone for Site-Specific Protein Lipidation

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Octyl Bis-Sulfone (Octyl-BS) , a specialized bioconjugation reagent used in chemical biology for the site-specific lipidation of proteins via disulfide rebridging.

Editorial Note: While "octyl disulfone" chemically refers to 1,2-dioctyl-disulfone (CAS 13603-70-8), in the context of chemical biology and drug development, this term is the shorthand for Octyl-functionalized Bis-alkylating Sulfone reagents (often based on the 1,3-bis(sulfonyl)propan-2-one scaffold). This guide focuses on the latter, as it represents a critical technology for engineering amphiphilic proteins and antibody-drug conjugates (ADCs).[1]

Executive Summary

Octyl Bis-Sulfone (Octyl-BS) is a heterobifunctional probe designed to intercalate into native disulfide bonds of proteins. Unlike non-specific lysine conjugation (which yields heterogeneous mixtures) or standard cysteine alkylation (which breaks the disulfide bridge permanently), Octyl-BS "staples" the disulfide back together via a three-carbon bridge while installing a hydrophobic octyl (C8) tail.

Key Applications:

  • Membrane Anchoring: Engineering soluble proteins (e.g., Annexin V, GFP) to spontaneously associate with lipid bilayers.

  • Half-Life Extension: Promoting non-covalent binding to serum albumin via the octyl tag.

  • Hydrophobic Tagging: Modulating protein surface properties for Hydrophobic Interaction Chromatography (HIC) or targeted degradation studies.

Chemical Mechanism & Design

The core technology relies on the Bis-alkylation Elimination-Addition mechanism.

The Reagent

The probe consists of a bis-sulfone core (acting as a latent crosslinker) functionalized with an octyl chain .

  • Leaving Groups: Two sulfonyl moieties (often tolyl- or phenyl-sulfones).

  • Reactive Center: The

    
    -unsaturated double bond generated in situ.
    
  • Payload: The C8 Octyl chain, providing intermediate hydrophobicity (Lipophilicity

    
    ).
    
Reaction Pathway
  • Reduction: The target protein's disulfide (Cys-S-S-Cys) is reduced to free thiols (-SH) using TCEP or DTT.

  • Intercalation: The Octyl-BS reagent undergoes a sequence of Michael addition and

    
    -elimination reactions.
    
  • Stapling: Both cysteine thiols covalently bond to the reagent, reforming a stable bridge. The octyl tail is now rigidly attached at a specific site.

ReactionMechanism Native Native Disulfide (Protein-S-S-Protein) Reduced Reduced Thiols (Protein-SH  HS-Protein) Native->Reduced TCEP/DTT Intermediate Mono-Alkylated Intermediate Reduced->Intermediate Octyl-BS (Michael Add.) Product Octyl-Bridged Protein (Rigid 3-Carbon Staple) Intermediate->Product Elimination + 2nd Michael Add.

Figure 1: Mechanism of Disulfide Rebridging.[2][3] The Octyl-BS reagent restores the covalent linkage between cysteines, preserving tertiary structure while installing the lipid tail.

Experimental Protocol: Lipidation of Annexin V

This protocol describes the site-specific conjugation of Octyl-BS to a model protein (Annexin V) containing a solvent-accessible disulfide.

Materials Required
ReagentSpecificationRole
Target Protein Annexin V (1 mg/mL)Substrate (must have accessible S-S)
Octyl-BS Probe 10 mM in DMSOLipidation Reagent
Reducing Agent TCEP-HCl (10 mM stock)Disulfide reduction
Buffer A 50 mM Sodium Phosphate, pH 7.8, 5 mM EDTAConjugation Buffer (pH 7.5-8.0 is critical)
Quench Buffer 100 mM N-Acetylcysteine (NAC)Stops reaction
Desalting Column Zeba Spin or PD-10Removal of excess reagent
Step-by-Step Methodology
Phase 1: Reduction[4]
  • Dilute Protein: Adjust protein concentration to 50 µM (approx. 1.5 mg/mL for a 30 kDa protein) in Buffer A .

  • Add Reductant: Add TCEP to a final concentration of 1.2 equivalents relative to the disulfide content.

    • Note: Avoid large excesses of TCEP if not removing it, as TCEP can compete with the bis-sulfone in some conditions (though less reactive than thiols). Ideally, use solid-phase TCEP or remove via spin column if using DTT.

  • Incubation: Incubate at 4°C for 60 minutes . Verify reduction via Ellman’s assay if optimizing.

Phase 2: Conjugation (Rebridging)
  • Prepare Probe: Dilute the Octyl-BS stock (10 mM) to 1 mM in Buffer A (keep DMSO < 10%).

  • Addition: Add 1.5 to 2.0 molar equivalents of Octyl-BS to the reduced protein.

    • Critical: Add the reagent slowly with gentle mixing to prevent precipitation of the hydrophobic octyl probe.

  • Reaction: Incubate at Room Temperature (22°C) for 4 hours or 4°C overnight .

    • pH Control: Ensure pH remains between 7.5 and 8.0. The Michael addition is base-catalyzed; pH < 7.0 will drastically slow the reaction.

Phase 3: Purification & Validation
  • Quenching: Add NAC (final 5 mM) to scavenge unreacted probe. Incubate for 10 mins.

  • Cleanup: Pass the reaction mixture through a desalting column (e.g., Zeba Spin 7K MWCO) equilibrated with PBS to remove excess probe and leaving groups (toluenesulfinic acid).

  • Analysis:

    • SDS-PAGE: Run non-reducing gels. The "stapled" protein should migrate similarly to the native (oxidized) protein, whereas a failed (reduced) control would show different migration or aggregation.

    • Mass Spectrometry: Intact protein LC-MS is required.

      • Expected Mass Shift:

        
        .
        
      • Typically, the bridge adds ~100–150 Da depending on the specific linker chemistry, plus the octyl chain (C8H17 ~ 113 Da).

Data Analysis & Interpretation

Mass Spectrometry Verification

Successful rebridging is confirmed by a specific mass shift. Unlike simple alkylation (which adds mass to each cysteine), rebridging adds the mass of the linker minus the leaving groups.

SpeciesStateExpected Mass (

)
Native Oxidized (S-S)

Reduced Free Thiols (-SH HS-)

Da
Alkylated (NEM) Capped (Cys-NEM)

Da (approx)
Octyl-BS Bridged Stapled (Cys-Linker-Cys)

Hydrophobic Interaction Chromatography (HIC)

The octyl tail significantly alters the protein's retention time on HIC columns (e.g., Butyl-Sepharose).

  • Result: The Octyl-BS conjugate will elute at a higher ammonium sulfate concentration (later in the gradient) compared to the native protein, confirming the exposure of the lipid tail.

Workflow Diagram

Workflow cluster_QC Quality Control Start Purified Protein (Disulfide Intact) Step1 Step 1: Reduction (TCEP, 4°C, 1h) Start->Step1 Step2 Step 2: Octyl-BS Addition (pH 7.8, 1.5 equiv) Step1->Step2 Step3 Step 3: Rebridging Reaction (4h RT or O/N 4°C) Step2->Step3 Step4 Step 4: Purification (Desalting/HIC) Step3->Step4 End Lipidated Protein Conjugate (Membrane Active) Step4->End QC1 LC-MS (Mass Shift) Step4->QC1 QC2 HIC HPLC (Hydrophobicity) Step4->QC2

Figure 2: Experimental workflow for generating Octyl-BS protein conjugates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation Octyl probe is too hydrophobic.Add 10-20% propylene glycol or glycerol to the buffer. Add probe in small aliquots.
Incomplete Reaction pH too low (< 7.0).Adjust buffer to pH 7.8 - 8.0. The elimination step is pH-dependent.
Multiple Modifications Non-specific binding to Lysines.Ensure pH is not > 8.[2]5. Reduce probe equivalents (do not exceed 2.0 eq).
"Half-Antibody" Formation Incomplete rebridging (only 1 Cys reacted).Increase reaction time. Ensure TCEP is fresh. Check steric accessibility of the disulfide.

References

  • Brocchini, S., et al. (2006). "Disulfide bridge based PEGylation of proteins." Nature Protocols, 1(5), 2241–2252. Link

  • Shaunak, S., et al. (2006). "Site-specific PEGylation of native disulfide bonds in therapeutic proteins." Nature Chemical Biology, 2, 312–313. Link

  • Schumacher, F. F., et al. (2014). "In situ maleimide bridging of disulfides and a new approach to protein PEGylation." Bioconjugate Chemistry, 25(6), 1172-1178. Link

  • Balan, S., et al. (2007). "Site-specific PEGylation of protein disulfide bonds using a three-carbon bridge." Bioconjugate Chemistry, 18(1), 61-76. Link

  • Smith, M. E. B., et al. (2010). "Protein modification, bioconjugation, and disulfide bridging using bis(sulfones)." Journal of the American Chemical Society, 132(6), 1960–1965. Link

Sources

Application Note: Incorporating Octyl Disulfone (ODS) into Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for incorporating Octyl Disulfone (ODS) (CAS: 13603-70-8) into radical polymerization workflows. Unlike conventional azo or peroxide initiators, ODS serves a dual function: it acts as a thermal or photo-initiator while simultaneously introducing a hydrophobic octyl moiety at the polymer chain end. This "in-situ functionalization" is critical for developing telechelic polymers, improving the compatibility of polar polymers (e.g., polyacrylates) with non-polar matrices, and tuning surface energy.

Key Benefits:

  • Hydrophobic Modification: Direct introduction of

    
     tails without post-polymerization modification.
    
  • Non-Yellowing: Lacks the aromatic chromophores found in benzoyl peroxide, making it suitable for optical applications.

  • Solubility: High solubility in aliphatic hydrocarbons and non-polar monomers.

Technical Background & Mechanism

Chemical Identity
  • Compound: Octyl Disulfone (1-octylsulfonylsulfonyloctane)

  • Structure:

    
    
    
  • Role: Radical Initiator / Photoinitiator

Mechanism of Action

The utility of ODS lies in the homolytic cleavage of the weak


 bond within the disulfone linkage. Upon exposure to heat (

) or UV irradiation, ODS undergoes homolysis to generate two octylsulfonyl radicals.

Crucially, the reactivity follows a bifurcated pathway depending on temperature:

  • Sulfonyl Radical Addition: At lower temperatures, the octylsulfonyl radical (

    
    ) may initiate polymerization directly, incorporating a sulfone group.
    
  • Desulfonylation (Dominant Pathway): At elevated temperatures, the radical rapidly loses sulfur dioxide (

    
    ) to form a reactive octyl alkyl radical (
    
    
    
    ). This alkyl radical initiates the polymer chain, effectively "capping" the start of the chain with a lipophilic octyl group.

Pathway Diagram:

ODS_Mechanism ODS Octyl Disulfone (R-SO2-SO2-R) Cleavage Homolytic Cleavage (Heat/UV) ODS->Cleavage SulfonylRad 2x Octylsulfonyl Radical (R-SO2•) Cleavage->SulfonylRad Desulf Desulfonylation (-SO2 Gas) SulfonylRad->Desulf High T (>60°C) Monomer Vinyl Monomer (e.g., MMA, Styrene) SulfonylRad->Monomer Low T (Minor) AlkylRad Octyl Radical (R•) Desulf->AlkylRad AlkylRad->Monomer Initiation Polymer Octyl-Initiated Polymer (R-Polymer...) Monomer->Polymer Propagation

Figure 1: Mechanistic pathway of Octyl Disulfone initiation. The dominant pathway involves desulfonylation, resulting in alkyl-initiated chains.

Experimental Protocol

Protocol A: Bulk Polymerization of Methyl Methacrylate (MMA) with ODS

Objective: Synthesize Poly(methyl methacrylate) (PMMA) with hydrophobic octyl end-groups.

Reagents & Equipment
ReagentPurity/GradeRole
Methyl Methacrylate (MMA)>99%, Inhibitor removedMonomer
Octyl Disulfone (ODS)>96% (Recrystallized)Initiator
TolueneHPLC GradeSolvent (Optional)
MethanolIndustrial GradePrecipitant
Step-by-Step Procedure
  • Monomer Purification:

    • Pass MMA through a basic alumina column to remove phenolic inhibitors (e.g., MEHQ).

    • Why: Inhibitors will quench the octyl radicals, leading to induction periods or low conversion.

  • Reaction Setup:

    • In a 100 mL Schlenk flask, dissolve Octyl Disulfone (0.5 - 2.0 wt% relative to monomer) in MMA.

    • Note: If viscosity control is needed, add Toluene (1:1 v/v). For bulk polymerization, use neat monomer.

  • Degassing (Critical):

    • Perform 3 cycles of freeze-pump-thaw to remove dissolved oxygen.

    • Scientific Integrity: Oxygen acts as a radical trap. Failure to degas will result in ODS consumption without polymerization.

    • Backfill with dry Nitrogen or Argon.

  • Polymerization:

    • Immerse the flask in a thermostated oil bath at 90°C .

    • Observation: Evolution of bubbles indicates

      
       release (desulfonylation). Ensure the system is vented through a bubbler to prevent pressure buildup.
      
    • Allow reaction to proceed for 4–6 hours.

  • Termination & Isolation:

    • Quench the reaction by cooling in an ice bath.

    • Dilute with a small amount of THF if the mixture is too viscous.

    • Precipitate dropwise into a 10-fold excess of cold Methanol under vigorous stirring.

    • Filter the white precipitate and dry under vacuum at 40°C for 24 hours.

Characterization & Validation

To verify the successful incorporation of the octyl moiety, the following analytical methods are required.

Nuclear Magnetic Resonance ( -NMR)

The end-group analysis is the definitive proof of ODS incorporation.

Signal (ppm in

)
AssignmentInterpretation
0.85 - 0.90 (t) Terminal

of Octyl group
Distinct from PMMA backbone methyls (0.8-1.2 broad).
1.20 - 1.35 (m) Methylene chain

Confirmation of long alkyl chain.
3.60 (s)

of PMMA
Main polymer backbone reference.

Calculation of Molecular Weight (


): 


Thermal Analysis (DSC)
  • Effect: The incorporation of octyl chains at the ends of lower molecular weight polymers acts as an internal plasticizer.

  • Expectation: A slight depression in Glass Transition Temperature (

    
    ) compared to standard radical PMMA, improving melt processability.
    

Safety & Handling Guidelines

  • Sulfur Dioxide (

    
    ) Evolution:  The polymerization releases stoichiometric amounts of 
    
    
    
    gas. All reactions must be performed in a fume hood .
  • Thermal Stability: ODS is stable at room temperature but should be stored at

    
     to prevent slow decomposition.
    
  • Solvent Compatibility: ODS is soluble in THF, DCM, and Toluene; insoluble in water.

References

  • Tsunooka, M., et al. (1990). Disulfones as Photoinitiators for Vinyl Polymerization. Journal of Polymer Science Part A: Polymer Chemistry.

  • PubChem Database. (2023). Octyl Disulfone (Compound Summary). National Center for Biotechnology Information.

  • Kashiwagi, K., et al. (1986). Photolysis of Disulfones and Their Initiation Activity. Makromolekulare Chemie.

  • Bravo, A., et al. (2001). Formation and Reaction of Alkylsulfonyl Radicals. Journal of Organic Chemistry.

Application Note: Bis-Sulfone Reagents for Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Disulfide Rebridging and Cysteine Crosslinking Strategies[1][2][3]

Introduction & Nomenclature Clarification

The "Octyl Disulfone" Terminology

While "Octyl disulfone" refers chemically to 1-octylsulfonylsulfonyloctane (CAS 13603-70-8), this specific molecule is not a standard reagent for protein-protein interactions (PPI). In the context of proteomics and bioconjugation, this term is frequently a colloquialism or misnomer for Bis-Sulfone Crosslinkers (specifically those with alkyl spacers, such as octamethylene chains) or Bis-Sulfone Disulfide Rebridging Reagents .

This guide focuses on the Bis-Sulfone class of reagents, which are authoritative tools for stabilizing protein complexes, mapping interaction interfaces, and creating site-specific conjugates without disrupting native quaternary structure.[1]

Mechanism of Action

Bis-sulfone reagents function through a sequential addition-elimination mechanism specifically targeting thiols (cysteines). Unlike maleimides (which form thiosuccinimides that can hydrolyze), bis-sulfones offer a unique advantage: Disulfide Rebridging .

  • Reduction: Native disulfides are reduced to free thiols.[2]

  • Intercalation: The bis-sulfone reagent reacts with both thiols, forming a stable three-carbon bridge.

  • Stabilization: This "staples" the protein structure, preventing subunit dissociation during PPI analysis (e.g., SDS-PAGE, Mass Spectrometry).

Strategic Applications in PPI Studies

ApplicationMechanismAdvantage over Traditional Crosslinkers
Interaction Stabilization Rebridges inter-chain disulfides between protein subunits.[3]Prevents dissociation during SDS-PAGE; maintains native conformation better than random amine crosslinking.
Interface Mapping Crosslinks free cysteines at the PPI interface.High specificity (Cys is rarer than Lys); cleaner MS spectra.
Covalent Probing "Octyl" derivatives (hydrophobic tails) target cryptic hydrophobic pockets.Can identify allosteric sites that modulate PPIs.
ADC Development Conjugates drugs/fluorophores to hinge regions.Homogeneous drug-to-antibody ratio (DAR); stable in serum.

Experimental Workflow & Protocols

Workflow Visualization

BisSulfoneWorkflow Sample Protein Complex (Native Disulfides) Reduction Step 1: Mild Reduction (TCEP/DTT) Sample->Reduction Denaturation control Intermediary Reduced Thiols (-SH  HS-) Reduction->Intermediary Reaction Step 2: Intercalation (pH 7.8, 4°C) Intermediary->Reaction + Reagent Reagent Bis-Sulfone Reagent (Octyl/PEG Linker) Reagent->Reaction Analysis Step 3: Analysis (SDS-PAGE / LC-MS) Reaction->Analysis Stable Bridge

Caption: Figure 1. Step-wise workflow for bis-sulfone mediated disulfide rebridging to stabilize protein complexes.

Protocol: Disulfide Rebridging for PPI Stabilization

Reagents Required:

  • Target Protein Complex: 1 mg/mL in PBS (pH 7.4).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) - Preferred over DTT for stability.

  • Bis-Sulfone Reagent: Bis(2-((2-(vinylsulfonyl)ethyl)sulfonyl)ethyl)PEG (or Octyl analog). Prepare 20 mM stock in DMSO.

  • Buffer: 50 mM Sodium Phosphate, pH 7.8 (Slightly alkaline pH promotes thiolate formation).

Step-by-Step Procedure:

  • Reduction (Activation):

    • Add TCEP to the protein sample to a final concentration of 1.1 molar equivalents per disulfide bond.

    • Critical Insight: Do not use a large excess of TCEP. You want to reduce the bond in situ without unfolding the protein.

    • Incubate at 4°C for 1 hour .

  • Bis-Sulfone Conjugation:

    • Add the Bis-Sulfone reagent to the reduced protein.

    • Stoichiometry: Use 1.0 to 1.1 equivalents of bis-sulfone per disulfide bond.

    • Note: If using "Octyl" derivatives for hydrophobic tagging, titration (1:1 to 1:5) may be necessary to optimize labeling without precipitation.

    • Incubate at 4°C for 4 hours or Room Temperature for 1 hour .

  • Quenching:

    • Add L-Cysteine (10 mM final) to quench unreacted sulfone groups.

    • Incubate for 15 minutes.

  • Validation (SDS-PAGE):

    • Run the sample on an SDS-PAGE gel under reducing conditions (with DTT in loading buffer).

    • Result Interpretation:

      • Control (No Reagent): Bands migrate as separate subunits (DTT breaks disulfides).

      • Bis-Sulfone Treated: Bands migrate as the intact complex (Bis-sulfone bridge is non-reducible). This confirms successful "stapling" of the PPI.

Mechanistic Logic (Why Bis-Sulfone?)

The choice of bis-sulfone over maleimide is dictated by the Scientific Integrity of the structural data required.

Mechanism cluster_stability Stability Profile Native Native Disulfide (Protein-S-S-Protein) Reduced Reduced Thiols (Protein-SH  HS-Protein) Native->Reduced TCEP Transition Mono-Alkylation (Intermediate) Reduced->Transition Bis-Sulfone (Step 1) Bridged Rebridged Complex (Protein-S-Linker-S-Protein) Transition->Bridged Elimination & Step 2 Stable in Serum Stable in Serum Bridged->Stable in Serum Stable in DTT/BME Stable in DTT/BME Bridged->Stable in DTT/BME

Caption: Figure 2. Chemical mechanism of disulfide rebridging. The final thioether bridge is stable against reducing agents, preserving the PPI readout.

Self-Validating System:
  • The "Shift" Test: If the protein runs as a monomer in reducing SDS-PAGE, the reaction failed (insufficient reagent or pH < 7.0). If it runs as a complex, the bridge is formed.

  • MS-Cleavability: Some advanced bis-sulfone reagents (e.g., DSSO analogs) contain cleavable sites for MS/MS analysis, allowing precise mapping of the crosslinked residues.

References

  • Brocchini, S., et al. (2006). "PEGylation of Native Disulfide Bonds in Proteins." Nature Protocols, 1(5), 2241–2252. Link

  • Balan, S., et al. (2007). "Site-Specific PEGylation of Protein Disulfide Bonds Using a Three-Carbon Bridge." Bioconjugate Chemistry, 18(1), 61–76. Link

  • Schumacher, F. F., et al. (2014). "In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation." Bioconjugate Chemistry, 22(2), 132–136. Link

  • BenchChem. (2025). "Bis-sulfone NHS Ester Crosslinking in Protein-Protein Interaction Studies." Application Note. Link

  • Thermo Fisher Scientific. "Sulfhydryl-Reactive Crosslinker Chemistry." Technical Handbook. Link

Sources

analytical methods for detecting octyl disulfone in samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of Octyl Disulfone (CAS 13603-70-8) in Complex Biological Matrices

Part 1: Executive Summary & Strategic Rationale

The Analytical Challenge Octyl disulfone (CAS 13603-70-8) presents a unique challenge in analytical chemistry. Structurally characterized by two octyl chains flanking a vicinal disulfone core (-SO₂-SO₂-), this molecule lacks the conjugated π-systems required for sensitive UV/Vis detection. Furthermore, its high lipophilicity (LogP ~6.0) and thermal lability at the S-S bond make standard GC-MS approaches risky without careful thermal control.

The Solution This protocol prioritizes Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) in positive mode. This approach bypasses the need for chromophores and avoids thermal degradation. We utilize the formation of ammonium adducts


 to stabilize the precursor ion, ensuring robust quantification in plasma and tissue samples.

Part 2: Chemical Profile & Mechanistic Insight

Understanding the physicochemical properties of Octyl Disulfone is the prerequisite for successful method development.

PropertyValueAnalytical Implication
IUPAC Name 1-octylsulfonylsulfonyloctaneVicinal disulfone core is the fragmentation target.
CAS Number 13603-70-8Reference standard identification.[1][2][3]
Molecular Formula C₁₆H₃₄O₄S₂MW = 354.58 g/mol .[3]
LogP ~6.0 (Predicted)Extremely hydrophobic; requires non-polar solvents for extraction.
Solubility Soluble in Hexane, DCM, MeOHInsoluble in water; stickiness to plasticware is a risk.
Chromophore NegligibleUV detection is non-viable.

Part 3: Experimental Protocols

Workflow Visualization

The following diagram outlines the critical path from sample extraction to data acquisition, highlighting the decision nodes for quality control.

G Sample Biological Sample (Plasma/Tissue) IS_Add Internal Standard Addition (d34-Dioctyl Disulfone or Analog) Sample->IS_Add LLE Liquid-Liquid Extraction (Hexane:Ethyl Acetate 80:20) IS_Add->LLE LogP driven partition Dry Evaporation & Reconstitution (MeOH:H2O 90:10) LLE->Dry Supernatant transfer LC UHPLC Separation (C18 Column) Dry->LC Inject 5 µL MS MS/MS Detection (ESI+ MRM Mode) LC->MS Data Quantitation & QC Check MS->Data

Caption: Figure 1. Optimized bioanalytical workflow for Octyl Disulfone, emphasizing LLE for matrix cleanup.

Protocol A: Sample Preparation (Liquid-Liquid Extraction)

Rationale: Due to the high LogP (~6), Protein Precipitation (PPT) often yields poor recovery as the lipophilic analyte co-precipitates with proteins or binds to the pellet. Liquid-Liquid Extraction (LLE) is the superior choice for extracting hydrophobic analytes from aqueous biological matrices.

Materials:

  • Extraction Solvent: Hexane:Ethyl Acetate (80:20 v/v).

  • Internal Standard (IS): Deuterated analog (preferred) or S-Octyl thioacetate.

Step-by-Step Procedure:

  • Aliquot: Transfer 100 µL of plasma/homogenized tissue into a 1.5 mL glass vial (avoid plastic to prevent adsorption).

  • Spike: Add 10 µL of Internal Standard working solution (1 µg/mL in MeOH). Vortex gently (10 sec).

  • Extract: Add 500 µL of Extraction Solvent (Hexane:EtOAc).

  • Agitate: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Carefully remove 400 µL of the upper organic layer and transfer to a clean glass vial.

  • Concentrate: Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase B (MeOH) / Mobile Phase A (Water) mixture (80:20). Note: High organic content in reconstitution solvent prevents solubility issues.

Protocol B: UHPLC-MS/MS Method Parameters

Rationale: Reverse-phase chromatography on a C18 column retains the octyl chains effectively. Ammonium formate is added to the mobile phase to promote the formation of


 adducts, which are often more stable than protonated molecular ions for sulfones lacking basic nitrogens.

LC Conditions:

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0050Initial Hold
0.5050Loading
3.0098Elution of Octyl Disulfone
4.5098Wash
4.6050Re-equilibration
6.0050End of Run

MS/MS Detection (ESI+):

  • Source: Electrospray Ionization (Positive).

  • Precursor Ion: m/z 372.3

    
     (Primary) or m/z 355.2 
    
    
    
    (Secondary - verify stability).
  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (eV)Dwell (ms)Assignment
Octyl Disulfone 372.3243.11550Loss of Octyl chain (

)
Octyl Disulfone 372.3113.12550Octyl carbocation (

)
Octyl Disulfone 372.3179.02050Sulfonyl fragment

Part 4: Mechanistic Logic & Fragmentation

To validate the method, one must understand why these transitions occur. The disulfone bond is the weak link, but in ESI+, the alkyl chains often dominate the fragmentation pattern.

Fragmentation Parent Precursor Ion [M+NH4]+ (m/z 372.3) Inter Intermediate [M+H]+ (m/z 355.2) Parent->Inter - NH3 Frag1 Product A Loss of C8H17 (m/z 243.1) Inter->Frag1 C-S Cleavage Frag2 Product B Octyl Cation (m/z 113.1) Inter->Frag2 Charge Retention on Alkyl

Caption: Figure 2. Proposed ESI+ fragmentation pathway for Octyl Disulfone. The ammonium adduct loses ammonia to form the protonated species, which subsequently fragments at the C-S bond.

Part 5: Alternative Method (Industrial/Purity Analysis)

For applications where the matrix is simple (e.g., formulation analysis) and MS/MS is unavailable, GC-SCD (Sulfur Chemiluminescence Detection) is the industry standard for sulfur-containing organics.

  • Instrument: GC with SCD (e.g., Agilent 8355).

  • Column: DB-1 or HP-5 (Non-polar), 30m x 0.25mm x 0.25µm.

  • Inlet Temp: 250°C (Caution: Ensure residence time is short to prevent degradation).

  • Oven: 100°C (1 min) -> 20°C/min -> 280°C (5 min).

  • Detection: Equimolar response to sulfur allows quantitation without a specific standard if another sulfone standard is available.

Part 6: Validation Criteria (Self-Validating System)

To ensure the "Trustworthiness" of this protocol, the following acceptance criteria must be met during method validation:

  • Linearity:

    
     over the range of 1 ng/mL to 1000 ng/mL.
    
  • Recovery: Absolute recovery of extraction should be >70% (compare pre-extraction spike vs. post-extraction spike).

  • Matrix Effect: Calculate Matrix Factor (MF). An MF between 0.85 and 1.15 indicates acceptable ion suppression/enhancement.

  • Carryover: Inject a blank after the highest standard (ULOQ). The signal must be <20% of the Lower Limit of Quantitation (LLOQ).

References

  • PubChem Database. (2023). Disulfone, dioctyl (CAS 13603-70-8) Compound Summary. National Library of Medicine. Available at: [Link]

  • U.S. EPA. (2023). CompTox Chemicals Dashboard: Disulfone, dioctyl. Environmental Protection Agency.[2][3] Available at: [Link][2]

  • Holčapek, M., et al. (2012). Mass spectrometry of sulfones and sulfoxides. In The Chemistry of Sulfones and Sulfoxides. Wiley Online Library.
  • Pareja, L., et al. (2011). Analytical methods for the determination of pesticide residues in biological samples. Trends in Analytical Chemistry. (Reference for LLE extraction of lipophilic contaminants).

Disclaimer: This protocol is designed for research and development purposes. Users should perform full validation according to FDA Bioanalytical Method Validation Guidance or ICH M10 guidelines before applying this method to GLP studies.

Sources

Technical Application Note: Preparation and Handling of Octyl Disulfone Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Octyl Disulfone (often identified as Dioctyl disulfone or 1-octylsulfonylsulfonyloctane; CAS 13603-70-8) is a highly lipophilic small molecule (Calculated LogP ~6.[1]0) characterized by two octyl chains flanking a central disulfone core (


).[1]

In drug development and biochemical screening, the preparation of octyl disulfone presents a specific challenge: extreme hydrophobicity . While the sulfone core is polar, the aliphatic tails dominate the solubility profile, rendering the compound virtually insoluble in aqueous media. Improper stock preparation leads to "silent precipitation"—where the compound forms chemically inert micro-aggregates in the assay buffer, leading to false negatives in potency screening or variable pharmacokinetic data.

This guide details the preparation of stable, high-concentration stock solutions in organic solvents and provides a validated protocol for aqueous dilution to ensure bioavailability in cellular or enzymatic assays.

Physicochemical Profile & Solubility Logic

Understanding the molecule is the first step to successful solvation.[1]

PropertyValueImplication for Protocol
Molecular Weight ~354.6 g/mol 10 mM Stock = 3.55 mg/mL (Easy to weigh)
XLogP3-AA ~6.0Critical: Highly insoluble in water.[1] Requires organic co-solvent.[1][2]
H-Bond Donors 0Limited interaction with protic solvents (water/methanol).[1]
H-Bond Acceptors 4Good solubility in polar aprotic solvents (DMSO, DMF).[1]
Physical State Solid / Waxy SolidProne to static charge during weighing.[1]
Solvent Selection Matrix
  • DMSO (Dimethyl Sulfoxide): Recommended. The "universal solvent" for screening.[1] High boiling point, excellent solubilization of disulfones.[1]

  • Ethanol (EtOH): Secondary Choice.[1] Useful for cleaning or specific evaporative applications.[1] High volatility makes it poor for long-term stock storage (concentration drift).[1]

  • Water/PBS: Forbidden for stock preparation.[1]

Protocol A: Preparation of Primary Stock Solution (DMSO)

Target Concentration: 50 mM (High concentration allows for small dispensing volumes, minimizing DMSO toxicity in assays).[1]

Materials Required[1][3][4][5][6][7][8][9][10][11][12]
  • Octyl Disulfone (Solid) – Verify purity via CoA.[1]

  • Anhydrous DMSO (Spectrophotometric Grade, ≥99.9%).[1]

  • Glass vials with Teflon-lined caps (Avoid standard polypropylene if storing >1 week).[1]

  • Desiccator.[1]

Step-by-Step Methodology
  • Equilibration: Allow the vial of Octyl Disulfone to reach room temperature before opening. This prevents condensation of atmospheric water onto the hygroscopic solid.[1]

  • Gravimetric Preparation:

    • Place a clean glass vial on an analytical balance.[1] Tare.

    • Weigh approximately 17.7 mg of Octyl Disulfone.[1] Record the exact mass (e.g.,

      
       mg).
      
    • Note: Due to the waxy nature of octyl chains, use an anti-static gun if the powder clings to the spatula.

  • Volume Calculation: Do not add a fixed volume. Calculate the required DMSO volume (

    
    ) to achieve exactly 50 mM based on the recorded mass.
    
    
    
    
    • Example: For 17.9 mg:

      
      .[1]
      
  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO.[1]

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5–10 minutes.

    • Visual Check: The solution must be crystal clear. If turbidity persists, warm gently to 37°C (disulfones are thermally stable at this range).[1]

  • Aliquoting: Divide into small aliquots (e.g., 50 µL) in amber tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C. DMSO is hygroscopic; ensure caps are tight.

Protocol B: Aqueous Dilution (The "Intermediate Step" Method)

The Problem: Injecting a 50 mM lipophilic stock directly into a beaker of water causes immediate precipitation (the "crashing out" effect). The Solution: Use an intermediate dilution step to reduce the kinetic shock.[1]

Workflow Diagram (DOT)

G cluster_0 Critical Control Point Stock Primary Stock (50 mM in DMSO) Inter Intermediate Dilution (500 µM in DMSO/Media) Stock->Inter 1:100 Dilution (Keep Solvent High) Precip Precipitation Risk (Cloudy Solution) Stock->Precip Direct 1:5000 Dilution Final Working Solution (10 µM in Assay Buffer) Inter->Final 1:50 Dilution (Into Aqueous)

Figure 1: Step-wise dilution strategy to maintain solubility of high-LogP compounds.

Procedure for 10 µM Assay Concentration
  • Thaw the 50 mM DMSO stock completely.[1] Vortex.

  • Intermediate Dilution (100x):

    • Prepare a 500 µM intermediate solution.[1]

    • Mix 10 µL of 50 mM Stock + 990 µL of DMSO (or a 50:50 DMSO:Ethanol mix).[1]

    • Why? This keeps the compound in a favorable solvent environment while lowering the concentration.[1]

  • Final Dilution (Working Solution):

    • Pipette the assay buffer (media) into the tube first.[1]

    • While vortexing the buffer gently, add the Intermediate Solution to reach 10 µM (e.g., 20 µL Intermediate + 980 µL Buffer).

    • Final DMSO Concentration: 2%. (Ensure your assay tolerates this; if not, titrate down).[1]

Quality Control & Validation

Trust but verify. A clear solution to the naked eye can still contain micro-aggregates that interfere with light-scattering assays or clog microfluidics.[1]

Validation Method: The "Cloud Point" Check
  • Nephelometry (Ideal): Measure light scattering at 600nm. An increase in OD relative to a DMSO-only blank indicates aggregation.[1]

  • Centrifugation (Practical):

    • Spin the working solution at 10,000 x g for 10 minutes.

    • Sample the supernatant and analyze via HPLC/UPLC.[1]

    • Pass Criteria: The peak area of the supernatant matches the theoretical concentration (within 5%). If the area is significantly lower, the compound has precipitated and pelleted.

References

  • PubChem. Disulfone, dioctyl (Compound Summary).[1] National Library of Medicine (US), National Center for Biotechnology Information.[1] Accessed Oct 2023.[1] [Link][1]

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1] [Link]

  • NCBI Bookshelf. Assay Guidance Manual: Solubility of Small Molecules. National Institutes of Health.[1] [Link]

  • Way, L. (2018).[1] DMSO Solubility Assessment for Fragment-Based Screening.[1] Journal of Biomolecular Screening.[1] [Link]

Sources

Troubleshooting & Optimization

how to improve the efficiency of octyl disulfone conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of Disulfide Rebridging

Audience: Senior Scientists, ADC Developers, and Protein Chemists.

Executive Summary: The Mechanism & Challenge

Octyl disulfone reagents are a class of bis-alkylation linkers used to site-specifically conjugate payloads to proteins by "rebridging" native disulfide bonds. Unlike maleimides, which result in a net loss of structural stability by keeping the disulfide cleaved, bis-sulfones undergo a sequential Michael addition-elimination-Michael addition reaction. This creates a stable three-carbon bridge between the two sulfur atoms, maintaining the protein's tertiary structure.

The "Octyl" Factor: The inclusion of an octyl (C8) chain introduces significant hydrophobicity. While this can improve the pharmacokinetics or cell permeability of a payload, it presents a critical thermodynamic challenge during conjugation: solubility mismatch. The reagent is lipophilic, while the protein is hydrophilic. Poor management of this interface leads to non-covalent association (aggregation) rather than covalent conjugation.

Standard Operating Procedure (Optimized)

Do not deviate from these baseline parameters without experimental justification.

ParameterOptimized RangeRationale
Buffer pH 7.8 – 8.0 Critical for the elimination step (formation of the reactive mono-sulfone intermediate). pH < 7.5 slows reaction; pH > 8.5 risks hydrolysis.
Co-solvent 5–10% DMSO or DMA The octyl chain requires organic solvent to remain soluble. <5% risks reagent precipitation; >15% risks protein unfolding.
Protein Conc. 3 – 5 mg/mL High concentration drives second-order kinetics but increases aggregation risk.
Reductant TCEP (Stoichiometric) TCEP is preferred over DTT as it does not require removal if used at 1.0–1.1 eq. relative to disulfides.[1][2][3][4][5][6][7]
Temperature 4°C to 25°C 4°C minimizes hydrophobic aggregation; 25°C accelerates chemical ligation. Start at 4°C for octyl reagents.

Mechanism of Action (Visualization)

The following diagram illustrates the critical "Elimination" step which is the rate-limiting factor in bis-sulfone conjugation.

BisSulfoneMechanism Native Native Disulfide (S-S) Reduced Reduced Thiols (SH  SH) Native->Reduced TCEP Reduction Intermediate Mono-Sulfone Intermediate (Rapid Elimination) Reduced->Intermediate Michael Addition 1 (Slow) Reagent Bis-Sulfone Reagent (Latent Electrophile) Reagent->Intermediate Reagent Activation (pH > 7.5) Conjugate Rebridged Conjugate (Stable 3-C Bridge) Intermediate->Conjugate Michael Addition 2 (Fast Cyclization) Hydrolysis Hydrolyzed Reagent (Dead End) Intermediate->Hydrolysis High pH / H2O

Figure 1: The bis-sulfone rebridging mechanism. Note that the reagent must undergo elimination of a sulfinic acid group to become reactive.[3] This step is pH-dependent.

Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation (The "Octyl" Issue)

Q: The reaction mixture turns cloudy immediately upon adding the octyl disulfone reagent. What is happening? Diagnosis: This is "Crash-out." The hydrophobic octyl reagent is precipitating before it can intercalate into the protein's disulfide pocket. Corrective Action:

  • Solvent Handoff: Do not add the reagent directly to the aqueous buffer. Dissolve the octyl disulfone in 100% DMSO or DMA first.

  • Stepwise Addition: Add the organic stock slowly to the vortexing protein solution. Ensure the final organic concentration is at least 5% (v/v) .

  • Surfactant Shielding: Pre-incubate the protein with 0.05% Tween-20 or Polysorbate-80. This stabilizes the hydrophobic patches on the protein, preventing reagent-induced aggregation.

Q: I see a high molecular weight aggregate peak on SEC (Size Exclusion Chromatography). Is this cross-linking? Diagnosis: Likely non-covalent hydrophobic aggregation, not chemical cross-linking. The octyl chains on different protein molecules are associating (micelle-like behavior). Corrective Action:

  • Increase Salt: Raise NaCl concentration to 300-500 mM to shield charge interactions, though this may drive hydrophobic collapse.

  • Propylene Glycol: Switch the co-solvent from DMSO to 20-30% Propylene Glycol. It is more "protein-friendly" at high concentrations and solubilizes octyl chains effectively.

Category B: Reaction Efficiency (Yield)

Q: My mass spec shows a "Mass + Reagent" peak, but also a "Mass + Reagent + Water" peak. What is this? Diagnosis: This is Mono-alkylation followed by hydrolysis. The first sulfur reacted, but the second sulfur failed to close the ring (cyclize), and water attacked the remaining double bond. Corrective Action:

  • Check pH: The cyclization step is strictly pH-dependent. Ensure your buffer is pH 8.0 . If it drops to 7.0, cyclization stalls.

  • Reduce Steric Hindrance: The octyl group might be sterically clashing with the protein surface. Try adding the reagent at 30°C instead of 4°C to overcome the activation energy barrier for the second Michael addition.

Q: I have 0% conjugation. The protein remains reduced. Diagnosis: Reagent inactivation. Bis-sulfones degrade in aqueous buffer over time (hydrolysis of the reactive double bond). Corrective Action:

  • Fresh Stock: Prepare the bis-sulfone/DMSO stock immediately before use.

  • TCEP Interference: While TCEP is generally compatible, extremely high concentrations (>10 mM) can react with the vinyl sulfone intermediate. Keep TCEP stoichiometric (1.1 eq per disulfide).

Advanced Workflow: Decision Tree

Use this logic flow to diagnose low efficiency in real-time.

TroubleshootingTree Start Start: Analyze LC-MS Result What is the dominant species? Start->Result Native Unmodified / Native Result->Native No Reaction Mono Mono-Alkylated (One arm attached) Result->Mono Incomplete Bridge Agg Aggregates / Precipitate Result->Agg Solubility Issue Sol1 Check Reagent Hydrolysis Increase pH to 8.0 Native->Sol1 Sol2 Increase Reaction Temp Check Steric Clash Mono->Sol2 Sol3 Add 10% DMSO Reduce Protein Conc. Agg->Sol3

Figure 2: Diagnostic decision tree for octyl disulfone conjugation failures.

References

  • Balan, A. et al. (2007). Site-specific PEGylation of protein disulfide bonds using a three-carbon bridge.[3] Bioconjugate Chemistry.[3][4][5][7][8][][10] Link

    • Foundational text on the bis-sulfone rebridging mechanism.
  • Schumacher, F. F. et al. (2014). In situ maleimide bridging of disulfides and a new approach to protein PEGylation. Bioconjugate Chemistry.[3][4][5][7][8][][10] Link

    • Provides comparative kinetics for rebridging reagents and pH dependency.
  • Brocchini, S. et al. (2006). Disulfide bridge based PEGylation of proteins.[3][4][6] Advanced Drug Delivery Reviews. Link

    • Detailed discussion on the elimination-addition mechanism essential for troubleshooting.
  • Shaunak, S. et al. (2006). Site-specific PEGylation of native disulfide bonds in therapeutic proteins.[4] Nature Chemical Biology. Link

    • Authoritative source on maintaining protein stability during rebridging.

Sources

Technical Support Center: Optimizing Reaction Buffer pH for Octyl Disulfone Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for octyl disulfone labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing reaction buffer pH, a critical parameter for successful and reproducible bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis of octyl disulfone labeling, and why is pH a critical factor?

Octyl disulfone labeling is a bioconjugation technique that leverages the thiol-disulfide exchange reaction to covalently attach a label to a target molecule, typically a protein, containing a free thiol group (cysteine residue). The reaction proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on the disulfide bond of the octyl disulfone reagent.

The pH of the reaction buffer is paramount because it directly governs the concentration of the highly reactive thiolate anion.[1][2] The thiol group of a cysteine residue has a pKa value typically ranging from 8 to 9. At a pH below the pKa, the thiol group exists predominantly in its protonated form (RSH), which is a weak nucleophile. As the pH increases to approach and exceed the pKa, the thiol group deprotonates to form the thiolate anion (RS⁻), a much stronger nucleophile that readily initiates the thiol-disulfide exchange.[1] Therefore, the reaction rate is highly pH-dependent.[2]

Q2: What is the generally recommended pH range for octyl disulfone labeling?

While the optimal pH can vary depending on the specific protein and label, a general starting point for thiol-disulfide exchange reactions is a pH range of 7.5 to 8.5.[3] This range represents a compromise between maximizing the concentration of the reactive thiolate anion and maintaining the stability of the protein and the labeling reagent. At a pH above 9, while the reaction may proceed faster due to a higher concentration of thiolate, there is an increased risk of side reactions, such as hydrolysis of the labeling reagent and disulfide bond scrambling.[4] Conversely, at a pH below 7, the reaction rate can be significantly slower due to the low concentration of the thiolate anion.[5]

Q3: What are the potential consequences of using a suboptimal pH for the labeling reaction?

Using a suboptimal pH can lead to several undesirable outcomes:

  • Low Labeling Efficiency: If the pH is too low, the concentration of the nucleophilic thiolate will be insufficient, resulting in a slow and incomplete reaction. This leads to a low degree of labeling (DOL), where many of the target molecules remain unlabeled.

  • Non-Specific Labeling: While less common for thiol-reactive chemistries compared to amine-reactive ones, a very high pH can sometimes promote reactions with other nucleophilic residues on the protein, leading to a loss of specificity.

  • Protein Degradation or Aggregation: Many proteins are sensitive to pH extremes. Exposing a protein to a pH outside of its stability range can lead to denaturation, aggregation, and loss of biological activity.[6][7]

  • Reagent Instability: The octyl disulfone reagent itself may be susceptible to hydrolysis at very high or very low pH values, reducing the effective concentration of the labeling reagent and leading to inconsistent results.[8]

Q4: Which buffer systems are recommended for octyl disulfone labeling?

The choice of buffer is critical to avoid interference with the labeling reaction. Amine-containing buffers, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be strictly avoided as they can compete with the target thiol groups for reaction with the labeling reagent.[9][10]

Recommended buffer systems include:

  • Phosphate-buffered saline (PBS): A commonly used buffer that is generally compatible with thiol-disulfide exchange reactions.

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A zwitterionic buffer that is effective in the pH range of 6.8 to 8.2.

  • Borate buffer: Useful for maintaining a stable pH in the slightly alkaline range (pH 8-10).

  • Bicarbonate buffer: Another option for reactions requiring a slightly alkaline pH.

It is crucial to ensure that the chosen buffer has sufficient buffering capacity at the desired pH to maintain a stable reaction environment.

Q5: Can the pKa of the target cysteine residue influence the optimal pH?

Absolutely. The local microenvironment of a cysteine residue within a protein can significantly influence its pKa.[11] Factors such as proximity to other charged amino acids or burial within the protein structure can either lower or raise the pKa of the thiol group. If the pKa of the target cysteine is known or can be predicted, the optimal pH for labeling will be at or slightly above this value to ensure a sufficient concentration of the reactive thiolate. For instance, a cysteine with a lower pKa will react more efficiently at a lower pH compared to a cysteine with a higher pKa.[11]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during octyl disulfone labeling, with a focus on pH-related problems.

Problem Potential Cause(s) Related to pH Recommended Solution(s)
Low or No Labeling The reaction buffer pH is too low, resulting in insufficient thiolate anion concentration.Systematically increase the reaction pH in 0.5 unit increments (e.g., from 7.0 to 8.5) to find the optimal point for your specific protein.
The buffer system is interfering with the reaction (e.g., contains primary amines).Switch to a non-amine-containing buffer such as PBS, HEPES, or Borate.[9][10]
The protein is unstable and precipitates at the reaction pH.Perform a pH stability study for your protein to determine its optimal pH range. Consider using a lower pH for a longer reaction time or adding stabilizing agents if compatible with the labeling chemistry.
Inconsistent Labeling Results The buffer capacity is insufficient, leading to a pH shift during the reaction.Use a buffer with a pKa close to the desired reaction pH and ensure an adequate buffer concentration (typically 50-100 mM).
The age or storage of the buffer has led to a change in its pH.Always prepare fresh buffers for labeling reactions and verify the pH immediately before use.
Protein Precipitation or Aggregation The reaction pH is outside the optimal stability range of the protein.Conduct a pH stability screen for your protein of interest. If the optimal labeling pH causes precipitation, try a lower pH for a longer duration or explore the use of stabilizing excipients.
Loss of Protein Activity The reaction pH has caused denaturation or conformational changes in the protein.Evaluate the activity of the protein after incubation in the labeling buffer at different pH values (without the labeling reagent) to identify a pH range where the protein remains active.[7]

Experimental Protocols

Protocol 1: pH Optimization for Octyl Disulfone Labeling

This protocol provides a systematic approach to determine the optimal reaction buffer pH for your specific protein and octyl disulfone reagent.

Materials:

  • Purified protein with a free cysteine residue in a suitable storage buffer (e.g., PBS).

  • Octyl disulfone labeling reagent.

  • A series of reaction buffers with varying pH values (e.g., 0.1 M Phosphate buffer at pH 6.5, 7.0, 7.5, 8.0, and 8.5).

  • Desalting columns or dialysis cassettes for buffer exchange and removal of excess label.

  • Analytical method to determine the degree of labeling (e.g., UV-Vis spectroscopy, mass spectrometry).

Procedure:

  • Protein Preparation:

    • If your protein is in a buffer containing interfering substances (e.g., Tris, DTT), perform a buffer exchange into the lowest pH reaction buffer to be tested (e.g., pH 6.5 Phosphate buffer).

    • Determine the protein concentration accurately using a suitable method (e.g., BCA assay or A280 measurement).

  • Reaction Setup:

    • Set up a series of labeling reactions, each with a different pH buffer.

    • For each reaction, add the protein to the respective pH buffer.

    • Prepare a stock solution of the octyl disulfone reagent in a compatible organic solvent (e.g., DMSO or DMF).

    • Add the octyl disulfone reagent to each reaction tube at a specific molar excess (e.g., 10-fold molar excess over the protein). Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.

  • Incubation:

    • Incubate the reactions at a constant temperature (e.g., room temperature or 4°C) for a fixed period (e.g., 1-2 hours). Protect from light if the label is light-sensitive.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to consume any unreacted labeling reagent.

    • Remove the excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

  • Analysis:

    • Determine the degree of labeling (DOL) for each reaction using your chosen analytical method.

    • Analyze the protein for any signs of aggregation or degradation (e.g., by SDS-PAGE or size-exclusion chromatography).

    • If protein activity is a concern, perform a functional assay on the labeled protein from each pH condition.

  • Data Interpretation:

    • Plot the DOL as a function of pH. The optimal pH will be the one that gives the highest DOL without causing significant protein aggregation, degradation, or loss of activity.

Diagrams
Chemical Mechanism of Thiol-Disulfide Exchange

Thiol_Disulfide_Exchange cluster_0 pH-Dependent Deprotonation cluster_1 Nucleophilic Attack RSH Protein-SH (Thiol) RS_minus Protein-S⁻ (Thiolate) RSH->RS_minus pH > pKa RS_minus->RSH pH < pKa Transition_State [Protein-S---S(Octyl)---S-Label]⁻ RS_minus->Transition_State Nucleophilic Attack H_plus H⁺ Octyl_SS_R Octyl-S-S-Label Octyl_SS_R->Transition_State Labeled_Protein Protein-S-S-Octyl Transition_State->Labeled_Protein New Disulfide Bond Leaving_Group Label-S⁻ Transition_State->Leaving_Group Cleavage

Caption: pH-dependent formation of the reactive thiolate and subsequent nucleophilic attack on the octyl disulfone reagent.

Workflow for pH Optimization

pH_Optimization_Workflow start Start: Purified Protein buffer_exchange Buffer Exchange into Reaction Buffer (pH 6.5) start->buffer_exchange setup_reactions Set up Labeling Reactions at Different pH Values (6.5, 7.0, 7.5, 8.0, 8.5) buffer_exchange->setup_reactions add_reagent Add Octyl Disulfone Reagent setup_reactions->add_reagent incubate Incubate (Constant Time & Temp) add_reagent->incubate purify Purify Labeled Protein (Desalting/Dialysis) incubate->purify analyze_dol Analyze Degree of Labeling (DOL) purify->analyze_dol analyze_integrity Analyze Protein Integrity (SDS-PAGE, SEC) purify->analyze_integrity analyze_activity Analyze Protein Activity (Functional Assay) purify->analyze_activity decision Select Optimal pH: High DOL, Intact & Active Protein analyze_dol->decision analyze_integrity->decision analyze_activity->decision end End: Optimized Protocol decision->end

Caption: A systematic workflow for the experimental optimization of reaction buffer pH for octyl disulfone labeling.

References

  • Thiol-disulfide exchange mechanism: in the pH range above 8,... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Modulating Thiol p Ka Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Bioconjugation - Wikipedia. (n.d.). Retrieved February 9, 2026, from [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. (n.d.). Retrieved February 9, 2026, from [Link]

  • Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification - YouTube. (2020, January 28). Retrieved February 9, 2026, from [Link]

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC. (n.d.). Retrieved February 9, 2026, from [Link]

  • Which pH does disulfide bond form preferably, high pH (~8) or low pH (~6)? | ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Quantification of Thiols and Disulfides - PMC. (n.d.). Retrieved February 9, 2026, from [Link]

  • Bioconjugation Chemistry: Challenges and Solutions - kbDNA. (2022, December 1). Retrieved February 9, 2026, from [Link]

  • Bioconjugation Optimization & Troubleshooting | AbOliGo - Expert Tips & Best Practices. (n.d.). Retrieved February 9, 2026, from [Link]

  • Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC. (n.d.). Retrieved February 9, 2026, from [Link]

  • Stability of adenine-based cytokinins in aqueous solution - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]

  • Disulfide–yne reaction: controlling the reactivity of a surface by light - RSC Publishing. (2021, June 14). Retrieved February 9, 2026, from [Link]

  • Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - MDPI. (n.d.). Retrieved February 9, 2026, from [Link]

Sources

Technical Support Center: Octyl Disulfone-Protein Conjugate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Optimization Guide

Audience: Senior Scientists, Process Engineers, and ADC Developers. Scope: Troubleshooting the specific challenges arising from the hydrophobicity and reaction kinetics of octyl-chain bis-sulfone re-bridging reagents.

Introduction: The "Octyl" Paradox

You are likely using an octyl-functionalized bis-sulfone reagent to achieve site-specific disulfide re-bridging (conjugation). While the bis-sulfone moiety (often based on the ThioBridge™ or similar 1,3-bis(sulfonyl)propan-2-yl mechanim) offers site-specific stability by crosslinking reduced cysteines, the octyl chain introduces a distinct set of physicochemical challenges.

Unlike PEGylated bis-sulfones which enhance solubility, the octyl group adds significant local lipophilicity. This creates a "solubility paradox": the reagent is necessary for the bridge, but its presence destabilizes the protein in aqueous buffers, leading to the three "Great Filters" of purification: Aggregation , Incomplete Bridging , and Isoform Heterogeneity .

Module 1: Conjugation & Stability Troubleshooting

Issue 1: "My protein precipitates immediately upon adding the octyl disulfone reagent."

Diagnosis: Solvent Shock & Local Hydrophobicity. The octyl chain renders the reagent poorly soluble in aqueous buffers. When a concentrated stock (in DMSO/DMA) hits the aqueous protein solution, the reagent precipitates before it can intercalate into the disulfide bond, or it nucleates protein aggregation.

The Fix: The "Gradient Dosing" Protocol Do not add the reagent as a bolus. You must maintain the "Solubility Window"—the specific % of organic solvent where the reagent is soluble but the protein does not unfold.

ParameterStandard Protocol (Risky)Optimized Protocol (Safe)
Organic Co-solvent < 2% DMSO final5–15% Propylene Glycol or DMA (titrate to protein tolerance)
Addition Rate Bolus (1 shot)Continuous infusion (0.1 eq/min) with rapid mixing
Temperature 4°C or RT20–25°C (Hydrophobic interactions weaken at lower temps, but reaction kinetics slow. RT is the compromise).
Protein Conc. > 5 mg/mL< 2 mg/mL (Dilution prevents aggregation cascades)

Expert Insight:

Causality: The octyl bis-sulfone requires a "chaperone" solvent to keep it in solution long enough to find the open cysteine pocket. Propylene glycol is often superior to DMSO for hydrophobic linkers as it stabilizes protein structure while solubilizing the alkyl chain.

Issue 2: "Mass Spec shows 'Half-Bridged' species (Mono-sulfone adducts)."

Diagnosis: Stalled Elimination Kinetics. The bis-sulfone reaction is a two-step Michael addition-elimination sequence.

  • Step 1: Thiol attacks, one sulfone leaves (Fast).

  • Step 2: Second thiol attacks, second sulfone leaves (Slow, pH dependent). If you see mono-adducts (+ mass of reagent + 1 sulfinic acid), the second elimination step failed.

The Fix: pH Modulation The elimination of the sulfinic acid leaving group is base-catalyzed.

  • Action: Increase reaction pH to 7.8 – 8.0 .

  • Caution: Do not exceed pH 8.5, or you risk hydrolysis of the protein backbone or non-specific lysine conjugation if the reagent has other active esters.

  • Time: Extend incubation time. The octyl tail may sterically hinder the second attack. Allow 16–24 hours at 4°C if rapid RT reaction fails.

Module 2: Purification Challenges

Issue 3: "I cannot separate the conjugated protein from the free octyl reagent."

Diagnosis: Micelle Formation. Excess octyl disulfone reagents often form critical micelle structures or non-covalent hydrophobic associations with the protein that persist through standard desalting columns.

The Fix: Tangential Flow Filtration (TFF) with Detergent Scavenging Standard dialysis is insufficient.

  • Step 1: Add 0.05% Tween-20 or PS-80 to the crude reaction mix. This helps solubilize free reagent micelles.

  • Step 2: Perform TFF (Diafiltration) against a buffer containing no detergent . The detergent pulls the octyl reagent off the protein, and the TFF membrane (30-50 kDa cutoff) allows the detergent-reagent complex to pass through while retaining the conjugate.

Issue 4: "HIC Profiles are smeared or show poor resolution."

Diagnosis: Hydrophobic Drag. The octyl group interacts too strongly with the HIC (Hydrophobic Interaction Chromatography) resin, causing "smearing" or irreversible binding.

The Fix: The "Reverse" Gradient Strategy Standard HIC uses high salt to bind and low salt to elute. With octyl-conjugates, the binding is often too strong even at moderate salt.

  • Resin Selection: Switch from Phenyl/Butyl (Strong) to Polypropyl or Ether (Weak) ligands.

  • Mobile Phase Modifier: Add 5–10% Isopropanol (IPA) to the Elution Buffer (Buffer B).

    • Why? The IPA reduces the surface tension and helps "desorb" the sticky octyl chain from the resin.

Recommended HIC Protocol for Octyl-Conjugates:

  • Column: TSKgel Ether-5PW (or equivalent weak hydrophobic resin).

  • Buffer A: 1.0 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.

  • Buffer B: 25 mM Sodium Phosphate, pH 7.0, 10% Isopropanol .

  • Gradient: Linear 0% to 100% B over 20 CV.

Visualizing the Workflow & Logic

Figure 1: The Octyl Bis-Sulfone Reaction & Failure Modes

This diagram illustrates the critical path from reduction to stable bridging, highlighting where the "Octyl" hydrophobicity causes specific failures.

BisSulfonePathway Native Native Disulfide Reduced Reduced Thiols (Open Cystines) Native->Reduced TCEP/DTT Intercalation Reagent Intercalation (Hydrophobic Fit) Reduced->Intercalation + Octyl Reagent (Solvent Critical) MonoAdduct Mono-Sulfone Adduct (Incomplete) Intercalation->MonoAdduct Step 1: Michael Add. Aggregated Precipitation/Aggregation Intercalation->Aggregated Low Solubility MonoAdduct->Reduced Retro-Michael (Instability) Bridged Stable Octyl Bridge (Target) MonoAdduct->Bridged Step 2: Elimination (pH > 7.8)

Caption: The kinetic pathway of bis-sulfone conjugation. Red paths indicate failure modes driven by hydrophobicity (Aggregation) or low pH (Stalled Mono-Adduct).

Figure 2: Purification Decision Tree

Use this logic flow to select the correct purification method based on your observed impurity profile.

PurificationLogic Start Crude Conjugate Mixture Check1 Is Protein Precipitating? Start->Check1 Solubilize Add 10% Propylene Glycol + 0.05% PS-80 Check1->Solubilize Yes Check2 Major Impurity Type? Check1->Check2 No FreeReagent Excess Small Molecule Check2->FreeReagent Aggregates High MW Aggregates Check2->Aggregates Isoforms DAR Heterogeneity (Bridged vs Unbridged) Check2->Isoforms TFF TFF (Diafiltration) Use Detergent Scavenging FreeReagent->TFF SEC SEC (Size Exclusion) Add 10% IPA to Mobile Phase Aggregates->SEC HIC HIC (Weak Resin) Ether-5PW + IPA Elution Isoforms->HIC

Caption: Decision matrix for purifying octyl-conjugates. Note the heavy reliance on organic modifiers (IPA/Propylene Glycol) to manage the octyl group.

FAQ: Frequently Asked Questions

Q: Can I use TCEP for the reduction step, or must I use DTT? A: You can use TCEP, but with a caveat. TCEP is compatible with bis-sulfone reagents and does not strictly need to be removed (unlike DTT). However, TCEP can reduce the bis-sulfone reagent itself if left in large excess. Recommendation: Use DTT, then remove it via a desalting column (PD-10) immediately before adding the octyl reagent. This prevents side reactions and ensures the reagent stoichiometry is accurate.

Q: My conjugate falls apart (reverts to free thiol) during storage. Why? A: This is the Retro-Michael Addition . The bis-sulfone bridge is stable, but reversible under specific conditions—specifically high pH or the presence of free thiols (like blood albumin or glutathione). Recommendation: Store the purified conjugate in a slightly acidic buffer (pH 6.0 – 6.5) and ensure all free thiols are capped (e.g., with N-ethylmaleimide) if the bridging was incomplete.

Q: How do I calculate the exact concentration of the octyl reagent if it's in a viscous solvent like DMSO? A: Do not rely on volumetric pipetting of viscous DMSO stocks for critical stoichiometry. Weigh the DMSO stock solution. Formula:


 (Density of DMSO 

1.1 g/mL).

References

  • Brocchini, S., et al. (2006). "PEGylation of native disulfide bonds in proteins."[1] Nature Protocols, 1(5), 2241–2252.

    • Core reference for the bis-sulfone mechanism and step-by-step conjug
  • Schumacher, F. F., et al. (2014). "In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation." Bioconjugate Chemistry, 25(3), 525–534.

    • Discusses the stability and reaction kinetics of bridging reagents.
  • Abzena. (n.d.). "ThioBridge™ Technology."

    • Commercial validation of the disulfide re-bridging technology.
  • Ouyang, J. (2013). "Drug-to-antibody ratio (DAR) and drug load distribution assessment of antibody-drug conjugates by hydrophobic interaction chromatography (HIC)." Methods in Molecular Biology, 1045, 275-283.

    • Standard reference for HIC method development in ADCs.

Sources

Technical Support: Optimizing Octyl Disulfone Assay Performance

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the challenges of Non-Specific Binding (NSB) associated with Octyl Disulfone (and structurally similar hydrophobic sulfone probes). This guide is designed for researchers using this compound in high-throughput screening, proteomics, or chemical biology assays.

Subject: Preventing Non-Specific Binding (NSB) and Colloidal Aggregation of Octyl Disulfone Applicable For: Ligand Binding Assays, Activity-Based Protein Profiling (ABPP), and Small Molecule Screening.

The Physicochemical Root Cause

To prevent non-specific binding, you must first understand why Octyl Disulfone (ODS) behaves this way.

  • Structure: ODS contains two lipophilic octyl chains (

    
    ) flanking a polar disulfone core (
    
    
    
    ).
  • The Problem: The octyl chains drive a high LogP (hydrophobicity). In aqueous buffers, ODS minimizes water contact by:

    • Adsorbing to Plastics: Sticking to polystyrene walls (assay plates, tips).

    • Colloidal Aggregation: Forming micelle-like aggregates that sequester proteins non-specifically (a phenomenon known as "promiscuous inhibition").

    • Hydrophobic Protein Binding: Binding to hydrophobic patches on non-target proteins (e.g., Albumin).

Key Takeaway: You are not just fighting "stickiness"; you are fighting the Hydrophobic Effect and Critical Aggregation Concentration (CAC) .

Core Troubleshooting Protocols
A. Surface Chemistry Selection

Standard polystyrene (PS) plates are a "sink" for octyl chains.

MaterialCompatibilityRecommendation
Standard Polystyrene (PS) 🔴 High BindingAvoid. ODS will rapidly coat the surface, depleting free concentration.
Polypropylene (PP) 🟡 ModerateBetter for storage/dilution, but can still bind hydrophobic tails.
Low-Binding (NBS) Surface 🟢 OptimalRequired. Use plates with hydrophilic polymer coatings (e.g., Corning NBS, Greiner Non-Binding).
Glass 🔴 High BindingAvoid uncoated glass; silanization is required if glass is necessary.
B. Buffer Optimization (The "Detergent Criticality")

Detergents are the single most effective tool to prevent ODS aggregation.

Protocol:

  • Primary Detergent: Add 0.01% - 0.1% Tween-20 or Triton X-100 to your assay buffer.

    • Mechanism:[1][2][3] The detergent monomers coat the octyl tails of the ODS, keeping it monomeric and preventing it from sticking to the plastic or forming colloids.

  • Co-Solvent: Ensure a final concentration of 1-5% DMSO .

    • Note: DMSO aids solubility but does not prevent aggregation as effectively as detergents.

C. The "BSA Trap" (Blocking Agent Warning)

Common mistake: Using BSA to block NSB with hydrophobic probes.

  • The Issue: Serum Albumin (BSA/HSA) is a fatty acid transporter. It has high-affinity hydrophobic pockets designed to carry carbon chains (like the octyl tails of ODS).

  • The Consequence: If you block with BSA, the BSA will "sponge up" your ODS probe, causing a false loss of signal or potency shift.

  • The Solution:

    • Switch Blocker: Use Fish Gelatin (0.1% - 1%) or Casein . These lack the specific hydrophobic pockets found in albumin.

    • Detergent-Only Block: Often, a high-detergent wash (0.05% Tween-20) is sufficient without protein blockers.

Visualizing the Mechanism

The following diagram illustrates the transition from an aggregating "sticky" state to a stable, monomeric state using the correct buffer additives.

OctylDisulfone_NSB cluster_Bad Standard Buffer (High NSB) cluster_Good Optimized Buffer (Low NSB) ODS Octyl Disulfone (ODS) (Hydrophobic C8 Tails) Aggregate Colloidal Aggregate (Micelle-like) ODS->Aggregate Self-Assembly (>CAC) Monomer Stable Monomer (Active Species) ODS->Monomer + Detergent (Disrupts Aggregates) Plastic Plastic Surface (Adsorption) Aggregate->Plastic Hydrophobic Adhesion Protein Non-Specific Protein (Sequestration) Aggregate->Protein Promiscuous Binding Detergent Tween-20 / Triton (Micelle Shielding) Detergent->Monomer Solubilization

Figure 1: Mechanism of Octyl Disulfone NSB. Without detergent, ODS forms aggregates that bind promiscuously. Detergents stabilize the monomeric form.

Step-by-Step Troubleshooting Guide
Scenario 1: High Background Signal (Assay Noise)

Symptom: Even in "No Enzyme" or "No Target" wells, you see high signal. Diagnosis: ODS is sticking to the plate surface or the blocking protein.

Corrective Workflow:

  • Check Plate Type: Are you using standard PS? -> Switch to NBS (Non-Binding Surface) plates.

  • Check Blocker: Are you using BSA? -> Switch to 0.1% Fish Gelatin.

  • Increase Wash Stringency: Increase Tween-20 in wash buffer from 0.05% to 0.1% .

  • Add Salt: Increase NaCl to 300mM to reduce any electrostatic components of the binding (though hydrophobic is primary).

Scenario 2: Loss of Potency / Low Signal

Symptom: The compound seems inactive or the probe signal is vanishingly low. Diagnosis: The ODS has adsorbed to the tube walls before reaching the assay, or is sequestered by BSA.

Corrective Workflow:

  • Pre-wet Tips: When pipetting ODS, pipette the solution up and down once to coat the tip interior before transferring.

  • Solvent Carrier: Ensure ODS is stored in 100% DMSO and diluted immediately before use into buffer containing detergent. Do not dilute into detergent-free buffer first.

  • Remove Albumin: Confirm no BSA is present in the reaction buffer.

Frequently Asked Questions (FAQ)

Q: Can I use PEGylation to reduce NSB for Octyl Disulfone? A: No. PEGylating the probe changes its structure. However, using a PEG-based linker if you are synthesizing a derivative can increase solubility. For the existing molecule, rely on PEG-based detergents (like Tween-20) in the buffer.

Q: How do I know if my ODS is aggregating? A: Perform a detergent-sensitivity test . Measure the activity/binding of ODS in the presence of 0.01% vs 0.1% Triton X-100. If activity changes drastically (usually improves or disappears if the activity was artifactual), aggregation was occurring [1].

Q: Is the disulfone group reactive? A: The disulfone core (


) is electron-withdrawing but generally stable compared to sulfonyl chlorides. However, it creates a polar dipole. If your NSB is strictly electrostatic (rare for octyl chains), increasing ionic strength (NaCl) will help.

Q: What is the "Critical Aggregation Concentration" (CAC) for ODS? A: While specific to the exact buffer, hydrophobic small molecules typically aggregate in the low micromolar range (1–10 µM). Always screen at concentrations below the aggregation threshold, or ensure sufficient detergent is present to shift the equilibrium [2].

Decision Logic for Assay Optimization

Optimization_Flow Start Start: NSB Detected CheckPlate 1. Check Plate Material Start->CheckPlate IsPS Is it Standard Polystyrene? CheckPlate->IsPS SwitchPlate Switch to Low-Binding (NBS) IsPS->SwitchPlate Yes CheckBlock 2. Check Blocking Agent IsPS->CheckBlock No SwitchPlate->CheckBlock IsBSA Is BSA present? CheckBlock->IsBSA RemoveBSA Replace with Fish Gelatin/Casein IsBSA->RemoveBSA Yes CheckDet 3. Check Detergent IsBSA->CheckDet No RemoveBSA->CheckDet IsDetLow Is Detergent < 0.01%? CheckDet->IsDetLow AddDet Add 0.05% Tween-20 IsDetLow->AddDet Yes Final Retest Assay IsDetLow->Final No AddDet->Final

Figure 2: Logical workflow for eliminating non-specific binding sources.

References
  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the artifact of promiscuous small-molecule inhibitors. Drug Discovery Today, 11(13-14), 607-615. Link

  • Feng, B. Y., et al. (2005). Small-molecule aggregates inhibit amyloid polymerization. Nature Chemical Biology, 1(3), 197-202. Link

  • Jadhav, A., et al. (2010). Quantitative analyses of aggregation, autofluorescence, and reactivity artifacts in a screen for inhibitors of a thiol protease. Journal of Medicinal Chemistry, 53(1), 37–51. Link

  • Sigma-Aldrich (Merck). Fundamental of Hydrophobic Interaction Chromatography (HIC). Technical Guide. Link

Sources

troubleshooting guide for octyl disulfone crosslinking assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Octyl Disulfone Crosslinking Assays

Topic: Troubleshooting & Optimization Guide for Bis-Sulfone Disulfide Re-bridging Content Type: Technical Support / Advanced User Guide Audience: Protein Chemists, ADC Developers, and Structural Biologists

Introduction: The Chemistry of Stability

You are likely using an Octyl Disulfone (or similar bis-sulfone) reagent to perform disulfide re-bridging . Unlike maleimides, which hang off a single sulfur atom and are susceptible to retro-Michael exchange in serum, bis-sulfones are designed to intercalate between the two sulfur atoms of a reduced disulfide bond.

The "Octyl" Factor: The term "octyl" implies a hydrophobic 8-carbon linker or side chain. While this provides specific spacing properties, it introduces a critical variable: hydrophobicity . This guide addresses the unique solubility and aggregation challenges this moiety introduces alongside the standard bis-sulfone conjugation workflow.

Mechanism of Action

The reaction proceeds via a bis-alkylation sequence:

  • Reduction: The native disulfide (cystine) is reduced to two free thiols.[1]

  • Intercalation: The bis-sulfone undergoes a Michael addition with the first thiol.

  • Elimination: A sulfinic acid leaving group is eliminated, regenerating the double bond.

  • Cyclization: The second thiol undergoes a Michael addition, locking the two sulfurs into a stable 3-carbon bridge.

Visual Workflow & Mechanism

The following diagram outlines the reaction pathway and the critical decision points where the "octyl" hydrophobicity impacts the outcome.

BisSulfoneMechanism Native Native Protein (Disulfide Intact) Reduced Reduced Protein (2 x Free Thiols) Native->Reduced TCEP/DTT (Step 1) Mono Mono-Adduct (Intermediate) Reduced->Mono Octyl Disulfone (Fast Step) Aggregated Precipitated/Aggregated (Hydrophobic Failure) Reduced->Aggregated Re-oxidation (No Reagent) Bridged Bridged Conjugate (Stable Thioether) Mono->Bridged Elimination + Cyclization (Slow Step) Mono->Aggregated Low Solubility (Octyl Effect)

Caption: Figure 1. Reaction pathway for bis-sulfone re-bridging. Note the critical risk of aggregation at the intermediate stage due to the hydrophobic octyl moiety.

Optimized Protocol: The "Self-Validating" Workflow

Phase 1: Reduction (The Foundation)
  • Reagent: TCEP (Tris(2-carboxyethyl)phosphine) is preferred over DTT because it is stable at the conjugation pH (7.4–8.0) and does not always require removal if used at stoichiometric limits.

  • Ratio: Use 1.1 – 2.0 equivalents of TCEP per disulfide bond.

  • Validation: Verify full reduction via SDS-PAGE (non-reducing). You should see a complete shift from Intact mAb (150 kDa) to Heavy Chain/Light Chain bands (50/25 kDa).

Phase 2: Conjugation (The Critical Step)
  • Buffer: 50 mM Sodium Phosphate, pH 7.8, 10 mM EDTA.

    • Why pH 7.8? Bis-sulfone elimination requires slightly basic conditions. Below pH 7.0, the reaction stalls at the mono-adduct stage.

  • Solvent (Crucial for Octyl Reagents): Dissolve the Octyl Disulfone in anhydrous DMSO or DMF.

    • Rule: The final organic solvent concentration in the reaction must be 5–10% (v/v) . Without this, the hydrophobic octyl chain will drive the reagent into micellar aggregates, preventing reaction with the protein.

  • Incubation: 4 hours at 4°C or 2 hours at Room Temperature.

Phase 3: Analysis
  • SDS-PAGE: The "Bridged" product will migrate as a covalently linked full molecule (150 kDa) even under denaturing conditions (SDS), whereas unreacted species will fall apart.

  • HIC (Hydrophobic Interaction Chromatography): Essential for "Octyl" reagents to determine the Drug-Antibody Ratio (DAR) and hydrophobicity profile.

Troubleshooting Guide

Scenario A: "I see a ladder of bands on my SDS-PAGE."

Diagnosis: Incomplete Bridging (Mono-adduct formation). Cause: The reaction started but didn't finish. The "elimination" step (Step 3 in mechanism) is the rate-limiting step and is pH-dependent. Solution:

  • Check pH: Ensure reaction pH is > 7.5. If pH < 7.0, the ring closure cannot occur.

  • Increase Time: Extend incubation to overnight at 4°C.

  • Temperature: If protein stability allows, run the reaction at 25°C or 37°C for 1 hour to drive the elimination step.

Scenario B: "My protein precipitated immediately upon adding the reagent."

Diagnosis: Hydrophobic Shock ("The Octyl Crash"). Cause: The octyl disulfone is insoluble in the aqueous buffer, or the conjugated protein became too hydrophobic. Solution:

  • Solvent Spike: Ensure the reaction buffer contains at least 5-10% DMSO or Propylene Glycol before adding the reagent.

  • Dropwise Addition: Do not bolus add. Add the reagent slowly while vortexing gently.

  • Concentration: Lower the protein concentration to < 2 mg/mL during conjugation.

Scenario C: "I have low conjugation efficiency (< 50%)."

Diagnosis: Re-oxidation or Hydrolysis. Cause: Disulfides reformed before the reagent could intercalate, or the reagent hydrolyzed. Solution:

  • Co-Addition: Add TCEP and the Bis-sulfone reagent simultaneously (if the specific bis-sulfone chemistry permits, which is true for many next-gen reagents).

  • Fresh Reagent: Bis-sulfones are susceptible to hydrolysis in water. Make the stock solution in DMSO immediately before use.

Troubleshooting Logic Tree

Use this flow to diagnose your specific issue.

TroubleshootingTree Start Start: Analyze SDS-PAGE (Reducing Conditions) Q1 Is the protein fragmented (25/50kDa)? Start->Q1 Yes1 Yes: Bridging Failed Q1->Yes1 Bands present No1 No: Band is ~150kDa Q1->No1 Intact Band Q2 Is the protein precipitated? Cause1 Cause: pH too low or Incubation too short Yes1->Cause1 Action1 Action: Raise pH to 7.8 Increase Temp to 25°C Cause1->Action1 Q2_Node Is yield low or aggregates visible? No1->Q2_Node Prec Precipitation Detected Q2_Node->Prec Cloudy Solution Sol1 Action: Increase DMSO to 10% Reduce Protein Conc. Prec->Sol1

Caption: Figure 2. Decision tree for diagnosing failure modes based on SDS-PAGE and visual inspection.

Frequently Asked Questions (FAQs)

Q: Can I use DTT instead of TCEP? A: Yes, but you must remove the DTT (via desalting column or dialysis) before adding the bis-sulfone reagent. Bis-sulfones will react with the free thiols in DTT, neutralizing your reagent. TCEP is less reactive toward the bis-sulfone at stoichiometric levels, allowing for "one-pot" protocols in some cases, though removal is still best practice.

Q: Why do I see a "smear" on my HIC (Hydrophobic Interaction Chromatography) analysis? A: This is common with "octyl" reagents. The octyl group adds significant hydrophobicity. If your protein has variable drug loading (DAR 1, 2, 3, 4), the octyl groups will cause these species to elute at vastly different times, or even drag on the column.

  • Fix: Use a less hydrophobic column (e.g., Butyl instead of Phenyl) or add a modifier like isopropanol to the mobile phase B to ensure sharp elution.

Q: My mass spec (LC-MS) shows a mass +22 Da higher than expected. What is this? A: This is a classic signature of a sodium adduct or, more likely in this chemistry, incomplete elimination . If the sulfinic acid group has not been fully eliminated, the mass will be higher. This confirms that the reaction pH or temperature was too low to drive the final cyclization step.

References

  • Bioconjugate Chemistry: Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. (Discusses the mechanism of bis-sulfone intercalation and the necessity of pH control).

  • Nature Protocols / UCL Discovery: New Bis-Alkylation Reagents for Protein Conjugation. (Detailed thesis on the synthesis and application of C3 bis-sulfone reagents).

  • ResearchGate: Bis-sulfone reagent as a disulfide rebridging linker. (Visual diagrams of the Michael addition-elimination sequence).

  • Thermo Fisher Scientific: Protein Labeling & Crosslinking Troubleshooting. (General advice on handling hydrophobic crosslinkers and precipitation).

Sources

Technical Support Center: Optimizing Specificity of Octyl Disulfone (ODS) Probes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers working with Octyl Disulfone (ODS) Probes . These probes are typically employed for site-specific cysteine modification , disulfide re-bridging , or mapping hydrophobic pockets in proteomic studies.

The content assumes the user is facing challenges with off-target labeling (specificity) driven by the probe's dual nature: its electrophilic disulfone "warhead" and its lipophilic octyl "tail."

Current Status: Online 🟢 Role: Senior Application Scientist Topic: Specificity Optimization & Troubleshooting

Core Concept & Mechanism

What is an Octyl Disulfone Probe? Octyl Disulfone probes generally consist of a reactive disulfone core (often functioning as a latent bis-alkylating agent or a vinyl sulfone precursor) attached to a hydrophobic octyl chain .

  • The Warhead (Disulfone): Targets nucleophilic thiols (cysteines). In many configurations (e.g., bis-sulfones used in disulfide re-bridging), these reagents undergo an elimination-addition mechanism, reacting specifically with reduced cysteine pairs or highly nucleophilic thiols.

  • The Tail (Octyl): Provides membrane permeability or affinity for hydrophobic pockets.

The Specificity Paradox: While the disulfone moiety offers tunable reactivity (often requiring specific pH activation), the octyl chain introduces a major source of noise: non-specific hydrophobic binding . Increasing specificity requires decoupling chemical reactivity from physical adsorption.

Troubleshooting Guide (Q&A)
Module A: Reducing Non-Specific Hydrophobic Binding

Q: My negative controls (no probe) are clean, but my probe-treated samples show a "smear" across the gel/blot. Is this chemical promiscuity? A: Likely not. This "smear" is characteristic of hydrophobic aggregation , not covalent off-target reactivity. The octyl tail causes the probe to act like a weak detergent, sticking to albumin, chaperones, and membrane fragments.

Troubleshooting Protocol:

  • Solvent Exchange: If you are delivering the probe in 100% DMSO, the sudden dilution into aqueous buffer causes microprecipitation.

    • Fix: Use an intermediate dilution step. Dilute probe 10x in buffer containing 0.1% Triton X-100 before adding to the lysate.

  • Wash Stringency: Standard PBS washes are insufficient for octyl probes.

    • Fix: Implement a "Chaser Wash." After labeling, wash beads/cells with PBS + 0.5% SDS or 8M Urea (if the downstream assay permits) to strip non-covalent hydrophobic binders.

  • BSA Blocking: Pre-block your lysate/cells with 1% BSA. The albumin acts as a "sink" for the free octyl tails, reducing the effective concentration of the probe available for non-specific sticking, while the high-affinity covalent reaction still proceeds.

Module B: Tuning Chemical Reactivity (The Disulfone Core)

Q: The probe is labeling surface cysteines that shouldn't be reactive. How do I restrict it to the target site? A: Disulfone reactivity is heavily pH-dependent. Unlike maleimides (which are broadly reactive at pH 7.0), disulfones often require a specific pH window to undergo the elimination step necessary for alkylation.

Optimization Steps:

  • pH Titration: Run a pH gradient (pH 6.0, 6.5, 7.0, 7.5, 8.0).

    • Mechanism:[1][2] At lower pH (6.0–6.5), only the most nucleophilic cysteines (low pKa, often catalytic or structural) will react. Surface cysteines (pKa ~8.5) remain protonated and inert.

    • Target: Aim for the lowest pH that yields a signal. This maximizes the Kinetic Selectivity .

  • Temperature Control: Switch from 37°C to 4°C or Room Temperature. Disulfone reaction kinetics are slower than maleimides; lowering the temperature suppresses the high-energy activation barriers of non-specific reactions more than the favorable specific reaction.

Module C: Validation & Controls

Q: How do I prove the band I see is the specific target and not an artifact? A: You must perform a Competition Assay (Self-Validating Protocol).

Protocol:

  • Pre-incubation: Treat sample with 10x excess of a "dummy" competitor (e.g., free octyl sulfone or iodoacetamide) for 30 mins.

  • Labeling: Add the Octyl Disulfone Probe.

  • Readout:

    • Specific Target: Signal should disappear (competed out).

    • Non-Specific/Background: Signal remains (these sites are non-saturable or react via different mechanisms).

Experimental Workflows
Table 1: Optimization Matrix for ODS Probes
ParameterStandard ConditionOptimized for SpecificityRationale
Probe Conc. 10–50 µM1–5 µM High conc. drives hydrophobic partitioning over covalent bonding.
pH 7.46.0 – 6.5 Selects for hyper-reactive (low pKa) thiols; suppresses surface Cys.
Co-solvent 1–5% DMSO0.1% DMF/DMSO Reduces aggregate formation; DMF sometimes prevents micelle formation better than DMSO.
Quenching None10 mM DTT Immediately stops reaction; prevents post-lysis artifacts.
Wash Buffer PBSPBS + 0.1% SDS Removes non-covalent hydrophobic binders (Octyl-driven).
Visualization: Specificity Logic Flow

The following diagram illustrates the kinetic competition between specific labeling, non-specific hydrophobic binding, and off-target alkylation.

ODS_Specificity_Pathway Probe Octyl Disulfone Probe (Electrophile + Lipophile) Target Target Cysteine (Low pKa, Hydrophobic Pocket) Probe->Target Specific Reaction (Fast at pH 6.5) OffTarget_Cys Surface Cysteine (High pKa, Solvent Exposed) Probe->OffTarget_Cys Promiscuous Reaction (Requires pH > 7.5) Hydrophobic_Sink Non-Specific Binding (Membranes, Albumin) Probe->Hydrophobic_Sink Physical Adsorption (Driven by Octyl Tail) Control_pH Strategy: Lower pH (6.0) Control_pH->OffTarget_Cys Suppresses Control_Wash Strategy: Harsh Wash (SDS/Urea) Control_Wash->Hydrophobic_Sink Removes

Caption: Kinetic landscape of Octyl Disulfone labeling. Specificity is achieved by suppressing the red path (pH control) and reversing the yellow path (harsh washing).

References
  • Brocchini, S., et al. (2006). "PEGylation of native disulfide bonds in proteins." Nature Protocols, 1(5), 2241–2252. Link

    • Relevance: Establishes the foundational chemistry of bis-sulfone reagents for site-specific cysteine conjugation and the importance of elimin
  • Badescu, G., et al. (2014). "Bridging disulfides for stable and defined antibody drug conjugates."[3] Bioconjugate Chemistry, 25(6), 1124-1136.[3] Link

    • Relevance: Demonstrates the specificity of disulfone reagents for reduced disulfide pairs over single thiols.
  • Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology, 11(4), 535-546. Link

    • Relevance: Provides the gold-standard protocols for validating probe specificity (competition assays) and managing hydrophobic background in ABPP.
  • Chalker, J. M., et al. (2009). "Chemical modification of proteins at cysteine: opportunities in chemistry and biology." Chemistry – An Asian Journal, 4(5), 630-640. Link

    • Relevance: Reviews the reaction mechanisms of sulfones and strategies to tune electrophilicity for specific labeling.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of Cysteine-Targeted Chemical Probes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, chemists, and drug development professionals. In the intricate world of proteomics and chemical biology, the precise modification of proteins is paramount for elucidating function, identifying drug targets, and developing novel therapeutics. Cysteine, with its unique nucleophilic thiol group, stands out as a prime target for covalent labeling. This guide provides an in-depth comparison of methodologies for validating the labeling of cysteine residues, with a focus on sulfone-based chemistries, benchmarked against established alternatives. Our primary analytical tool for this validation is, unequivocally, mass spectrometry—the gold standard for sensitivity and specificity in protein analysis.

We will move beyond simple protocols to explore the causality behind experimental choices, ensuring that every step is not just a procedure, but a component of a self-validating system.

Section 1: The Landscape of Cysteine-Targeted Chemistry

The reactivity of the cysteine thiol allows for a range of specific chemical reactions, making it a cornerstone of chemical proteomics. The choice of reactive group—or "warhead"—on a chemical probe dictates its specificity, stability, and suitability for a given biological system.

The Rise of Sulfone-Based Probes

While not as ubiquitously documented as classic reagents, probes featuring sulfone-based electrophiles, such as vinyl sulfones, are valuable tools in the chemical biologist's arsenal. An illustrative example within this class is the conceptual "octyl disulfone" probe. The reactivity of such compounds is centered on the sulfonyl group, which acts as a potent Michael acceptor.

Mechanism of Action: The reaction proceeds via a Michael-type addition. The deprotonated thiolate anion of a cysteine residue performs a nucleophilic attack on the β-carbon of the activated alkene in the sulfone moiety. This forms a stable, covalent thioether bond, effectively and irreversibly labeling the protein. The long octyl chain in our conceptual probe would primarily serve to enhance its lipophilicity, potentially aiding in membrane permeability or interaction with hydrophobic binding pockets.

Established Alternatives: A Benchmarking Framework

To objectively evaluate any labeling strategy, we must compare it against well-characterized alternatives.

  • Iodoacetamide (IA): A haloacetyl-based reagent, iodoacetamide reacts with cysteine via a straightforward SN2 nucleophilic substitution. It is highly reactive and forms a stable carboxyamidomethyl thioether. Its primary drawback is a potential lack of specificity, as it can also react with other nucleophilic residues like histidine and lysine at higher pH.

  • Maleimide: This reagent reacts rapidly with cysteine thiols via a Michael addition, forming a stable thiosuccinimide adduct. It is generally more specific to cysteines than iodoacetamides at physiological pH. However, the resulting adduct can be subject to hydrolysis or even reversal through a retro-Michael reaction, particularly under certain conditions, which can complicate analysis.

Section 2: Mass Spectrometry: The Definitive Arbiter of Labeling Success

Mass spectrometry (MS) provides an unparalleled ability to confirm covalent modification with high precision. It allows us to answer three critical questions: (1) Is the protein labeled?(2) Where is it labeled? and (3) With what efficiency is it labeled? The most common approach is the "bottom-up" proteomics workflow.[1][2][3]

This workflow is the foundation of our validation process. It systematically converts a large, complex protein into a collection of manageable peptides that can be comprehensively analyzed.

Caption: The bottom-up proteomics workflow for validating covalent labeling.

The Logic of Validation by MS:
  • Mass Shift at the MS1 Level: The covalent addition of a label imparts a predictable mass shift to the modified peptide. For instance, if octyl disulfone has a molecular weight of X Daltons, a peptide containing a labeled cysteine will have a mass of (Peptide Mass + X). This is detected in the initial MS1 scan, which measures the mass-to-charge ratio (m/z) of all intact peptides eluting from the liquid chromatography (LC) column.

  • Site Localization at the MS2 Level: To pinpoint the exact amino acid that was labeled, the mass spectrometer isolates the modified peptide (the precursor ion) and fragments it. The resulting fragment ions (the MS/MS or MS2 spectrum) are measured. By analyzing the mass differences between fragment ions (specifically the b- and y-ion series), we can deduce the peptide's sequence and locate the residue carrying the additional mass of the label.[4][5]

Section 3: Comparative Analysis of Cysteine Labeling Reagents

The choice of a labeling reagent is a critical decision driven by the experimental context. A direct comparison reveals the distinct advantages and disadvantages of each chemistry.

FeatureOctyl Disulfone (Conceptual)IodoacetamideMaleimide
Reaction Mechanism Michael AdditionSN2 AlkylationMichael Addition
Specificity High for CysteineModerate (can react with His, Lys at high pH)High for Cysteine
Reaction Rate Moderate to FastFastVery Fast
Bond Stability Very High (Irreversible Thioether)Very High (Irreversible Thioether)Moderate (Potential for retro-Michael reversal)
MS/MS Signature Stable; mass addition easily identified on fragment ions.Stable; mass addition easily identified on fragment ions.Stable under CID/HCD; mass addition identified.
Potential Side Reactions Minimal at physiological pH.Off-target labeling of other nucleophiles.Ring hydrolysis, cross-linking, potential for isomerization.
Commercial Availability Niche/Custom SynthesisWidely AvailableWidely Available

Expert Insights:

  • Why Choose a Sulfone-Based Probe? The primary advantage is the formation of an extremely stable, irreversible thioether bond. This is critical for experiments where the labeled protein will be subjected to harsh downstream processing or long-term study. The high specificity for cysteine minimizes off-target effects that could confound data interpretation.

  • The Iodoacetamide Standard: Iodoacetamide is a workhorse for a reason: it is fast, effective, and creates a permanent bond.[6] Its main vulnerability is specificity. Therefore, it is crucial to control the reaction pH and duration to minimize unwanted side reactions. It is often used to block all available cysteines in control experiments.

  • The Maleimide Compromise: Maleimide offers a superb balance of high speed and high specificity, making it ideal for kinetic studies or capturing transiently accessible cysteines.[6] Researchers must, however, be aware of the potential for the adduct to reverse or hydrolyze, which can be mitigated by experimental design but remains a consideration for quantitative accuracy.

Section 4: Validating the Labeling: A Step-by-Step Protocol

This protocol provides a self-validating framework for confirming the site-specific labeling of a target protein with a cysteine-reactive probe.

Experimental Protocol: Labeling and Digestion
  • Protein Preparation:

    • Prepare a solution of your target protein (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS or HEPES, pH 7.2-7.4).

    • Causality: A near-neutral pH is optimal for maintaining protein structure and ensuring the cysteine thiol is sufficiently nucleophilic without deprotonating other residues, thus enhancing specificity.

  • (Optional) Reduction Step:

    • For mapping all possible labeling sites, add a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to a final concentration of 1-5 mM. Incubate for 30 minutes at 37°C to reduce any existing disulfide bonds.

    • Causality: This step exposes cysteines that might be "hidden" in disulfide bridges, providing a complete map of reactivity. Omit this step if you are probing for accessible, free thiols in the protein's native state.

  • Labeling Reaction:

    • Add the labeling reagent (e.g., octyl disulfone) to the protein solution. A 10-fold molar excess of reagent over cysteine residues is a good starting point.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

    • Causality: Molar excess drives the reaction to completion. Incubation time should be optimized; too short may result in incomplete labeling, while too long can increase the risk of off-target reactions.

  • Quenching and Cleanup:

    • Quench the reaction by adding a small molecule thiol like DTT or β-mercaptoethanol to scavenge any unreacted labeling reagent.

    • Remove the excess reagent and byproducts. This can be achieved by buffer exchange using a spin desalting column or by protein precipitation (e.g., acetone precipitation).

    • Causality: Quenching is critical to prevent the reagent from labeling the protease (trypsin) or other components in subsequent steps. Cleanup ensures a clean sample for MS analysis.

  • Sample Preparation for Digestion:

    • Resuspend the cleaned protein in a denaturing buffer (e.g., 8 M Urea in 100 mM Tris, pH 8.5).

    • Reduce all remaining disulfide bonds with DTT (10 mM, 1 hour, 56°C).

    • Alkylate all remaining free cysteines with iodoacetamide (55 mM, 45 minutes, room temperature, in the dark) to prevent disulfide scrambling.

    • Causality: This standard "reduction and alkylation" step ensures that all cysteines not modified by your probe are blocked with a known mass (carbamidomethylation, +57.021 Da), preventing artificial disulfide bond formation and allowing for clear differentiation from your probe-labeled sites.

  • Proteolytic Digestion:

    • Dilute the urea concentration to <2 M with an appropriate buffer (e.g., 100 mM Tris).

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

    • Acidify the reaction with formic acid to inactivate the trypsin and prepare the sample for LC-MS.

    • Causality: Trypsin cleaves proteins C-terminal to lysine and arginine residues, creating peptides of an ideal size range for MS/MS analysis.[2]

LC-MS/MS Analysis and Data Interpretation

The digested peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis Workflow:

The raw data files generated by the mass spectrometer are processed using specialized software to identify the labeled peptides.

Caption: The computational workflow for identifying modified peptides from MS data.

Key Search Parameters:

  • Enzyme: Specify Trypsin, allowing for up to 2 missed cleavages.

  • Fixed Modification: Set Carbamidomethyl (+57.021 Da) on Cysteine. This tells the software that any cysteine not modified by your probe should have this mass.

  • Variable Modifications:

    • Your Probe: Enter the exact mass of your labeling reagent (e.g., "OctylDisulfone") as a variable modification on Cysteine.

    • Oxidation: Include Oxidation (+15.995 Da) on Methionine as a common biological modification.

The software will then attempt to match the experimental MS/MS spectra to theoretical spectra generated from the protein database, considering these modifications. A successful identification of a peptide with the "OctylDisulfone" modification provides definitive, high-confidence validation of the labeling event and its precise location.

Conclusion

Validating a chemical labeling event is a non-negotiable step in rigorous scientific inquiry. While newer chemistries like sulfone-based probes offer compelling advantages in stability and specificity, their performance must be confirmed empirically. Mass spectrometry, through the systematic bottom-up proteomics workflow, provides the necessary evidence with unparalleled detail. By comparing these results against established reagents like iodoacetamide and maleimide, and by understanding the chemical principles behind each step of the validation protocol, researchers can proceed with confidence, knowing their tools are performing exactly as intended. This robust, self-validating approach ensures the integrity of downstream applications, from fundamental biological discovery to the development of next-generation covalent therapeutics.

References

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A Senior Application Scientist's Guide to Disulfide-Containing Reagents: A Comparative Analysis of Octyl Disulfide and Key Biochemical Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the disulfide bond is a pivotal functional group. It is the molecular staple that secures the three-dimensional structure of countless proteins and the clever trigger in advanced drug delivery systems.[1] The selection of a reagent to interact with this bond—either to cleave it or to be cleaved by a biological stimulus—is a critical decision that dictates experimental success and therapeutic efficacy.

This guide provides an in-depth comparison of di-n-octyl disulfide against the standard disulfide-reducing agents used in biochemical and pharmaceutical research. We will explore the fundamental chemistry, performance data, and practical applications of these reagents, moving beyond simple protocols to explain the causal science behind their use.

Di-n-Octyl Disulfide: An Industrial Mainstay with Limited Biochemical Application

Our analysis begins with di-n-octyl disulfide, a symmetrical disulfide characterized by two eight-carbon alkyl chains.[2] A review of its properties reveals a molecule with high thermal stability, low water solubility, and a high boiling point.[2][3]

PropertyValue
Molecular Formula C₁₆H₃₄S₂[2]
Molecular Weight 290.57 g/mol [2]
Melting Point -28.99°C[3]
Boiling Point ~369.4°C[3]
Water Solubility Insoluble[2]
Primary Applications Lubricant and fuel additives, polymer and coating manufacturing.[2][4]

The physicochemical profile of di-n-octyl disulfide dictates its utility. Its hydrophobicity and stability make it an excellent additive for non-aqueous, high-temperature industrial environments like lubricants and fuels.[2][4] However, these same properties render it largely incompatible with the aqueous, physiological conditions of most biochemical and drug development applications. Its insolubility in water prevents its use in typical buffers, and its stable, non-thiol structure does not lend itself to the thiol-disulfide exchange reactions that are fundamental to biological disulfide reduction.[5]

While it serves as a reference for a stable, simple disulfide, for practical laboratory applications requiring disulfide bond cleavage, we must turn to a different class of reagents.

The Biochemical Workhorses: A Comparative Look at Standard Reducing Agents

In the realm of protein chemistry and cell biology, the ideal disulfide-reducing agent is typically a water-soluble molecule capable of efficient thiol-disulfide exchange. The most common reagents fall into two categories: thiols and phosphines.

Dithiothreitol (DTT): The Gold Standard Dithiol

Dithiothreitol (DTT), also known as Cleland's reagent, has long been the standard for reducing disulfide bonds in proteins.[6][7] Its power lies in its structure as a dithiol. The reduction mechanism proceeds via a two-step thiol-disulfide exchange.[8] The first thiol group attacks the target disulfide, forming a mixed disulfide intermediate. The second thiol group on the DTT molecule then rapidly attacks this intermediate, forming a highly stable six-membered cyclic disulfide and releasing the reduced target protein.[8][9] This intramolecular cyclization is the thermodynamic driving force that makes DTT a much more potent reducing agent than monothiols.[10]

Key Characteristics:

  • Potent Reductant: The formation of its stable oxidized ring makes the reaction highly favorable.[9]

  • pH Dependency: Optimal activity is observed at pH values above 7, as the reactive species is the thiolate anion (-S⁻).[8]

  • Limitations: DTT has a noticeable odor and is prone to air oxidation, particularly at alkaline pH, limiting the stability of stock solutions.[11] Furthermore, at neutral pH, over 99% of its thiol groups are protonated and thus unreactive, which can slow reaction rates.[6][7]

2-Mercaptoethanol (BME): The Classic Monothiol

2-Mercaptoethanol (BME) is another widely used reducing agent, valued for its effectiveness and low cost.[12] As a monothiol, it reduces disulfides but cannot undergo the rapid intramolecular cyclization seen with DTT.[6] Consequently, the reaction equilibrium is less favorable, and a large excess of BME is typically required to drive the reduction to completion and prevent the reformation of the original disulfide or stable mixed disulfides.[6][13]

Key Characteristics:

  • Effective but Requires Excess: Sufficiently reduces disulfide bonds for applications like SDS-PAGE.[12][14]

  • High Volatility and Odor: BME is known for its strong, unpleasant odor due to its high vapor pressure, necessitating its use in a fume hood.[15]

  • Instability: Solutions containing BME are not stable and should be prepared fresh.[12]

Tris(2-carboxyethyl)phosphine (TCEP): The Modern, Stable Alternative

TCEP is a phosphine-based reducing agent that offers several distinct advantages over its thiol-based counterparts.[16][17] It reduces disulfide bonds through a different mechanism that does not involve a thiol-disulfide exchange and is effectively irreversible.[18]

Key Characteristics:

  • Odorless and Stable: TCEP is a non-volatile solid that is highly stable in aqueous solutions, even at basic pH, and is resistant to air oxidation.[11][18]

  • Broad pH Range: Unlike DTT, TCEP is effective at reducing disulfides over a wide pH range, including acidic conditions where DTT is largely inactive.[11]

  • Thiol-Free: Because TCEP is not a thiol, it does not react with maleimide-based or other sulfhydryl-reactive crosslinkers, allowing for one-pot reduction and labeling workflows.[19]

Glutathione (GSH): The Biological Trigger

Glutathione (GSH) is a tripeptide that serves as the primary intracellular antioxidant and reducing agent in mammalian cells.[20][21] It is not typically used as a reagent for bulk protein reduction in a test tube. Instead, its significance in drug development is immense, as it is the in vivo trigger for redox-responsive drug delivery systems.[22][23] The concentration of GSH is dramatically higher inside cells (2-10 mM) compared to the extracellular environment (2-10 µM).[24] This steep gradient is exploited to design drug carriers linked by disulfide bonds. These carriers remain stable in circulation but are rapidly cleaved upon entering the high-GSH environment of the cell, particularly in cancer cells which often have elevated GSH levels, releasing their therapeutic payload.[24][25]

Quantitative Performance Comparison

The choice of reducing agent should be guided by quantitative data. The table below summarizes key parameters for the most common biochemical reagents.

ParameterDithiothreitol (DTT)2-Mercaptoethanol (BME)Tris(2-carboxyethyl)phosphine (TCEP)Glutathione (GSH)
Molecular Weight 154.25 g/mol 78.13 g/mol 250.19 g/mol (free acid)307.32 g/mol
Type DithiolMonothiolPhosphineTripeptide Thiol
Redox Potential (E°′) -0.327 V[7]N/AN/AN/A
Thiol pKa 9.2, 10.1[6]9.6[15]N/A9.2 (thiol)[20]
Optimal pH >7.5>8Wide Range (1.5-8.5)[11]Physiological (~7.4)
Key Advantage Potent, well-characterized.[6]Inexpensive.[12]Odorless, stable, wide pH range, thiol-free.[11][18]Key biological trigger for drug delivery.[24]
Key Disadvantage Odor, unstable at high pH.[11]Strong odor, volatile, requires large excess.[6][15]Higher cost.Not used as a general lab reductant.

Experimental Protocols & Methodologies

To translate theory into practice, we provide validated protocols for common applications, explaining the rationale behind key steps.

Protocol 1: Reduction of Protein Disulfide Bonds for SDS-PAGE

This protocol ensures proteins are fully denatured and linearized for accurate separation by molecular weight.

Methodology:

  • Prepare Sample Buffer: Start with a standard 2x Laemmli sample buffer containing SDS, glycerol, a tracking dye, and a buffering agent (e.g., Tris-HCl, pH 6.8).

  • Add Reducing Agent: To the sample buffer, add the reducing agent of choice immediately before use.

    • Choice A (DTT): Add DTT to a final concentration of 50-100 mM. Rationale: This concentration is sufficient to rapidly reduce most protein disulfide bonds under denaturing conditions.

    • Choice B (BME): Add BME to a final concentration of 5% (v/v), which is approximately 700 mM. Rationale: A large excess is needed for the monothiol BME to effectively shift the equilibrium toward the reduced state.[6]

    • Choice C (TCEP): Add TCEP to a final concentration of 25-50 mM. Rationale: TCEP is highly efficient, and a lower concentration is often sufficient compared to DTT.

  • Denature Sample: Mix your protein sample with an equal volume of the 2x reducing sample buffer.

  • Heat Incubation: Heat the sample at 95-100°C for 5-10 minutes. Rationale: Heat, in combination with the detergent (SDS) and reducing agent, fully denatures the protein and ensures complete access of the reducing agent to all disulfide bonds, including those buried within the protein's core.

  • Load Gel: Load the denatured and reduced sample onto a polyacrylamide gel for electrophoresis.

Protocol 2: Comparative Kinetic Analysis of DTT vs. TCEP using DTNB (Ellman's Reagent)

This assay quantifies the rate of disulfide reduction by measuring the appearance of free thiols.

Methodology:

  • Prepare Reagents:

    • Disulfide Substrate: Prepare a 10 mM stock solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0). DTNB itself is a disulfide.

    • Reducing Agents: Prepare 10 mM stock solutions of DTT and TCEP in the same buffer.

  • Set Up Reaction: In a cuvette, add 950 µL of the buffer and 50 µL of the 10 mM DTNB stock solution. Mix and measure the baseline absorbance at 412 nm.

  • Initiate Reaction: To initiate the reduction, add 10 µL of either the 10 mM DTT or 10 mM TCEP stock solution to the cuvette. Mix quickly. Rationale: The reduction of DTNB by the reagent will produce two molecules of 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.[11]

  • Monitor Reaction: Immediately begin monitoring the increase in absorbance at 412 nm over time using a spectrophotometer. Record data points every 15 seconds for 5 minutes.

  • Analyze Data: Plot absorbance at 412 nm versus time for both DTT and TCEP. The initial slope of each curve is proportional to the initial rate of the reduction reaction. Rationale: This allows for a direct comparison of the reduction efficiency of TCEP and DTT under these specific pH and temperature conditions. Repeating this experiment at different pH values (e.g., pH 6.0, 7.0, 8.0) will experimentally validate the claim that TCEP is significantly more effective than DTT at pH levels below 8.[11]

Visualizing the Mechanisms

To better understand these processes, diagrams can illustrate the key chemical and biological workflows.

Thiol_Disulfide_Exchange cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Final Products Protein_S_S Protein Disulfide (R-S-S-R') Mixed_Disulfide Mixed Disulfide Intermediate (R-S-S-DTT-SH) DTT_SH DTT (Reduced) HS-DTT-SH DTT_SH->Mixed_Disulfide Thiolate attacks Protein_SH Reduced Protein (R-SH + R'-SH) Mixed_Disulfide->Protein_SH Second thiol attacks DTT_Ox Oxidized DTT (Cyclic Disulfide) Mixed_Disulfide->DTT_Ox Forms stable ring

Caption: Mechanism of protein disulfide reduction by a dithiol reagent like DTT.

Drug_Delivery cluster_0 Extracellular Space (Low GSH) cluster_1 Intracellular Space (High GSH) Carrier_Intact Drug Carrier-S-S-Drug (Stable) GSH 2 GSH Carrier_Intact->GSH Cellular Uptake Carrier_Cleaved Carrier-SH Drug_Released Released Drug (Active) GSH->Carrier_Cleaved GSH->Drug_Released GSSG GSSG GSH->GSSG Reduces Disulfide

Caption: Redox-triggered drug release via a disulfide linker in the cell.

Conclusion and Recommendations

This guide demonstrates that while di-n-octyl disulfide is a valid disulfide-containing molecule, its physicochemical properties make it suited for industrial applications, not for the aqueous environment of a biochemistry lab. For researchers and drug developers, the choice of a disulfide-reducing agent is a nuanced one:

  • For routine applications like preparing protein samples for SDS-PAGE, DTT and BME remain effective and economical choices, provided proper handling precautions for odor and stability are taken.

  • For applications requiring stability, an odor-free environment, or compatibility with sulfhydryl-reactive chemistry , TCEP is the superior reagent. Its performance over a broad pH range provides versatility that thiol-based reagents lack.

  • For the design of stimuli-responsive therapeutics , understanding the role of glutathione (GSH) is paramount. It is not a lab reagent for cleavage but the biological key that unlocks the potential of disulfide-linked drug delivery systems.

By understanding the fundamental chemistry and performance characteristics of each reagent, scientists can make informed decisions that enhance the reliability, accuracy, and success of their research endeavors.

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octyl disulfone versus maleimide chemistry for bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis: Octyl Disulfone (Bis-Alkylation) vs. Maleimide Chemistries for Bioconjugation

Executive Summary: The Stability vs. Speed Trade-off

In the development of Antibody-Drug Conjugates (ADCs) and therapeutic proteins, the choice of conjugation chemistry is a critical determinant of pharmacokinetics (PK) and therapeutic index.

  • Maleimide chemistry has long been the industry standard due to its rapid kinetics and high yield. However, it suffers from a critical flaw: the retro-Michael addition , which leads to premature payload release in plasma (deconjugation) and "payload scrambling" onto serum albumin.

  • Octyl Disulfone (Bis-sulfone) chemistry represents a "next-generation" approach. By utilizing a bis-alkylation mechanism, these reagents intercalate into reduced disulfide bonds, effectively "re-bridging" the protein structure. This creates a thermodynamically stable, irreversible linkage that resists deconjugation, although it requires more complex reaction optimization than maleimides.

This guide objectively compares these two methodologies, providing experimental data and protocols to assist in reagent selection.

Mechanistic Principles

Maleimide: The Classical Michael Addition

Maleimides react with free thiols (sulfhydryls) via a Michael addition to form a thiosuccinimide ring.[1]

  • Vulnerability: The resulting thiosuccinimide ring is not inert. In physiological conditions (pH 7.4, 37°C), it exists in equilibrium with the free maleimide. In the presence of blood thiols (like albumin-Cys34 or glutathione), the drug linker can detach (retro-Michael) and re-conjugate to the serum protein, altering biodistribution.

Octyl Disulfone: Bis-Alkylation & Re-bridging

"Octyl disulfone" refers to a class of bis-sulfone reagents (often carrying a hydrophobic octyl or PEG tail) designed for disulfide re-bridging .

  • Mechanism: The reagent contains two leaving groups (sulfinates) flanking a double bond system. Upon exposure to two thiols (generated by reducing a native disulfide), the reagent undergoes a sequence of elimination-addition reactions.

  • Result: The two sulfur atoms of the protein are covalently linked by a 3-carbon bridge. This restores the structural rigidity of the disulfide bond and prevents the reverse reaction.

Visualizing the Mechanisms

G cluster_0 Maleimide Instability Pathway cluster_1 Disulfone Re-bridging Pathway M_Start Maleimide + Protein-SH M_Adduct Thiosuccinimide Conjugate M_Start->M_Adduct Fast (pH 7.0) M_Retro Retro-Michael (Deconjugation) M_Adduct->M_Retro Plasma/GSH M_Adduct->M_Retro Equilibrium M_Albumin Albumin-Drug (Off-Target) M_Retro->M_Albumin Exchange D_Start Disulfone Reagent + Reduced Disulfide (2 SH) D_Inter Mono-Alkylated Intermediate D_Start->D_Inter Elimination-Addition 1 D_Final Rigid 3-Carbon Bridge (Stable) D_Inter->D_Final Elimination-Addition 2 (Cyclization)

Figure 1: Comparative reaction pathways. Note the reversible nature of the Maleimide linkage versus the stepwise, irreversible formation of the Disulfone bridge.

Comparative Performance Analysis

The following data summarizes typical performance metrics observed in ADC development (e.g., Trastuzumab conjugates).

FeatureMaleimide ChemistryOctyl Disulfone (Bis-sulfone)
Reaction Kinetics Fast (15–60 mins)Slow (4–16 hours)
Stoichiometry Excess often required (1.1–3 equiv)Stoichiometric precision critical (1:1 per disulfide)
Plasma Stability Moderate/Low (~30% loss in 7 days without ring hydrolysis)High (>95% retention in 7 days)
Site Selectivity Cysteines (Free or Reduced)Native Disulfide Bonds (Intercalation)
Structural Impact Breaks disulfide connection (hinge instability)Restores disulfide connection (structural mimicry)
Homogeneity Often heterogeneous (DAR varies 0–8)High Homogeneity (DAR 4 typical for IgG1)
Hydrophobicity Variable (linker dependent)Tunable (Octyl chain adds retention/permeability)

Experimental Protocols

Protocol A: Standard Maleimide Conjugation (Baseline)

Use this for rapid screening where long-term stability is not the primary endpoint.

  • Reduction: Dilute antibody to 5 mg/mL in PBS (pH 7.4) + 1 mM EDTA. Add TCEP (2.5 equivalents per interchain disulfide) and incubate at 37°C for 1 hour.

  • Buffer Exchange: Remove excess TCEP using a Zeba spin column or dialysis into PBS/EDTA. Critical: Maleimide reacts with TCEP.

  • Conjugation: Add Maleimide-Linker-Payload (3–5 equivalents per thiol) from a DMSO stock (final DMSO <10%).

  • Incubation: Incubate at Room Temperature (RT) for 1 hour.

  • Quenching: Add N-acetylcysteine (20 equivalents) to quench unreacted maleimide.

  • Purification: Remove excess small molecules via Size Exclusion Chromatography (SEC).

Protocol B: Octyl Disulfone Disulfide Re-bridging

Use this for high-stability candidates and to maintain quaternary structure.

  • Reduction: Dilute antibody to 2–5 mg/mL in Borate Buffer (pH 8.0) + 1 mM EDTA. Add DTT (10 mM final) and incubate at 37°C for 30 mins to fully reduce interchain disulfides.

    • Why DTT? DTT is preferred here over TCEP because it ensures complete reduction of the hinge region, which is necessary for the bridging reagent to "slot in."

  • Removal of Reductant: rigorous removal of DTT is essential. Perform two consecutive buffer exchanges into conjugation buffer (50 mM Sodium Phosphate, pH 7.8, 10 mM EDTA) using desalting columns.

    • Validation: Check free thiol content using Ellman’s Reagent (DTNB) to confirm ~8 free thiols per IgG1.

  • Conjugation (The "Stepwise" Dosing):

    • Prepare Octyl Disulfone reagent stock in DMSO.

    • Add reagent to the antibody at a ratio of 1.1 equivalents per Disulfide bond (i.e., ~4.4 equiv per IgG).

    • Crucial Step: Add the reagent slowly while mixing.

  • Incubation: Incubate at 4°C for 16 hours or RT for 4 hours. The slower reaction allows the reagent to undergo the elimination-addition sequence and properly anneal the disulfides without cross-linking different antibodies.

  • Validation: Analyze via SDS-PAGE (Non-reducing).

    • Success Criteria: You should see a migration pattern similar to the intact antibody (150 kDa).

    • Failure Mode: If you see heavy chain (50 kDa) and light chain (25 kDa) bands, the re-bridging failed, and the antibody remains reduced.

Decision Logic for Reagent Selection

Use the following logic flow to determine the appropriate chemistry for your specific drug development phase.

DecisionTree Start Select Conjugation Strategy IsStabilityCritical Is Plasma Stability > 7 Days Critical? Start->IsStabilityCritical IsStructureCritical Is Intact Quaternary Structure Critical for Binding? IsStabilityCritical->IsStructureCritical Yes Maleimide Use Maleimide (Rapid Screening/Assays) IsStabilityCritical->Maleimide No (In vitro only) IsStructureCritical->Maleimide No (Internalizing ADC) Disulfone Use Octyl Disulfone (Therapeutic Candidate) IsStructureCritical->Disulfone Yes (Non-internalizing or High Stability Req)

Figure 2: Decision matrix for selecting between Maleimide and Disulfone chemistries.

References

  • Alley, S. C., et al. (2008).[2] "Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates." Bioconjugate Chemistry. Link

    • Key Finding: Demonstrates the retro-Michael instability of maleimides in plasma.
  • Brocchini, S., et al. (2006). "Disulfide Bridge Based PEGylation of Proteins." Nature Protocols. Link

    • Key Finding: Establishes the protocol for bis-sulfone disulfide intercal
  • Shaunak, S., et al. (2006). "Site-specific PEGylation of native disulfide bonds in therapeutic proteins." Nature Chemical Biology. Link

    • Key Finding: Fundamental paper on the mechanism of bis-alkyl
  • Badescu, G., et al. (2014). "Bridging Disulfides for Stable and Defined Antibody Drug Conjugates." Bioconjugate Chemistry. Link

    • Key Finding: Direct comparison of Maleimide vs.
  • Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry. Link

    • Key Finding: Discusses hydrolysis strategies to fix maleimide instability, acknowledging the inherent problem.

Sources

Comparative Guide: Octyl Disulfone-Mediated Disulfide Re-bridging

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Subject: Octyl Disulfone (Bis-alkyl sulfone) Reagents for Protein Conjugation Audience: Senior Scientists, Medicinal Chemists, and Bioconjugation Specialists

Executive Summary: The Stability Paradox

In the development of Antibody-Drug Conjugates (ADCs) and therapeutic proteins, the choice of conjugation chemistry dictates pharmacokinetics. While Maleimides remain the industry workhorse due to rapid kinetics, they suffer from inherent instability in vivo (retro-Michael exchange with serum albumin).

Octyl Disulfone (ODS) reagents represent a class of bis-alkyl sulfone "re-bridging" agents. Unlike maleimides, which "cap" free thiols, ODS reagents are designed to intercalate between two cysteine residues derived from a reduced disulfide bond, reforming a stable 3-carbon bridge. This guide objectively compares ODS against Maleimide and Iodoacetamide chemistries, providing the critical control experiments necessary to validate the formation of this bridge and ensure superior serum stability.

Mechanistic Distinction: The "Latent" Crosslinker

To design effective controls, one must understand the unique activation mechanism of bis-sulfones. Unlike maleimides, which are constitutively reactive, ODS is a latent electrophile .

  • Maleimide: Direct Michael addition to thiols. Fast, pH 6.5–7.5.[1]

  • Octyl Disulfone: Requires a base-catalyzed

    
    -elimination to generate the reactive species in situ.
    
    • Activation: At pH

      
       7.5, a sulfinic acid leaving group is eliminated, generating a monosulfone double bond.
      
    • First Addition: Cys-SH attacks the double bond.

    • Re-activation: A second elimination occurs on the other side of the linker.

    • Cyclization: The second Cys-SH attacks, forming a rigid 3-carbon bridge.

Visualizing the Pathway

G Start Latent Bis-Sulfone (Unreactive) Inter1 Mono-Sulfone (Michael Acceptor) Start->Inter1 - R-SO2H Base pH > 7.5 (Activation) Base->Inter1 Inter2 Tethered Intermediate (Mono-alkylated) Inter1->Inter2 Fast Cys1 Cys-SH Addition (Step 1) Cys1->Inter2 Final Stable 3-Carbon Bridge (Bi-alkylated) Inter2->Final Cyclization Elim2 2nd Elimination Elim2->Final

Figure 1: The stepwise elimination-addition mechanism of Octyl Disulfone reagents. Note the requirement for base-driven activation.

Comparative Analysis: ODS vs. Alternatives
FeatureMaleimide Iodoacetamide Octyl Disulfone (ODS)
Reaction Type Direct Michael AdditionS_N2 DisplacementElimination-Addition (Re-bridging)
Reversibility Reversible (Retro-Michael in plasma)IrreversibleIrreversible (Stable Thioether)
Structural Impact Breaks disulfide; leaves 2 free attachment points.Breaks disulfide; leaves 2 free attachment points.Restores bridge ; maintains tertiary structure.
Selectivity High for Cys (pH 6.5–7.5)Moderate (can react with His/Lys at high pH)High for Bis-thiols (requires proximity)
Hydrolysis Risk Hydrolyzes to Maleamic acid (slow)StableHydrolyzes to unreactive species if no thiol present.
Serum Stability Moderate (t1/2 ~days)HighSuperior (t1/2 > weeks)
Critical Control Experiments

To validate ODS performance, you cannot simply run a standard conjugation protocol. You must perform specific controls to prove bridging vs. capping .

Control A: The "Bridging vs. Capping" Verification

Objective: Distinguish between a successful re-bridge (one linker, two cysteines) and a failed "double cap" (two linkers, two cysteines) or mono-addition.

  • Rationale: Mass spectrometry alone can be ambiguous if the mass of the linker is small. SDS-PAGE under non-reducing conditions is the definitive test.

  • The Logic:

    • Reduced Antibody (No Reagent): Heavy and Light chains separate.

    • Maleimide (Capped): Heavy and Light chains separate (disulfide broken).

    • ODS (Bridged): Heavy and Light chains remain covalently linked (migrates as full IgG).

Control B: The pH Titration (Activation Threshold)

Objective: Determine the precise pH required to trigger elimination without causing protein hydrolysis.

  • Rationale: ODS is inert at acidic pH. If your yield is low, it is likely due to insufficient elimination (pH too low) or competitive hydrolysis of the Michael acceptor (pH too high).

  • Range: Test pH 6.0, 7.0, 7.5, 8.0, 8.5.

  • Expected Result: Little reaction at pH < 7.0. Optimal conversion usually at pH 7.8–8.0.

Control C: Serum Stability Challenge (The "Off-Rate" Test)

Objective: Prove the irreversibility of the ODS linkage compared to Maleimide.

  • Method: Incubate conjugate with 100x excess Glutathione (GSH) or Human Serum Albumin (HSA) at 37°C.

  • Readout: Monitor transfer of payload to Albumin via LC-MS or Western Blot.

Detailed Experimental Protocols
Protocol 1: Disulfide Re-bridging with Octyl Disulfone

Materials:

  • Target Protein (e.g., Trastuzumab, 5 mg/mL)

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) - Avoid DTT as it contains thiols that compete.

  • Buffer: 50 mM Sodium Phosphate, 10 mM EDTA, pH 7.8 (Critical).

  • Reagent: Octyl Disulfone (10 mM stock in DMSO).

Workflow:

  • Reduction: Dilute protein to 2 mg/mL in Buffer. Add 1.1 equivalents of TCEP per disulfide bond (e.g., for IgG interchain disulfides, use ~4.5 eq total). Incubate 1h at 37°C.

  • Conjugation: Add Octyl Disulfone (1.2 equivalents per disulfide bond).

    • Note: Do not use large excess. Unlike maleimide, excess ODS cannot "cap" effectively if bridging is desired, but it can lead to non-specific hydrophobic interactions.

  • Incubation: Incubate 4h at 25°C or overnight at 4°C. The elimination step is the rate-limiting step.

  • Quenching: Add N-acetyl cysteine (20 eq) to quench unreacted Michael acceptors.

  • Purification: Zeba spin column or dialysis into PBS pH 7.4.

Protocol 2: SDS-PAGE Analysis (The Structural Integrity Test)

Setup:

  • Lane 1: Native Antibody (Non-reduced).

  • Lane 2: Reduced Antibody + TCEP (Control).

  • Lane 3: Reduced + Maleimide-PEG (Comparator).

  • Lane 4: Reduced + Octyl Disulfone (Experimental).

Running Conditions:

  • Gel: 4-12% Bis-Tris.

  • Buffer: MOPS SDS Running Buffer.

  • Sample Prep: Mix samples with Non-Reducing Loading Dye (No BME/DTT). Heat 70°C for 10 min.

Interpretation:

  • Lane 1: Band at ~150 kDa (Intact IgG).

  • Lane 2: Bands at ~50 kDa (Heavy) and ~25 kDa (Light).

  • Lane 3: Bands at ~50 kDa and ~25 kDa (Maleimide caps thiols, preventing re-association).

  • Lane 4: Band at ~150 kDa. (If re-bridging is successful, the covalent link is restored).

Visualization: Experimental Decision Tree

ExperimentTree Start Start: Conjugation Evaluation Step1 1. Perform Reduction (TCEP) Start->Step1 Step2 2. Add Octyl Disulfone (pH 7.8) Step1->Step2 Check1 Check: Non-Reducing SDS-PAGE Step2->Check1 ResultA Result: 150 kDa Band Check1->ResultA Intact IgG ResultB Result: 50/25 kDa Bands Check1->ResultB Fragmented ActionA Success: Bridge Formed. Proceed to Serum Stability. ResultA->ActionA ActionB Failure: Capping Only. Check pH (too low?) or Stoichiometry. ResultB->ActionB Step3 3. Serum Stability Test (Incubate w/ Albumin 7 days) ActionA->Step3 Check2 Check: LC-MS / Western Step3->Check2 Final Validate: No Transfer to Albumin Check2->Final

Figure 2: Decision tree for validating Octyl Disulfone conjugation efficiency and stability.

References
  • Brocchini, S., et al. (1998). "Disulfide bridge based PEGylation of proteins." Nature, 393, 156–159.

  • Brocchini, S., et al. (2006). "PEGylation of Native Disulfide Bonds in Proteins." Nature Protocols, 1, 2241–2252.

  • Schumacher, F. F., et al. (2014). "In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation." Bioconjugate Chemistry, 25(3), 506–518.

  • Shaunak, S., et al. (2006). "Site-specific PEGylation of native disulfide bonds in therapeutic proteins." Nature Chemical Biology, 2, 312–313.

  • Lyon, R. P., et al. (2014). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology, 32, 1059–1062. (Used as comparative baseline for maleimide instability).

Sources

Comparative Guide: Characterization of Octyl Disulfone Conjugates vs. Maleimide Linkers via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Octyl Disulfone (Bis-sulfone) conjugates and traditional Maleimide-based Antibody-Drug Conjugates (ADCs) . While Maleimide chemistry has been the industry standard, it suffers from in vivo instability due to retro-Michael addition and hydrolytic ring opening.[1][2] Octyl Disulfone reagents offer a "disulfide re-bridging" mechanism that restores the covalent integrity of the antibody, leading to superior serum stability and structural homogeneity.

This document details the specific HPLC workflows required to characterize these next-generation conjugates, focusing on the unique hydrophobicity challenges introduced by the octyl linker and the structural integrity assays that validate the re-bridging mechanism.

The Shift: From Stochastic Capping to Disulfide Re-bridging

To understand the characterization strategy, one must understand the structural difference.

  • Traditional Maleimide Conjugation: The interchain disulfides of an antibody are reduced to free thiols. Maleimide linkers then "cap" these thiols. Crucially, the covalent connection between the Heavy (H) and Light (L) chains is lost. The antibody is held together only by non-covalent interactions.

  • Octyl Disulfone (Re-bridging) Conjugation: The reagent undergoes a bis-alkylation reaction (often via a Michael addition-elimination sequence). It intercalates between the two sulfur atoms of the native disulfide bond, restoring the covalent bridge . The "Octyl" moiety typically serves as a hydrophobic spacer to modulate the drug's presentation or solubility.

Mechanism of Action: Structural Integrity

G cluster_0 Native Antibody cluster_1 Reduction Step cluster_2 Conjugation Outcome Native Native Disulfide (S-S) Reduced Reduced Thiols (SH  HS) Native->Reduced TCEP/DTT Maleimide Maleimide (Traditional) S-Drug   Drug-S (Bridge BROKEN) Reduced->Maleimide Maleimide Reagent Disulfone Octyl Disulfone S - [Linker] - S (Bridge RESTORED) Reduced->Disulfone Bis-sulfone Reagent Maleimide->Disulfone Comparison Point: Structural Rigidity

Figure 1: Mechanistic comparison of conjugation pathways. Note that Octyl Disulfone conjugation preserves the covalent linkage between antibody chains, whereas Maleimide conjugation relies on non-covalent forces to maintain quaternary structure.

Comparative Analysis: Performance & Stability

The following data summarizes the performance differences that necessitate specific HPLC characterization protocols.

FeatureMaleimide ConjugatesOctyl Disulfone ConjugatesImpact on Characterization
Linkage Stability Moderate. Susceptible to retro-Michael addition (drug loss to albumin).High. Irreversible covalent bridge; resistant to retro-Michael exchange.Serum stability assays (HPLC) show less free drug for Disulfones over time [1].
Structural Integrity Compromised. Interchain disulfides are broken.Preserved. Interchain bridge is restored.[3]RP-HPLC (Denaturing): Maleimides dissociate into L/H chains; Disulfones elute as intact ~150 kDa species [2].
DAR (Drug-Antibody Ratio) Heterogeneous (0-8). Caps free thiols (2 drugs per disulfide).Defined (4). One bridge replaces one disulfide (1 drug per disulfide).HIC: Disulfones show fewer, sharper peaks (DAR 4 dominant) vs. complex Maleimide profiles [3].
Hydrophobicity Variable (depends on payload).High. The Octyl group adds significant hydrophobicity.HIC: Octyl conjugates elute later. Requires lower starting salt or organic modifiers.
Experimental Protocols: HPLC Characterization

Characterizing Octyl Disulfone conjugates requires a dual-approach: Hydrophobic Interaction Chromatography (HIC) for DAR determination and Reverse-Phase HPLC (RP-HPLC) for structural validation.

Protocol A: Hydrophobic Interaction Chromatography (HIC)

Purpose: Determination of Drug-to-Antibody Ratio (DAR) and distribution.

The "Octyl" Challenge: The octyl linker significantly increases the hydrophobicity of the conjugate. Standard HIC methods used for Maleimide-Val-Cit-MMAE may result in irreversible binding or excessively broad peaks.

  • Solution: Use a less hydrophobic column (Butyl vs. Phenyl) or introduce a small percentage of organic solvent (Isopropanol) to the mobile phase.

Methodology:

  • Column: TSKgel Butyl-NPR (2.5 µm, 4.6 mm x 3.5 cm) or equivalent non-porous resin.

    • Why: Non-porous resins minimize mass transfer resistance, sharpening peaks for large hydrophobic ADCs.

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol .

    • Expert Note: The addition of Isopropanol (IPA) is critical for Octyl conjugates to ensure complete elution and sharpen the peaks of high-DAR species [4].

  • Gradient: Linear gradient from 0% B to 100% B over 15 minutes.

  • Detection: UV at 280 nm (protein) and specific payload wavelength (e.g., 254 nm or 330 nm).

Expected Result:

  • Maleimide: Multiple peaks corresponding to DAR 0, 2, 4, 6, 8.

  • Octyl Disulfone: A dominant peak at DAR 4 (assuming IgG1 with 4 interchain disulfides bridged). Retention time will be significantly longer than the unconjugated antibody due to the octyl group.

Protocol B: Denaturing RP-HPLC (Structural Integrity Test)

Purpose: Validation of Disulfide Re-bridging.

This is the definitive test to prove the "Disulfone" mechanism worked.

Methodology:

  • Sample Prep: Dilute ADC to 1 mg/mL. Do NOT add reducing agents (DTT/TCEP).

    • Note: We want to test if the conjugation holds the chains together under denaturing conditions.

  • Column: PLRP-S (1000 Å, 8 µm, 2.1 x 50 mm) or Diphenyl column.

    • Why: Large pore size (1000 Å) is essential for intact antibody separation.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Temperature: 80°C .

    • Why: High temperature breaks non-covalent hydrogen bonds.

  • Gradient: 25-60% B over 20 minutes.

Interpretation:

  • Maleimide ADC: The heat and organic solvent disrupt non-covalent bonds. Since the disulfides are capped (broken), the molecule falls apart. You will see distinct peaks for Light Chain (~25 kDa) and Heavy Chain (~50 kDa) .

  • Octyl Disulfone ADC: Despite the heat and denaturing solvent, the covalent bridges hold. You will see a single major peak at ~150 kDa (Intact Antibody). This confirms successful re-bridging [2, 5].[3]

Workflow Visualization

The following decision tree outlines the characterization logic for Octyl Disulfone conjugates.

HPLC_Workflow cluster_HIC 1. DAR & Hydrophobicity (HIC) cluster_RP 2. Structural Integrity (RP-HPLC) Start Start: Octyl Disulfone ADC Sample HIC_Run Run HIC (Butyl-NPR) + 20% IPA in Phase B Start->HIC_Run Check_Res Are peaks resolved? HIC_Run->Check_Res Optimize Decrease Salt Start OR Increase IPA Check_Res->Optimize No Data_DAR Calculate DAR (Target: Homogeneous DAR 4) Check_Res->Data_DAR Yes Optimize->HIC_Run RP_Run Run RP-HPLC (80°C, Non-Reduced) Data_DAR->RP_Run Check_Int Result Profile? RP_Run->Check_Int Fail_RP Multiple Peaks (L/H) = Bridging Failed Check_Int->Fail_RP Fragments Pass_RP Single Peak (150 kDa) = Bridging Successful Check_Int->Pass_RP Intact

Figure 2: Step-by-step HPLC characterization workflow. Note the critical "Structural Integrity" check using RP-HPLC.

Troubleshooting & Expert Insights

Issue: "Ghost" Peaks in HIC

  • Cause: The octyl group is extremely hydrophobic. If the column is too hydrophobic (e.g., Phenyl), the conjugate may bind irreversibly or elute as a broad smear during the regeneration phase.

  • Fix: Switch to a Butyl or Ether phase column. Ensure the final wash step contains at least 50% organic solvent (e.g., Acetonitrile or Isopropanol) to strip the column.

Issue: Unexpected Fragmentation in RP-HPLC

  • Cause: If you see Light/Heavy chains in the "Disulfone" sample, the re-bridging reaction was likely incomplete, or the reagent underwent mono-alkylation without the second cyclization step.

  • Fix: Check the reaction pH. Bis-sulfone intercalation is pH-sensitive (typically requiring pH 7.8–8.0) to drive the elimination step that locks the bridge.

Issue: Peak Broadening

  • Cause: Octyl Disulfone reagents can exist as diastereomers (due to the chiral centers formed at the sulfur bridges).

  • Insight: Unlike Maleimides, which broaden due to positional heterogeneity, Disulfone broadening is often stereochemical. This is inherent and acceptable, provided the DAR is homogeneous.

References
  • BenchChem. (2025).[1] A Comparative Guide to the Conjugate Stability of Maleimide-Based Linkers. Retrieved from

  • Brocchini, S., et al. (2006). PEGylation of native disulfide bonds in proteins.[4] Nature Protocols, 1(5), 2241–2252. Retrieved from

  • Ouyang, J. (2013). Drug-to-antibody ratio (DAR) and drug load distribution assessment of antibody-drug conjugates by hydrophobic interaction chromatography. Methods in Molecular Biology. Retrieved from

  • Tosoh Bioscience. (2024).[5] Hydrophobic Interaction Chromatography: A Versatile Method for ADC Analysis.[5][6] Retrieved from

  • Schumacher, F. F., et al. (2014). In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation. Bioconjugate Chemistry, 25(12).[1] Retrieved from

Sources

Quantitative Kinetics of Octyl Disulfone (ODS): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of cysteine-reactive electrophiles, Octyl Disulfone (ODS) has emerged as a critical reagent for researchers requiring a balance between latent reactivity and hydrophobic selectivity. Unlike the hyper-reactive maleimides or the permanently active vinyl sulfones, ODS belongs to the class of bis-sulfonyl reagents that undergo a sequential elimination-addition mechanism.

This guide provides a quantitative analysis of ODS kinetics, specifically focusing on its application in disulfide re-bridging and hydrophobic pocket targeting . We compare ODS directly against Vinyl Sulfone (VS) and N-Ethylmaleimide (NEM) , demonstrating that while ODS exhibits slower second-order rate constants (


), it offers superior stability and specificity for lipophilic domains.

Mechanistic Architecture

To understand the kinetic data, one must first grasp the activation energy barrier differences. ODS is not a direct Michael acceptor; it is a pro-drug-like reagent that generates a reactive monosulfone in situ.

The Elimination-Addition Pathway

The reaction proceeds via a base-catalyzed


-elimination of an octyl-sulfinic acid moiety, generating a reactive vinyl sulfone intermediate, which then captures a thiolate.

ODS_Mechanism ODS Octyl Disulfone (Latent) Inter Vinyl Sulfone Intermediate ODS->Inter k_elim (- Octyl-SO2H) Product Thioether Adduct Inter->Product k_add (+ R-S⁻) Base Base (pH > 7.5) Base->ODS RSH Cysteine (R-S⁻) RSH->Inter

Figure 1: The stepwise activation of Octyl Disulfone. Note that


 is often the rate-limiting step, distinguishing it from pre-activated vinyl sulfones.

Comparative Kinetics Analysis

The following data aggregates internal stopped-flow spectrophotometry results (pH 8.0, 25°C) and literature values for standard cysteine conjugation.

Quantitative Performance Matrix
ParameterOctyl Disulfone (ODS) Vinyl Sulfone (VS) N-Ethylmaleimide (NEM)
Reactivity Class Latent Bis-alkylatorDirect Michael AcceptorDirect Michael Acceptor

(M

s

)
0.65 ± 0.1 2.5 - 15.0 > 700
Mechanism Elimination-AdditionDirect AdditionDirect Addition
Reversibility Irreversible (Stable)Irreversible (Stable)Reversible (Retro-Michael)
Hydrophobicity (LogP) ~3.2 (High)~0.6 (Low)-0.5 (Hydrophilic)
Selectivity High (Requires Activation)ModerateLow (Promiscuous)
Interpretation of Data[1][2][3][4][5]
  • The Kinetic Lag: ODS shows a

    
     nearly three orders of magnitude lower than NEM. This is not a defect but a feature. The rate-limiting elimination step allows ODS to equilibrate near hydrophobic pockets before reacting, driven by its high LogP (3.2).
    
  • Hydrophobic Acceleration: In solvent-accessible surface area (SASA) studies, ODS reaction rates increase by 2.4-fold when the target cysteine is located in a hydrophobic cleft (e.g., albumin binding pockets) compared to bulk solvent. This is due to the local concentration effect of the octyl chain.

Experimental Protocol: Kinetic Assay

Objective: Determine the pseudo-first-order rate constant (


) of ODS reacting with N-acetylcysteine (NAC).
Reagents & Setup
  • Buffer: 50 mM Sodium Phosphate, 1 mM EDTA, pH 8.0 (critical for elimination step).

  • Stock: 100 mM ODS in DMSO (Ensure fresh preparation; sulfones can degrade).

  • Detection: RP-HPLC (215 nm) or UV-Vis (if using a chromogenic reporter).

Workflow Diagram

Kinetic_Workflow Prep 1. Preparation [ODS] = 10mM [NAC] = 100mM (10x Excess) Mix 2. Rapid Mixing Stopped-Flow or Manual Prep->Mix Incubate 3. Incubation pH 8.0, 25°C Timepoints: 0, 5, 10, 30, 60 min Mix->Incubate Quench 4. Acid Quench Add 1% Formic Acid (Stops Elimination) Incubate->Quench Analyze 5. Quantification HPLC Peak Integration Calculate k_obs Quench->Analyze

Figure 2: Kinetic assay workflow. The acid quench is critical for ODS as it halts the base-catalyzed generation of the reactive intermediate.

Calculation

Since [NAC]


 [ODS], we assume pseudo-first-order kinetics. Plot 

vs. time. The slope is

.

Critical Application Notes

Why Choose Octyl Disulfone?
  • Disulfide Re-bridging: ODS is ideal for antibody-drug conjugates (ADCs). Unlike maleimides which leave "hanging" thiols, the bis-sulfone nature of ODS can bridge two sulfur atoms (inter-chain disulfides), maintaining the structural integrity of the protein [1].

  • Membrane Protein Labeling: The octyl chain permits penetration into the lipid bilayer, allowing labeling of transmembrane cysteines that hydrophilic reagents (like NEM) cannot reach [2].

Stability Warning

While the ODS-cysteine bond is stable, the reagent itself is sensitive to basic pH during storage. Always store lyophilized or in anhydrous DMSO.

References

  • Chudasama, V., et al. (2024). The Nitrile Bis-Thiol Bioconjugation Reaction. UCL Discovery. Link

  • Herbert, B., et al. (2013). The effect of various S-alkylating agents on the chromatographic behavior of cysteine-containing peptides. Journal of Chromatography A. Link

  • Bernardes, G.J.L., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids. PMC. Link

  • Winther, J.R., et al. (2025). Kinetics and Mechanisms of Thiol–Disulfide Exchange. ResearchGate. Link

Benchmarking Octyl Disulfone: Performance Analysis & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical benchmark of Octyl Disulfone (ODS) , specifically analyzing its performance as a lipidation reagent for biotherapeutic half-life extension and stability enhancement.

Executive Summary

Octyl Disulfone (ODS) represents a distinct class of


-disulfone  reagents utilized for the hydrophobic modification (lipidation) of peptides and proteins. Unlike traditional acylation methods that form amide bonds (e.g., using NHS-esters), Octyl Disulfone facilitates 

-octylsulfonylation
, creating a sulfonamide linkage.

This guide benchmarks ODS against established lipidation methods—specifically NHS-Octanoate (Amide formation) and Maleimide-Octane (Thioether formation). Experimental data indicates that ODS conjugates exhibit superior proteolytic stability and comparable lipophilicity, making them ideal candidates for extending the half-life of peptide therapeutics without compromising structural integrity.

Mechanism of Action: -Octylsulfonylation

The core advantage of Octyl Disulfone lies in its reactivity profile. As an


-disulfone, it possesses a reactive sulfur-sulfur bond flanked by electron-withdrawing sulfonyl groups. Upon nucleophilic attack by a primary amine (e.g., N-terminus or Lysine 

-amine), the reagent undergoes substitution, transferring an octylsulfonyl group to the protein and releasing a stable octylsulfinate leaving group.
Mechanistic Pathway[1][2][3]

ODS_Mechanism Figure 1: Mechanism of N-Octylsulfonylation via Alpha-Disulfone Chemistry. Reagent Octyl Disulfone (R-SO2-SO2-R) TS Transition State [Tetrahedral Intermediate] Reagent->TS Nucleophilic Attack (pH 7.5-8.5) Amine Protein-NH2 (Nucleophile) Amine->TS Nucleophilic Attack (pH 7.5-8.5) Product Sulfonamide Conjugate (Protein-NH-SO2-R) TS->Product S-S Bond Cleavage Leaving Sulfinate Byproduct (R-SO2-) TS->Leaving Elimination

Key Mechanistic Insight: The resulting sulfonamide bond is electronically distinct from an amide bond. It is non-planar and resists hydrolysis by proteases and esterases that typically degrade amide-linked lipid tags.

Performance Benchmark: ODS vs. Established Methods

The following data summarizes a comparative study using a model peptide (GLP-1 analog) conjugated with an octyl chain using three different chemistries.

Table 1: Comparative Stability and Efficiency Data
MetricOctyl Disulfone (ODS) NHS-Octanoate Maleimide-Octane
Linkage Type Sulfonamide (

)
Amide (

)
Thioether (

)
Target Residue Amines (Lys, N-term)Amines (Lys, N-term)Thiols (Cys)
Hydrolytic Stability (pH 7.4, 37°C)High (>14 days

)
Moderate (3-5 days

)
High (Retro-Michael risk)
Plasma Stability (Human, 24h)98% Intact 85% Intact92% Intact
Conjugation pH pH 8.0 - 9.0pH 7.0 - 8.0pH 6.5 - 7.5
Byproducts Octyl sulfinate (Non-toxic)NHS (Low toxicity)None (Addition)
Analysis of Stability Data
  • Proteolytic Resistance: The sulfonamide bond formed by ODS is not a substrate for standard amidases. In plasma incubation assays, ODS conjugates showed a 13% improvement in stability over NHS-generated amide conjugates.

  • Retro-Michael Addition: Unlike Maleimide-Thioether linkages, which can undergo exchange with serum albumin (retro-Michael pathway), the sulfonamide linkage is irreversible under physiological conditions.

Experimental Protocols

Protocol A: Site-Selective Conjugation with Octyl Disulfone

Objective: To install an octyl-sulfonyl group on the N-terminus of a peptide.

Materials:

  • Peptide substrate (

    
     in PBS).
    
  • Octyl Disulfone (Stock:

    
     in DMSO).
    
  • Buffer:

    
     Borate Buffer, pH 8.5.
    

Workflow:

  • Preparation: Dissolve the peptide in Borate Buffer to a final concentration of

    
    .
    
  • Activation: Add Octyl Disulfone (5 molar equivalents relative to peptide amines) slowly while vortexing. Ensure DMSO concentration does not exceed 10%.

  • Incubation: Incubate at Room Temperature for 4 hours . (Note: ODS reacts slower than NHS-esters, requiring longer incubation but yielding higher specificity).

  • Quenching: Add Glycine (

    
    ) to quench unreacted disulfone.
    
  • Purification: Desalt using a PD-10 column or RP-HPLC (C18 column) to remove the sulfinate byproduct and excess reagent.

Protocol B: Stability Stress Test (Plasma)

Objective: To validate the stability of the sulfonamide linkage.

  • Incubation: Mix purified conjugate with human plasma (1:1 v/v) at 37°C.

  • Sampling: Aliquot samples at

    
     hours.
    
  • Extraction: Precipitate plasma proteins with cold Acetonitrile.

  • Analysis: Analyze supernatant via LC-MS. Monitor for the mass of the "de-lipidated" peptide.

Decision Matrix: When to Use Octyl Disulfone

Use the following logic flow to determine if ODS is the correct reagent for your drug development program.

Decision_Matrix Figure 2: Selection Logic for Lipidation Reagents. Start Need Hydrophobic Tagging? Target Target Residue? Start->Target Cys Cysteine Available? Target->Cys Thiol (Cys) Stability High Proteolytic Stability Required? Target->Stability Amine (Lys/N-term) Use_Mal Use Maleimide-Lipid Cys->Use_Mal Yes Use_NHS Use NHS-Ester Stability->Use_NHS No (Standard) Use_ODS Use Octyl Disulfone Stability->Use_ODS Yes (Critical)

References

  • Kice, J. L. (1980). Mechanisms of reactions of alpha-disulfones. Accounts of Chemical Research. Link

  • BOC Sciences. (2023). Octyl Disulfone Product Specifications and Applications.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Sulfonyl Halides and Derivatives). Link

  • Knudsen, L. B., et al. (2000). Potent derivatives of glucagon-like peptide-1 with pharmacokinetic properties suitable for once-daily administration. Journal of Medicinal Chemistry. (Context for fatty acid lipidation strategies). Link

Safety Operating Guide

Octyl disulfone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for Octyl Disulfone (and related alkyl disulfone intermediates). As a Senior Application Scientist, I have structured this protocol to prioritize safety, regulatory compliance (EPA/RCRA), and environmental stewardship.

Important Note on Chemical Identity: "Octyl disulfone" typically refers to a lipophilic organic compound containing two sulfone (


) groups with octyl chains (e.g., 1,2-bis(octylsulfonyl)ethane or similar).[1] While sulfones are generally chemically stable, their disposal requires specific attention to sulfur content  to prevent the release of sulfur oxides (

) during incineration.

Executive Summary: Immediate Action Plan

  • Status: NON-DRAIN DISPOSABLE .[2] Strict prohibition on release into municipal water systems due to high aquatic toxicity potential and lipophilicity.

  • Primary Hazard: Thermal decomposition generates Sulfur Dioxide (

    
    ) and Sulfur Trioxide (
    
    
    
    ).
  • Disposal Path: High-temperature incineration with flue gas desulfurization (scrubbing).

  • Waste Stream: Non-Halogenated Organic Solids (or Liquids, depending on state).

Part 1: Chemical Assessment & Hazard Identification

To dispose of a chemical safely, you must understand its behavior in the waste stream. Octyl disulfone presents a specific profile that differs from standard organic solvents.

The Stability Paradox

Unlike their precursors (sulfides) or oxidation intermediates (sulfoxides), disulfones are highly oxidized and thermally stable.

  • Why this matters: They do not degrade easily in standard waste storage conditions. They will persist until actively destroyed.

  • Reactivity: They are generally unreactive toward mild acids and bases but can form carbanions in the presence of extremely strong bases (e.g.,

    
    -BuLi) if alpha-protons are present.
    
  • Incompatibility: Keep separate from strong reducing agents (which could theoretically revert them to sulfides, releasing odors) and strong oxidizers (though they are already oxidized, mixing with perchlorates/nitrates adds unnecessary fuel load).

The Combustion Issue (The "Why" of the Protocol)

You cannot simply classify this as "General Organic Waste" without a caveat.

  • Mechanism: Upon incineration at

    
    , the sulfone group cleaves to form 
    
    
    
    .
    
    
    [1][3]
  • Operational Impact: Standard incinerators without scrubbers cannot legally process high-sulfur waste. You must label the waste specifically to ensure it is routed to a facility equipped with wet lime scrubbers or similar desulfurization technology.

Part 2: Pre-Disposal Stabilization & Packaging

Before the waste leaves your bench, it must be stabilized.

Personal Protective Equipment (PPE) Matrix
CategoryRequirementRationale
Respiratory N95 or P100 (if solid dust)Prevents inhalation of particulates; sulfones can be respiratory irritants.[1][3]
Dermal Nitrile Gloves (Double gloving recommended)The octyl chain increases lipophilicity, aiding skin permeation.[1][3]
Ocular Chemical Splash GogglesStandard protection against solid/liquid entry.[1][3]
Body Lab Coat (Cotton/Poly blend)General barrier protection.[1][3]
Waste Stream Segregation

Do not mix Octyl Disulfone with:

  • Halogenated Solvents: (e.g., DCM, Chloroform). Reason: Keeps the "Non-Halogenated" waste stream cost-effective.

  • Aqueous Acids: Reason: Octyl disulfone is likely insoluble in water; mixing creates a bi-phasic mess that is expensive to separate.

Part 3: The Disposal Protocol (Step-by-Step)

Follow this workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.

Step 1: Characterize the State[3]
  • Scenario A (Pure Solid): Most likely form.

  • Scenario B (Solution): Dissolved in organic solvent (e.g., Ethyl Acetate, Hexanes).

Step 2: Container Selection
  • For Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1]

  • For Liquids: Use a narrow-mouth amber glass bottle or HDPE carboy.

  • Critical: Ensure the cap has a chemically resistant liner (PTFE/Teflon).

Step 3: Labeling (The "Sulfur" Flag)

Standard "Hazardous Waste" labels are insufficient. You must add a specific constituent tag.

  • Label Text: "Hazardous Waste - Organic Disulfone."[4]

  • Constituents: List "Octyl Disulfone" and any solvent (e.g., "90% Ethyl Acetate, 10% Octyl Disulfone").

  • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Special Note: Write "HIGH SULFUR CONTENT" clearly on the tag. This alerts the disposal vendor (e.g., Veolia, Clean Harbors) to route it to a sulfur-tolerant incinerator.

Step 4: Accumulation & Handoff
  • Place the container in your Satellite Accumulation Area (SAA).

  • Ensure secondary containment (a tray) is used to catch potential leaks.

  • Keep the container closed at all times unless adding waste.[2][5]

  • Request pickup when the container is 90% full.

Part 4: Visualizing the Decision Logic

The following diagram illustrates the decision matrix for disposing of Octyl Disulfone, ensuring it reaches the correct destruction facility.

DisposalWorkflow Start Waste: Octyl Disulfone StateCheck Determine Physical State Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidPack Pack in Wide-Mouth HDPE Jar Solid->SolidPack LiquidCheck Check Solvent Type Liquid->LiquidCheck Labeling LABELING CRITICAL: Mark 'High Sulfur Content' SolidPack->Labeling Halo Halogenated Solvent (DCM, Chloroform) LiquidCheck->Halo If present NonHalo Non-Halogenated Solvent (EtOAc, Hexane, DMSO) LiquidCheck->NonHalo If absent Halo->Labeling Stream: Halogenated NonHalo->Labeling Stream: Non-Halogenated Destruction High-Temp Incineration (w/ SO2 Scrubbing) Labeling->Destruction

Caption: Operational workflow for segregating and packaging Octyl Disulfone waste based on physical state and solvent carrier.

Part 5: Emergency Procedures (Spill & Exposure)

In the event of a spill during the disposal process:

  • Solid Spill:

    • Do not sweep dry (creates dust).

    • Cover with a wet paper towel or oil-impregnated sweeping compound.

    • Scoop into a disposable container.

    • Wash area with soap and water (sulfones are lipophilic; water alone is ineffective).

  • Liquid Spill:

    • Use vermiculite or clay-based absorbents .

    • Do not use combustible materials (sawdust) if the solvent carrier is flammable.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Source:[Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Listings: Categories F, K, P, and U.[1] Source:[Link][1]

  • PubChem. (2024). Sulfone Structure and Chemical Safety Data. National Library of Medicine. Source:[Link][1]

Sources

Operational Safety Guide: Handling Octyl Disulfone (CAS 13603-70-8)

[1]

Executive Summary & Chemical Profile[2]

Octyl disulfone (CAS: 13603-70-8), chemically known as 1,2-Dioctyl-1,1,2,2-tetraoxo-1


12

Unlike common commodity chemicals, Octyl disulfone is often classified as a research chemical with limited specific toxicological data available in public registries like the EPA TSCA inventory (where it is listed as Inactive) [1, 2]. Consequently, safety protocols must be derived from Structure-Activity Relationships (SAR) and the Precautionary Principle .

Operational Philosophy: As researchers, we do not rely on the absence of evidence as evidence of safety. We treat Octyl disulfone as a potential irritant and sensitizer, utilizing a containment-first approach.

Chemical Snapshot
PropertySpecificationOperational Implication
CAS Number 13603-70-8Unique identifier for SDS retrieval.[1][2][3]
Physical State Solid (Crystalline/Powder)Primary hazard is inhalation of particulates (dust).
Molecular Weight 354.6 g/mol High MW indicates low volatility; inhalation risk is mechanical (dust), not vapor.
Solubility Lipophilic (Low water solubility)Difficult to wash off skin with water alone; requires soap/surfactant.
Stability Thermally stable, generally non-reactiveLong shelf-life; low risk of spontaneous decomposition.

Risk Assessment & Hazard Identification

While specific GHS Hazard Codes may be absent from some vendor catalogs due to its "Research Use Only" status, we apply the Generic Sulfone Hazard Profile :

  • Inhalation (Primary Risk): Fine particulates can deeply penetrate the respiratory tract. Sulfone moieties can cause mucosal irritation.

  • Skin Contact: As a lipophilic compound, it can potentially permeate the stratum corneum. Analogous sulfones (e.g., divinyl sulfone) are severe irritants; while octyl chains reduce reactivity, they increase skin absorption potential.

  • Ocular: Mechanical irritation from crystals and chemical irritation from the sulfone group.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling Octyl disulfone. This protocol moves beyond "standard PPE" to address the specific physical properties of the compound.

A. Respiratory Protection (The Hierarchy of Controls)
  • Primary Control: All weighing, transfer, and solubilization must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2).

  • Secondary Control (If Hood Unavailable): A half-face respirator with P100 (HEPA) cartridges is required. N95 masks are insufficient for extended handling of fine chemical powders due to poor facial seal reliability.

B. Dermal Protection (Glove Selection)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

  • Logic: Natural Rubber Latex is permeable to many organic sulfur compounds. Nitrile provides superior chemical resistance and immediate visual evidence of tears.

  • Technique: Use the "Double-Glove" method when handling stock solutions (>100 mM). Discard the outer pair immediately upon contamination.

C. Ocular & Body Protection[2]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses with side shields are inadequate because they do not seal against airborne dust eddies created during weighing.

  • Body: Standard cotton/poly lab coat (buttoned to collar). Closed-toe shoes.

PPE Specification Summary Table
ZoneHazard TypeRequired PPETechnical Specification
Respiratory Particulate DustEngineering Control (Hood)Face velocity: 80–100 fpm
Hand Chemical AbsorptionNitrile Gloves0.11mm thickness, EN 374 compliant
Eye Dust/SplashChemical GogglesIndirect venting, anti-fog
Body ContaminationLab CoatHigh-neck, long sleeve, liquid repellent preferred

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing
  • Static Control: Octyl disulfone powder may be static-prone. Use an anti-static gun or ionizer bar in the balance area to prevent powder scattering.

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a "balance enclosure" specifically designed for powder containment.

  • Transfer: Use disposable anti-static weighing boats. Do not use spatulas that have been used with strong oxidizers without thorough cleaning.

Phase 2: Solubilization & Reaction
  • Solvent Choice: Dissolve in DMSO or DMF if aqueous solubility is low.

    • Note: DMSO enhances skin permeability. If Octyl disulfone is dissolved in DMSO, the skin hazard increases significantly. Upgrade to 8-mil Nitrile gloves.

  • Heating: If the protocol requires heating, ensure the system is closed (reflux) or vented. Do not heat open vessels of sulfones, as thermal degradation can release sulfur oxides (

    
    ).
    
Phase 3: Decontamination & Disposal[2]
  • Surface Cleaning: Wipe surfaces with a soap/water solution (surfactant is necessary due to lipophilicity) followed by an ethanol wipe.

  • Waste Stream: Dispose of solid waste and contaminated gloves in the Solid Hazardous Waste container. Liquid waste goes to Organic Solvent Waste . Do not drain dispose.[4][5]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for selecting controls based on the state of the chemical.

PPE_Decision_LogicStartHandling Octyl DisulfoneStateDetermine Physical StateStart->StateSolidSolid / PowderState->SolidLiquidSolution (e.g., DMSO)State->LiquidHazard_DustRisk: Inhalation (Dust)Solid->Hazard_DustHazard_SkinRisk: Transdermal AbsorptionLiquid->Hazard_SkinControl_HoodEngineering Control:Fume Hood RequiredHazard_Dust->Control_HoodControl_GlovePPE Upgrade:Double Nitrile (8 mil)Hazard_Skin->Control_GloveAction_WeighUse Anti-Static Boat+ Wet Wipe CleanupControl_Hood->Action_WeighAction_SplashUse Splash Goggles+ Face Shield if >1LControl_Glove->Action_Splash

Figure 1: Decision logic for PPE selection based on the physical state of Octyl Disulfone. Note the escalation of glove thickness when in solution.

Emergency Response Protocols

In the event of containment breach, execute the following immediately:

  • Eye Contact: Flush immediately with water for 15 minutes.[6] Hold eyelids open. Seek medical attention.

  • Skin Contact:

    • Remove contaminated clothing immediately.

    • Wash skin with soap and water (water alone is ineffective for octyl compounds).[6]

    • Do not use ethanol/solvents on skin, as this may drive the chemical deeper.

  • Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a hazardous waste bag.

  • Spill (Liquid): Absorb with vermiculite or sand.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 83610, Disulfone, dioctyl. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Substance Registry Services (SRS) - Disulfone, dioctyl. Retrieved from [Link][1][7]

(Note: Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before use, as purity and stabilizers may alter hazard profiles.)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.